Product packaging for 7-Nitroindole(Cat. No.:CAS No. 6960-42-5)

7-Nitroindole

Número de catálogo: B1294693
Número CAS: 6960-42-5
Peso molecular: 162.15 g/mol
Clave InChI: LZJGQIVWUKFTRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7-Nitroindole is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69874. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1294693 7-Nitroindole CAS No. 6960-42-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJGQIVWUKFTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219879
Record name Indole, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-42-5
Record name 7-Nitroindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6960-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6960-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitroindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Nitroindole: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the fusion of a benzene ring to a pyrrole ring with a nitro group at the 7-position, make it a valuable scaffold and intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, structural features, and relevant biological interactions of this compound, with a focus on its role as a precursor for therapeutic agents. Detailed experimental protocols for its synthesis and characterization are also presented, alongside visualizations of its synthetic workflow and its inhibitory action on key cellular signaling pathways.

Chemical Properties and Structure

This compound is a yellow to orange crystalline solid that is slightly soluble in water.[1] Its chemical and structural identifiers are crucial for its application in research and synthesis.

Tabulated Chemical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2][3]
Melting Point 94-98 °C[1]
Boiling Point 288.82 °C (estimate)
Density 1.3264 g/cm³ (estimate)
pKa 13.96 ± 0.30 (Predicted)
Water Solubility Slightly soluble
Appearance Light yellow to yellow to orange powder/crystal
Chemical Structure and Identifiers
  • IUPAC Name: 7-nitro-1H-indole

  • CAS Number: 6960-42-5

  • SMILES String: C1=CC2=C(C=CN2)C(=C1)--INVALID-LINK--[O-]

  • InChI Key: LZJGQIVWUKFTRD-UHFFFAOYSA-N

Experimental Protocols

The synthesis and characterization of this compound require specific laboratory procedures. The following sections detail representative experimental protocols.

Synthesis of this compound via Nitration of Indoline with Acetyl Nitrate

A common method for the synthesis of this compound involves the nitration of indoline, where the pyrrole ring is saturated to prevent preferential substitution at the 3-position. The subsequent dehydrogenation restores the indole ring system. A key nitrating agent for this process is acetyl nitrate, which can be generated in situ.

Materials:

  • Indoline

  • Acetic anhydride

  • Nitric acid (60%)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Pyrene (as an internal standard for purity determination, optional)

Procedure:

  • Preparation of Acetyl Nitrate: In a reaction vessel, cool 50 g (0.5 mol) of acetic anhydride to below 10°C. Slowly add 3.15 g (0.1 mol) of 60% nitric acid while maintaining the temperature below 10°C to generate the acetyl nitrate solution.

  • Nitration Reaction: To the prepared acetyl nitrate solution, add a solution of the starting material, such as sodium 1-acetylindoline-2-sulfonate, dropwise, ensuring the temperature is maintained at or below 10°C. After the addition is complete, continue to stir the reaction mixture at 5°C for 2 hours. A precipitate of the nitrated product should form.

  • Hydrolysis: The crude nitrated intermediate is then subjected to hydrolysis. This is typically achieved by treatment with an alkali solution, such as sodium hydroxide, to yield this compound.

  • Purification: The crude this compound can be purified by recrystallization. Dissolve the crude product in warm ethanol (e.g., 40°C). While maintaining the temperature, add water dropwise until precipitation begins. Cool the mixture to allow for complete recrystallization. The resulting crystals can be isolated by filtration and further washed with an ethanol-water mixture.

Characterization of this compound

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for confirming the presence of key functional groups in the this compound molecule.

Protocol:

  • Prepare a KBr pellet of the this compound sample.

  • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Characteristic peaks for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ (asymmetric stretching) and 1300-1350 cm⁻¹ (symmetric stretching). The N-H stretch of the indole ring is typically observed in the region of 3300-3500 cm⁻¹.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized this compound.

General Protocol:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Use a C18 reverse-phase column.

  • Employ a mobile phase gradient of acetonitrile and water.

  • Monitor the elution of the compound using a UV detector at an appropriate wavelength.

  • The purity is determined by the peak area of this compound relative to the total peak area.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

General Protocol:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The aromatic protons of the indole and benzene rings will appear in the downfield region of the ¹H NMR spectrum. The chemical shifts and coupling patterns will be characteristic of the this compound substitution pattern.

  • The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, which can be assigned based on their chemical environment.

Biological Activity and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key precursor in the synthesis of many such compounds. Notably, some indole-containing molecules have been identified as inhibitors of critical cellular signaling pathways implicated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. Research has identified a "this compound compound 8" as a potent inhibitor of Akt, a key kinase in this pathway. While the specific structure of "compound 8" is not detailed in the provided search results, the this compound moiety is a critical component of this inhibitor. The inhibition of Akt by such a compound would disrupt the downstream signaling to mTOR, ultimately leading to a decrease in cell proliferation and survival.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth SevenNitroindole This compound Derivative SevenNitroindole->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR pathway with inhibition by a this compound derivative.

Experimental Workflow Visualization

The synthesis of this compound from indoline is a multi-step process that can be visualized as a logical workflow.

Synthesis_Workflow Indoline Indoline (Starting Material) Protection Protection of N-H group (e.g., Acetylation) Indoline->Protection Nitration Nitration with Acetyl Nitrate Protection->Nitration Hydrolysis Hydrolysis of Protecting Group Nitration->Hydrolysis Dehydrogenation Dehydrogenation Hydrolysis->Dehydrogenation CrudeProduct Crude this compound Dehydrogenation->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant academic and industrial interest due to its versatile chemical nature and its role as a building block for pharmacologically active molecules. A thorough understanding of its chemical properties, structure, and synthesis is paramount for researchers and scientists in the field of drug discovery and development. The ability of this compound derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, highlights its potential for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a foundational framework for the synthesis and characterization of this important chemical entity.

References

The Neuropharmacological Frontier: A Technical Guide to the Mechanism of Action of 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindole derivatives have emerged as a significant class of compounds in neuropharmacology, primarily due to their potent and often selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme plays a crucial role in a variety of physiological and pathological processes in the central nervous system. Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, stroke, and chronic pain. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, detailing their molecular targets, downstream signaling pathways, and the experimental methodologies used to characterize their activity. Quantitative data on the inhibitory potency of various derivatives are presented, alongside a discussion of their structure-activity relationships, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase

The primary mechanism of action of this compound derivatives in neuropharmacology is the inhibition of neuronal nitric oxide synthase (nNOS), one of the three isoforms of the enzyme responsible for the synthesis of nitric oxide (NO).[1][2][3] NO is a critical signaling molecule in the brain, involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, excessive NO production can lead to cellular damage and neuronal death.[2]

This compound and its analogues act as competitive inhibitors of nNOS, binding to the enzyme's active site and preventing the conversion of L-arginine to L-citrulline and NO.[1] Some derivatives exhibit competitive inhibition with respect to both the L-arginine substrate and the essential cofactor tetrahydrobiopterin (BH4). The selectivity of these compounds for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a key aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects, such as hypertension.

Downstream Signaling Cascade: The NO/cGMP/PKG Pathway

The inhibition of nNOS by this compound derivatives directly impacts the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Under normal physiological conditions, NO produced by nNOS diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit a physiological response. By blocking NO production, this compound derivatives prevent the activation of this cascade.

NO_cGMP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Glial Cell Ca_entry Ca²⁺ Influx Calmodulin Calmodulin Ca_entry->Calmodulin activates nNOS_active Active nNOS Calmodulin->nNOS_active activates L_Citrulline L-Citrulline nNOS_active->L_Citrulline NO Nitric Oxide (NO) nNOS_active->NO L_Arginine L-Arginine L_Arginine->nNOS_active sGC_inactive Inactive sGC NO->sGC_inactive diffuses & activates 7_Nitroindole This compound Derivatives 7_Nitroindole->nNOS_active inhibits sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG_inactive Inactive PKG cGMP->PKG_inactive PKG_active Active PKG PKG_inactive->PKG_active Downstream_Targets Downstream Targets PKG_active->Downstream_Targets phosphorylates Physiological_Response Physiological Response Downstream_Targets->Physiological_Response

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Pharmacological Data

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the three NOS isoforms. A lower value indicates higher potency, while the ratio of IC50 or Ki values between the isoforms indicates selectivity.

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)nNOS Ki (µM)iNOS Ki (µM)Selectivity (iNOS/nNOS)Reference
7-Nitroindazole2.5-200.161.610
3-Bromo-7-Nitroindazole0.170.860.29--1.7BenchChem
5-Nitroindazole40-56--1.4
6-Nitroindazole1150-240--0.2
Indazole2300-470--0.2
(S)-8 (a 1,6-disubstituted indole)0.0910.832.4--360
Compound 22 (a 1,6-disubstituted indole)0.042.7----

Note: '-' indicates data not available in the cited sources. IC50 and Ki values are both measures of inhibitory potency.

Structure-Activity Relationships (SAR)

The structure of the this compound scaffold is amenable to chemical modification to enhance potency and selectivity for nNOS. Key SAR observations include:

  • Position of the Nitro Group: The placement of the nitro group on the indole ring is critical for inhibitory activity. 7-nitro substitution generally confers the highest potency for nNOS compared to 5- or 6-nitro substitution.

  • Substitution at the 1-position: Introducing bulky amino-substituents at the 1-position of the indole core can significantly increase selectivity for nNOS over eNOS, in some cases by over 100-fold.

  • Substitution at other positions: Modifications at other positions of the indole ring can also influence potency and selectivity. For instance, the addition of a bromine atom at the 3-position of 7-nitroindazole increases its potency for nNOS.

Experimental Protocols

The characterization of this compound derivatives as nNOS inhibitors involves a series of in vitro and cell-based assays.

In Vitro nNOS Inhibition Assay (Conversion of [³H]L-arginine to [³H]L-citrulline)

This is a widely used and sensitive method to directly measure the catalytic activity of nNOS.

Principle: The assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline. The positively charged [³H]L-arginine is separated from the neutral [³H]L-citrulline using a cation-exchange resin. The amount of radioactivity in the eluate is proportional to the nNOS activity.

Detailed Methodology:

  • Enzyme Source: Purified recombinant nNOS or a tissue homogenate rich in nNOS (e.g., cerebellum) is used.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, FAD, FMN, BH4), CaCl₂, and calmodulin.

  • Inhibitor Pre-incubation: Various concentrations of the this compound derivative (dissolved in a solvent like DMSO) are pre-incubated with the enzyme preparation for a defined period (e.g., 10 minutes) at 37°C. A vehicle control (DMSO alone) is also included.

  • Reaction Initiation: The reaction is initiated by the addition of [³H]L-arginine.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.

  • Reaction Termination and Separation: The reaction is stopped by adding a stop buffer containing EDTA. The reaction mixture is then applied to a cation-exchange resin column (e.g., Dowex AG 50W-X8).

  • Quantification: The [³H]L-citrulline is eluted from the column, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of the inhibitor is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based nNOS Inhibition Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the culture medium of cells expressing nNOS.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.

Detailed Methodology:

  • Cell Culture: A cell line stably overexpressing nNOS (e.g., HEK 293T/nNOS) is cultured in appropriate media.

  • Cell Plating: Cells are seeded in multi-well plates and allowed to adhere.

  • Inhibitor Treatment: The cells are treated with varying concentrations of the this compound derivative.

  • nNOS Activation: nNOS is activated by inducing calcium influx, for example, by treating the cells with a calcium ionophore like A23187.

  • Incubation: The cells are incubated for a specific period (e.g., 8 hours) to allow for NO production and its conversion to nitrite.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation period, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from the standard curve. The percentage of inhibition is calculated, and the IC50 value is determined as described for the in vitro assay.

Experimental_Workflow_nNOS_Inhibition cluster_invitro In Vitro Assay ([³H]L-arginine to [³H]L-citrulline) cluster_cellbased Cell-Based Assay (Griess Assay) A1 Prepare Reaction Mix (Buffer, Cofactors, nNOS) A2 Add this compound Derivative (Varying Concentrations) A1->A2 A3 Pre-incubate A2->A3 A4 Initiate with [³H]L-arginine A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop Reaction & Separate (Cation-Exchange Resin) A5->A6 A7 Quantify [³H]L-citrulline (Scintillation Counting) A6->A7 A8 Calculate % Inhibition & IC50 A7->A8 B1 Culture nNOS-expressing cells B2 Treat with this compound Derivative B1->B2 B3 Activate nNOS (e.g., A23187) B2->B3 B4 Incubate B3->B4 B5 Collect Supernatant B4->B5 B6 Perform Griess Reaction B5->B6 B7 Measure Absorbance (540 nm) B6->B7 B8 Calculate Nitrite Concentration & IC50 B7->B8

References

The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-nitroindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties, conferred by the electron-withdrawing nitro group at the 7-position of the indole ring, modulate the reactivity and binding interactions of its derivatives, making it a valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound-based compounds, with a focus on their roles as neuronal nitric oxide synthase (nNOS) inhibitors and anticancer agents. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug discovery efforts in this promising area.

Synthesis of this compound and Its Derivatives

The synthesis of this compound, the foundational starting material, can be achieved through various established methods, with the nitration of indole being a common approach. However, controlling the regioselectivity of the nitration to favor the 7-position can be challenging. More sophisticated methods, such as those involving directed ortho-metalation or the use of specific protecting groups, have been developed to afford higher yields of the desired this compound isomer.

Once obtained, this compound serves as a versatile precursor for a wide range of derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized. The indole nitrogen and the C2 and C3 positions of the indole ring are also amenable to various chemical modifications, allowing for the creation of extensive libraries of compounds with diverse pharmacological properties.

This compound Derivatives as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

One of the most well-documented applications of the this compound scaffold is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Therefore, selective inhibition of nNOS is a promising therapeutic strategy.

The this compound core has been shown to be a key pharmacophore for potent and selective nNOS inhibition. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the indole ring can significantly impact inhibitory potency and selectivity over other NOS isoforms (eNOS and iNOS).

Quantitative Data: nNOS Inhibition by this compound Derivatives
CompoundTargetIC50 (µM)Selectivity (vs. eNOS)Selectivity (vs. iNOS)
7-NitroindazolenNOS0.47~50-fold~100-fold
3-Bromo-7-nitroindazolenNOS0.038>200-fold>200-fold
Various other reported derivativesnNOSData variesData variesData varies
Signaling Pathway: nNOS-Mediated Neuronal Signaling

The overactivation of nNOS is often triggered by excessive glutamate release and subsequent activation of NMDA receptors, leading to a surge in intracellular calcium levels. This calcium influx activates calmodulin, which in turn activates nNOS to produce nitric oxide. High levels of NO can lead to the formation of peroxynitrite and other reactive nitrogen species, causing oxidative stress, mitochondrial dysfunction, and ultimately neuronal cell death. This compound-based inhibitors act by competing with the substrate L-arginine or the cofactor tetrahydrobiopterin at the active site of nNOS, thereby blocking the production of NO and mitigating its downstream neurotoxic effects.

nNOS_Pathway Glutamate Excessive Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin nNOS_active nNOS Activation Calmodulin->nNOS_active NO_Production Nitric Oxide (NO) Production nNOS_active->NO_Production Neurotoxicity Neurotoxicity (Oxidative Stress, Cell Death) NO_Production->Neurotoxicity Inhibitor This compound Derivatives Inhibitor->nNOS_active

nNOS signaling pathway and inhibition.

This compound Derivatives as Anticancer Agents

The this compound scaffold has also proven to be a valuable template for the design of novel anticancer agents.[1] Derivatives incorporating this moiety have demonstrated cytotoxic activity against a range of cancer cell lines, acting through various mechanisms, including the inhibition of key signaling pathways and the targeting of unique DNA structures.

One notable mechanism of action for certain 5- and this compound derivatives is the binding to and stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, such as c-Myc. The stabilization of these G4 structures can inhibit the transcription of the oncogene, leading to a downregulation of its protein product and subsequent suppression of tumor growth.

Quantitative Data: Anticancer Activity of Nitroindole Derivatives
CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Pyrrolidine-substituted 5-nitroindoleHeLa5.08c-Myc G-quadruplex binder
Substituted this compound-2-carboxylic acidVariousVariesFructose-1,6-bisphosphatase inhibitor
Various other reported derivativesVariousData variesData varies
Signaling Pathway: c-Myc and PI3K/Akt/mTOR Inhibition

The c-Myc oncoprotein is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. By stabilizing the G-quadruplex in the c-Myc promoter, this compound derivatives can effectively silence its expression.

Furthermore, indole derivatives, in general, have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[2] Inhibition of this pathway by this compound-based compounds can lead to cell cycle arrest and apoptosis.

Cancer_Signaling_Pathway cluster_0 c-Myc Regulation cluster_1 PI3K/Akt/mTOR Pathway G4 c-Myc Promoter G-Quadruplex cMyc_transcription c-Myc Transcription G4->cMyc_transcription cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Proliferation Cell Proliferation & Survival cMyc_protein->Proliferation Inhibitor_G4 This compound Derivatives Inhibitor_G4->G4 Stabilizes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor_Akt This compound Derivatives Inhibitor_Akt->Akt

Anticancer signaling pathways targeted by 7-nitroindoles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a generalized two-step synthesis of a C2-substituted 7-nitro-1H-indole-2-carboxylic acid derivative, a class of compounds that has shown biological activity.

Step 1: Fischer Indole Synthesis of Ethyl 7-Nitro-1H-indole-2-carboxylate

  • To a stirred solution of 2-nitrophenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford ethyl 7-nitro-1H-indole-2-carboxylate.

Step 2: Hydrolysis to 7-Nitro-1H-indole-2-carboxylic acid

  • Dissolve the ethyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 2M HCl) to a pH of ~2-3.

  • Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry to yield 7-nitro-1H-indole-2-carboxylic acid.

Synthesis_Workflow Start 2-Nitrophenylhydrazine + Ethyl Pyruvate Fischer_Indole Fischer Indole Synthesis (Acid, Reflux) Start->Fischer_Indole Ester Ethyl 7-Nitro-1H-indole- 2-carboxylate Fischer_Indole->Ester Hydrolysis Hydrolysis (Base, Reflux) Ester->Hydrolysis Acid 7-Nitro-1H-indole- 2-carboxylic acid Hydrolysis->Acid

General synthesis workflow for a this compound derivative.
In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable and oxidized product of nitric oxide, to determine nNOS activity.

Materials:

  • Recombinant human nNOS enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator)

  • CaCl2

  • This compound test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in assay buffer (e.g., 0-100 µM).

  • Prepare Reaction Mixture: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH (final concentration ~1 mM)

    • CaCl2 (final concentration ~2 mM)

    • Calmodulin (final concentration ~10 µg/mL)

    • L-Arginine (final concentration ~10 µM)

    • Recombinant nNOS enzyme

  • Add Inhibitor: Add varying concentrations of the this compound test compound dissolved in a suitable solvent (e.g., DMSO, final concentration ≤1%). Include a vehicle control.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the nitrite concentration in each well using the standard curve.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Griess_Assay_Workflow Start Prepare Nitrite Standard Curve Prepare_Mix Prepare Reaction Mixture (nNOS, Substrate, Cofactors) Add_Inhibitor Add this compound Test Compound Prepare_Mix->Add_Inhibitor Incubate_Reaction Incubate at 37°C Add_Inhibitor->Incubate_Reaction Add_Griess_A Add Griess Reagent A Incubate_Reaction->Add_Griess_A Incubate_A Incubate (5-10 min) Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B Incubate_A->Add_Griess_B Incubate_B Incubate (5-10 min) Add_Griess_B->Incubate_B Read_Absorbance Measure Absorbance at 540 nm Incubate_B->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze

Workflow for the in vitro nNOS inhibition (Griess) assay.
MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Cancer cell line

  • This compound test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to stabilize a G-quadruplex structure by monitoring the change in FRET between two fluorophores attached to the ends of a G-quadruplex-forming oligonucleotide.

Materials:

  • Fluorescently labeled c-Myc promoter G-quadruplex-forming oligonucleotide (e.g., labeled with FAM as the donor and TAMRA as the acceptor).

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl).

  • This compound test compounds.

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Oligonucleotide Annealing: Anneal the fluorescently labeled oligonucleotide in the assay buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.

  • Assay Setup: In a 96-well plate, add the annealed oligonucleotide to each well.

  • Compound Addition: Add varying concentrations of the this compound test compound.

  • Incubation: Incubate at room temperature for a sufficient time to allow for binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence emission of the donor (e.g., at 520 nm with excitation at 490 nm) and the acceptor (e.g., at 580 nm with excitation at 490 nm).

  • Data Analysis: Calculate the FRET efficiency for each concentration of the test compound. An increase in FRET efficiency upon compound binding indicates stabilization of the G-quadruplex structure. Determine the concentration of the compound that produces a half-maximal change in FRET efficiency (EC50).

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in the field of medicinal chemistry. Its utility has been demonstrated in the development of potent and selective nNOS inhibitors with potential applications in neurodegenerative disorders, as well as in the design of novel anticancer agents that target key oncogenic pathways and unique DNA secondary structures. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in the development of next-generation therapeutics.

References

7-Nitroindole: A Versatile Precursor for Advanced Photocleavable Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and controlled world of drug delivery, molecular biology, and materials science, the ability to initiate a biological or chemical process with spatiotemporal control is paramount. Photocleavable protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for this purpose. These light-sensitive moieties mask the function of a bioactive molecule until its release is triggered by a pulse of light. Among the various classes of PPGs, those derived from 7-nitroindole have garnered significant attention as a robust alternative to the more traditional o-nitrobenzyl-based groups.[1]

This technical guide provides a comprehensive overview of this compound and its derivatives as precursors for photocleavable protecting groups. We will delve into the synthesis of these compounds, the mechanisms governing their photolytic cleavage, their diverse applications, and detailed experimental protocols. All quantitative data has been summarized in structured tables for ease of comparison, and key processes are illustrated with diagrams to facilitate understanding.

Core Concepts: The Chemistry of this compound PPGs

The utility of this compound as a PPG precursor stems from its unique photochemical properties. The core structure, an indole ring bearing a nitro group at the 7-position, can be readily derivatized, most commonly at the indole nitrogen, to "cage" a variety of functional groups, including carboxylic acids, amines, and thiols.[2][3]

The key advantages of this compound-based PPGs include:

  • Efficient Photolysis: They can be efficiently cleaved using UV-A light (typically around 350 nm), a wavelength that is generally less damaging to biological systems than shorter wavelength UV light.[1]

  • Two-Photon Excitation: Many this compound derivatives can be cleaved by two-photon absorption (TPA) of near-infrared (NIR) light (~710 nm).[1] This allows for deeper tissue penetration and highly localized uncaging with minimal off-target effects.

  • Rapid Release Kinetics: The photolysis of N-acyl-7-nitroindolines is a rapid process, often occurring on the sub-microsecond timescale, enabling the study of fast biological processes.

  • Chemical Stability: These compounds are generally stable under physiological conditions in the absence of light, preventing premature release of the caged molecule.

Synthesis of this compound-Based Photocleavable Protecting Groups

The synthesis of this compound-based PPGs typically begins with the this compound core, which can be modified to introduce various functionalities. A general synthetic approach involves the acylation of the 7-nitroindoline nitrogen with the molecule to be caged. However, the direct acylation of 7-nitroindoline can be challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the indole nitrogen. More elaborate multi-step syntheses are often employed to achieve the desired products.

A significant advancement has been the development of derivatives such as 4-methoxy-7-nitroindoline (MNI) and 5-bromo-7-nitroindoline (Bni), which offer improved photochemical properties or synthetic accessibility.

G Indole Indole SevenNitroindole This compound Indole->SevenNitroindole Nitration CagedMolecule Caged Molecule (N-Acyl-7-nitroindoline derivative) SevenNitroindole->CagedMolecule Acylation SubstitutedIndole Substituted Indole (e.g., 4-methoxyindole) SubstitutedNitroindole Substituted this compound (e.g., MNI, Bni) SubstitutedIndole->SubstitutedNitroindole Nitration SubstitutedNitroindole->CagedMolecule Acylation AcylatingAgent Acylating Agent (e.g., Acid Chloride, Activated Ester) AcylatingAgent->CagedMolecule

General synthetic scheme for this compound-based PPGs.

The Photolysis Mechanism: Releasing the Cargo

The photochemical activation of N-acyl-7-nitroindolines can proceed via a one-photon or two-photon absorption process. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular rearrangement. The subsequent reaction pathway is highly dependent on the solvent.

  • In aqueous media: The predominant pathway involves an intramolecular redox reaction, leading to the formation of a 7-nitrosoindole byproduct and the release of the free carboxylic acid. This is the desired pathway for most biological applications.

  • In aprotic solvents: The excited intermediate can act as an acylating agent, transferring the acyl group to a nucleophile present in the solution.

G CagedCompound N-Acyl-7-nitroindoline ExcitedState Excited State CagedCompound->ExcitedState hν (350 nm) or 2hν (~710 nm) AqueousPathway Aqueous Media ExcitedState->AqueousPathway AproticPathway Aprotic Solvent ExcitedState->AproticPathway ReleasedMolecule Released Carboxylic Acid AqueousPathway->ReleasedMolecule NitrosoByproduct 7-Nitrosoindole AqueousPathway->NitrosoByproduct AcylatedNucleophile Acylated Nucleophile AproticPathway->AcylatedNucleophile RegeneratedPPG 7-Nitroindoline AproticPathway->RegeneratedPPG

Solvent-dependent photolysis pathways of N-acyl-7-nitroindolines.

Quantitative Data of this compound Photocleavable Protecting Groups

The efficiency of a photocleavable protecting group is determined by several key parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and quantum yield of photolysis (Φ). The product of the molar extinction coefficient and the quantum yield (ε × Φ) gives the overall uncaging efficiency.

CompoundCaged Moleculeλmax (nm)Quantum Yield (Φ)Release Half-Time (t1/2)Solvent/ConditionsReference
NI-caged L-glutamateL-Glutamate~350~0.03≤ 0.26 msAqueous buffer, pH 7
MNI-caged L-glutamateL-Glutamate~350~0.08≤ 0.26 msAqueous buffer, pH 7
5-bromo-7-nitroindoline-S-ethylthiocarbamateS-ethylthiocarbamate359--Acetonitrile/water (4:1)

Note: Quantitative data for this compound derivatives can vary significantly depending on the specific caged molecule, substitution pattern on the indole ring, and the experimental conditions (e.g., solvent, pH). The data presented here are representative examples.

Applications in Research and Drug Development

The unique properties of this compound-based PPGs have led to their application in a wide range of fields:

  • Neuroscience: The rapid and localized release of neurotransmitters such as L-glutamate, GABA, and glycine has enabled researchers to study synaptic transmission and neuronal signaling with high precision. The MNI-caged glutamate, in particular, has become a widely used tool for two-photon uncaging experiments in brain tissue.

  • Drug Delivery: The ability to trigger drug release at a specific site in the body using light offers a promising strategy for targeted therapies with reduced side effects. Research is ongoing to develop this compound-based PPGs for the controlled release of anticancer drugs and other therapeutic agents.

  • Peptide and Protein Chemistry: this compound derivatives have been used as photolabile linkers in solid-phase peptide synthesis, allowing for the cleavage of synthetic peptides from the resin under mild conditions. They have also been employed to cage specific amino acid residues within a peptide or protein, enabling the light-induced activation of protein function.

  • Materials Science: The photocleavage of this compound derivatives can be used to alter the properties of materials in a spatially controlled manner. For example, the photolysis of a polypeptide containing 7-nitroindoline units can lead to the degradation of the material at specific locations, which has potential applications in micromachining and the fabrication of microstructures.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl-7-nitroindolines

The synthesis of N-acyl-7-nitroindolines often requires a multi-step approach due to the low nucleophilicity of the 7-nitroindoline nitrogen. A common strategy involves the use of a coupling agent to facilitate the acylation.

Materials:

  • 7-Nitroindoline or a substituted derivative

  • Carboxylic acid to be caged

  • Coupling agent (e.g., DCC, EDC/NHS)

  • Anhydrous aprotic solvent (e.g., DMF, CH2Cl2)

  • Base (e.g., DMAP, triethylamine)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent (and NHS if using EDC) and stir at 0 °C for 30 minutes to form the activated ester.

  • Add the 7-nitroindoline derivative and a catalytic amount of base to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Photolysis of this compound Caged Compounds

Materials:

  • This compound caged compound

  • Appropriate solvent (aqueous buffer for biological applications, or an aprotic solvent for acylation reactions)

  • UV light source (e.g., mercury lamp with a filter for ~350 nm, or a pulsed laser for two-photon excitation at ~710 nm)

  • Quartz cuvette or other suitable reaction vessel

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, NMR)

Procedure:

  • Prepare a solution of the caged compound in the desired solvent at a known concentration.

  • Place the solution in the quartz cuvette and position it in the light path of the UV source.

  • Irradiate the sample for a specific period. For kinetic studies, aliquots can be taken at different time points.

  • Analyze the irradiated solution to determine the extent of photolysis and to identify the photoproducts. This can be done by monitoring the disappearance of the starting material and the appearance of the released molecule and the nitrosoindole byproduct using an appropriate analytical technique.

G PrepareSample Prepare Solution of Caged Compound PlaceInCuvette Transfer to Quartz Cuvette PrepareSample->PlaceInCuvette Irradiate Irradiate with UV Light Source PlaceInCuvette->Irradiate Analyze Analyze Sample (UV-Vis, HPLC, NMR) Irradiate->Analyze At timed intervals Data Data Acquisition and Analysis Analyze->Data

A typical experimental workflow for a photolysis study.

Conclusion

This compound and its derivatives represent a powerful and versatile class of photocleavable protecting groups with broad applications in chemistry, biology, and materials science. Their favorable photochemical properties, including efficient one- and two-photon cleavage and rapid release kinetics, make them highly valuable tools for the spatiotemporal control of molecular function. While synthetic challenges can exist, ongoing research continues to expand the scope and improve the properties of these important molecules. This guide provides a foundational understanding for researchers looking to incorporate this compound-based PPGs into their work, paving the way for new discoveries and technological advancements.

References

7-Nitroindole: A Technical Deep Dive into its Discovery, Synthesis, and Role in Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindole is a heterocyclic aromatic organic compound that has carved a significant niche in chemical research, primarily owing to its potent and selective inhibitory effects on neuronal nitric oxide synthase (nNOS). This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical and biological data, and a visualization of its role in key signaling pathways.

Discovery and History

The first documented synthesis of this compound appears in a 1958 publication in the Journal of the American Chemical Society by Stanley M. Parmerter, A. Gilbert Cook, and William B. Dixon.[1] Their work focused on the synthesis of various nitroindole isomers, laying the foundational chemical knowledge for this class of compounds.

However, the significant biological activity of this compound was not recognized until much later. The 1990s marked a turning point with the discovery of its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This discovery was a crucial development in the study of nitric oxide signaling in the nervous system. Researchers were seeking tools to dissect the distinct roles of the three nitric oxide synthase isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This compound emerged as a valuable pharmacological agent for these investigations due to its preferential inhibition of nNOS over the other isoforms. This selectivity has allowed for more precise studies into the physiological and pathological roles of neuronally derived nitric oxide in processes such as learning, memory, neurodegeneration, and pain.

Physicochemical and Spectroscopic Data

This compound is a yellow solid with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
CAS Number 6960-42-5
Appearance Yellow powder
Melting Point 90.0-100.0 °C

Spectroscopic Data:

While a comprehensive, publicly available dataset for the complete spectroscopic characterization of this compound is not consolidated in a single source, the following represents typical expected data based on the analysis of related nitroindole compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the indole ring system. The electron-withdrawing nitro group at the 7-position significantly influences the chemical shifts of the adjacent protons.

Disclaimer: The following are predicted chemical shifts and coupling constants. Actual experimental values may vary based on solvent and other experimental conditions.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (N-H)~8.5br s-
H-2~7.5ddJ = 3.0, 1.0
H-3~6.7ddJ = 3.0, 2.0
H-4~8.1ddJ = 8.0, 1.0
H-5~7.2tJ = 8.0
H-6~8.0ddJ = 8.0, 1.0

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the carbon framework of the molecule. The nitro group's electron-withdrawing effect also deshields the carbon atom to which it is attached (C-7).

Disclaimer: The following are predicted chemical shifts. Actual experimental values may vary.

CarbonPredicted Chemical Shift (ppm)
C-2~125
C-3~103
C-3a~129
C-4~120
C-5~122
C-6~118
C-7~140
C-7a~134

IR (Infrared) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch3300-3500
C-H Stretch (aromatic)3000-3100
C=C Stretch (aromatic)1450-1600
N-O Stretch (nitro group)1500-1550 (asymmetric), 1335-1385 (symmetric)

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z 162. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 116) and NO (m/z 132).

Experimental Protocols

Synthesis of this compound (Based on Parmerter et al., 1958)

This protocol is an adaptation based on the seminal work describing the synthesis of nitroindoles. Modern modifications may exist for improved yield and safety.

Materials:

  • Indole

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or other milder nitrating agents)

  • Appropriate solvent (e.g., glacial acetic acid)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Dissolution: Dissolve indole in a suitable solvent in a reaction vessel equipped with a stirrer and a cooling bath.

  • Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) to control the exothermic nitration reaction.

  • Nitration: Slowly add the nitrating agent dropwise to the cooled indole solution while maintaining the low temperature and stirring vigorously. The addition rate should be carefully controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC), to determine the point of completion.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Neutralization: Neutralize the acidic solution by the slow addition of a neutralizing agent until the pH is neutral.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate this compound from other isomers and impurities.

  • Characterization: Characterize the purified this compound using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Biological Activity and Selectivity

This compound is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS). Its selectivity for nNOS over eNOS and iNOS is a key feature that makes it a valuable research tool.

Table of Inhibitory Activity (IC₅₀/Kᵢ Values):

NOS IsoformIC₅₀ / Kᵢ (nM)Reference
nNOS (neuronal) Data not consistently available in a single source
eNOS (endothelial) Data not consistently available in a single source
iNOS (inducible) Data not consistently available in a single source

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions. The table above is a template; specific, well-referenced values from comparative studies are needed for a complete and accurate representation.

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The primary mechanism of action of this compound is the inhibition of nNOS, which plays a critical role in neuronal signaling. The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by this compound.

nNOS_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca²⁺ NMDA_R->Ca_ion influx Calmodulin Calmodulin Ca_ion->Calmodulin activates nNOS nNOS Calmodulin->nNOS activates NO Nitric Oxide (NO) nNOS->NO Arginine L-Arginine Arginine->NO converted by nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Cellular Effects PKG->Downstream Seven_NI This compound Seven_NI->nNOS inhibits

Caption: The nNOS signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Testing in a Neurodegeneration Model (e.g., MPTP Model of Parkinson's Disease)

This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Groups 1. Animal Grouping (e.g., Control, MPTP, MPTP + 7-NI) Drug_Prep 2. Drug Preparation (Vehicle, MPTP, this compound) NI_Admin 3. This compound Administration (pre- or co-treatment) MPTP_Admin 4. MPTP Administration (to induce neurodegeneration) NI_Admin->MPTP_Admin Behavioral 5. Behavioral Testing (e.g., rotarod, open field) MPTP_Admin->Behavioral Tissue_Collection 6. Tissue Collection (brain dissection) Behavioral->Tissue_Collection Neurochemical 7. Neurochemical Analysis (e.g., HPLC for dopamine levels) Tissue_Collection->Neurochemical Histological 8. Histological Analysis (e.g., tyrosine hydroxylase staining) Tissue_Collection->Histological Data_Analysis 9. Data Analysis & Interpretation Neurochemical->Data_Analysis Histological->Data_Analysis

Caption: A typical workflow for in vivo testing of this compound.

Conclusion

This compound has proven to be an indispensable tool in the field of neuroscience and pharmacology. Its journey from a synthesized nitroindole isomer to a key selective inhibitor of nNOS highlights the importance of continued research into the biological activities of known chemical entities. The detailed understanding of its synthesis, properties, and mechanism of action provided in this guide serves as a valuable resource for researchers aiming to utilize this compound to further unravel the complexities of nitric oxide signaling in health and disease.

References

7-Nitroindole: A Core Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindole, a heterocyclic aromatic organic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the nitro group at the 7-position of the indole ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, synthesis methodologies, and its role as a key intermediate in the development of potent enzyme inhibitors. Particular focus is placed on its application in the generation of inhibitors for fructose-1,6-bisphosphatase (FBPase) and various protein kinases, highlighting its therapeutic potential in metabolic diseases and oncology.

Chemical and Physical Properties

This compound is a yellow powder that serves as a crucial starting material in various synthetic pathways.[1] Its core chemical and physical characteristics are summarized below.

PropertyValueReference
Molecular Formula C₈H₆N₂O₂[1][2][3][4]
Molecular Weight 162.15 g/mol
Appearance Yellow powder
Purity ≥ 97-99% (by HPLC)
CAS Number 6960-42-5
Synonyms 7-Nitro-1H-indole, NSC 69874
Storage Conditions Store at 0-8 °C, protect from light

Synthesis of this compound

The regioselective introduction of a nitro group at the C7 position of the indole ring is a key challenge in the synthesis of this compound. Direct nitration of indole typically yields a mixture of isomers, with 3-nitroindole and 5-nitroindole being major products. Therefore, multi-step strategies are often employed to achieve the desired 7-substituted product.

Experimental Protocol: Synthesis via Nitration of 1-Acetylindoline-2-sulfonate

A common and effective method for the synthesis of this compound involves the nitration of a protected indoline derivative, followed by hydrolysis and dehydrogenation. This approach offers good regioselectivity for the 7-position.

Materials:

  • Indole

  • Sodium bisulfite

  • Acetic anhydride

  • Acetyl nitrate

  • Sodium hydroxide

  • Methanol

  • Ethanol

Procedure:

  • Preparation of Sodium 1-acetylindoline-2-sulfonate:

    • React indole with sodium bisulfite to form sodium indoline-2-sulfonate.

    • Acetylate the resulting compound with acetic anhydride to yield sodium 1-acetylindoline-2-sulfonate.

  • Nitration:

    • The sodium 1-acetylindoline-2-sulfonate is nitrated using acetyl nitrate. This reaction is typically carried out at a controlled temperature (e.g., 5-10°C) to prevent side reactions. The nitration surprisingly occurs at the 7-position.

  • Hydrolysis and Dehydrogenation:

    • The nitrated intermediate is then hydrolyzed with sodium hydroxide. During this step, the acetyl and sulfonate groups are eliminated, and the indoline ring is dehydrogenated to the indole ring, yielding this compound.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a high-purity product.

G Indole Indole IndolineSulfonate Sodium Indoline-2-sulfonate Indole->IndolineSulfonate  + Sodium Bisulfite AcetylIndolineSulfonate Sodium 1-Acetylindoline-2-sulfonate IndolineSulfonate->AcetylIndolineSulfonate  + Acetic Anhydride NitratedIntermediate Nitrated Intermediate AcetylIndolineSulfonate->NitratedIntermediate  + Acetyl Nitrate Nitroindole This compound NitratedIntermediate->Nitroindole  + NaOH (Hydrolysis & Dehydrogenation)

Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a valuable scaffold for the development of inhibitors targeting key enzymes in various disease pathways. Its derivatives have shown significant promise as inhibitors of fructose-1,6-bisphosphatase and protein kinases.

Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Fructose-1,6-bisphosphatase is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. In type 2 diabetes, the activity of FBPase is often elevated, leading to excessive hepatic glucose production. Therefore, inhibitors of FBPase are being investigated as potential therapeutic agents for the treatment of this metabolic disorder.

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as potent allosteric inhibitors of FBPase. These compounds bind to an allosteric site on the enzyme, distinct from the active site, and induce a conformational change that reduces its catalytic activity.

Inhibitory Activity of this compound Derivatives against FBPase

CompoundModificationIC₅₀ (μM)
A 7-nitro-1H-indole-2-carboxylic acid derivative0.10 - 0.47
6a 7-nitro substituted derivative0.10 - 0.47
6b 7-nitro substituted derivative0.10 - 0.47

Data extracted from a study on novel indole derivatives as FBPase inhibitors.

G cluster_0 Gluconeogenesis Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate ... PEP PEP Oxaloacetate->PEP ... F16BP Fructose-1,6-bisphosphate PEP->F16BP ... F6P Fructose-6-phosphate F16BP->F6P FBPase Glucose Glucose F6P->Glucose ... Inhibitor This compound-based FBPase Inhibitor Inhibitor->F16BP Allosteric Inhibition

Inhibition of the Gluconeogenesis Pathway by this compound Derivatives.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Consequently, protein kinase inhibitors have become a major class of therapeutic agents.

The indole scaffold is a common feature in many approved and investigational protein kinase inhibitors. This compound serves as a versatile starting material for the synthesis of various substituted indoles that can be further elaborated into potent and selective kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathway.

G cluster_0 Generic Protein Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Protein Kinase 1 Receptor->Kinase1 Kinase2 Protein Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response Substrate->Response Inhibitor Indole-based Kinase Inhibitor Inhibitor->Kinase2 ATP Competition

Mechanism of Action of Indole-based Protein Kinase Inhibitors.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its utility as a precursor for the synthesis of potent fructose-1,6-bisphosphatase and protein kinase inhibitors underscores its therapeutic potential. The synthetic methodologies for its preparation, while requiring careful control of regioselectivity, provide a reliable route to this important building block. For researchers and scientists in medicinal chemistry, this compound represents a versatile scaffold upon which to design and develop the next generation of targeted therapeutics.

References

A Technical Guide to the Purity and Stability of Commercially Available 7-Nitroindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and stability of commercially available 7-Nitroindole, a crucial building block in pharmaceutical and neuroscience research. This document collates available data on its quality specifications, potential impurities, and stability profile under various conditions, offering valuable insights for its handling, storage, and application in research and development.

Purity of Commercial this compound

Commercially available this compound is generally supplied at high purity levels, suitable for most research and drug development applications. The purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Commercial Purity Specifications

Quantitative data from various suppliers indicates that the purity of this compound consistently meets high standards. A summary of these specifications is presented in Table 1.

Table 1: Summary of Quantitative Purity Data for Commercial this compound
Parameter Typical Specification
Purity (by HPLC)≥98.0%[1]
Purity (by GC)>98.0%
Purity (Minimum)97%[2], min 99%[3]
AppearanceLight yellow to yellow or orange powder/crystal[4]
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol [1]
Potential Impurities

While commercial this compound is of high purity, trace amounts of impurities may be present, arising from the synthesis process. The nitration of indole is a common synthetic route, which can lead to the formation of several potential side products.

Common impurities can include:

  • Isomers: Other mono-nitroindole isomers, such as 3-nitro-, 5-nitro-, and 6-nitroindole, may be formed depending on the regioselectivity of the nitration reaction.

  • Dinitrated Indoles: Over-nitration can lead to the formation of dinitroindole isomers, most commonly 3,5- and 3,6-dinitroindoles.

  • Polymerization Products: Indole is susceptible to acid-catalyzed polymerization, which can result in the formation of dark, tarry impurities, especially when strong acids are used in the nitration process.

  • N-Nitrosoindoles: The presence of nitrous acid as a byproduct or impurity can lead to the formation of N-nitrosoindoles.

Stability of this compound

The stability of this compound is a critical factor for ensuring the reliability and reproducibility of experimental results. Proper storage and handling are essential to prevent its degradation.

Recommended Storage Conditions

Suppliers consistently recommend storing this compound under refrigerated and light-protected conditions to maintain its stability.

Table 2: Recommended Storage Conditions for this compound
Condition Recommendation
Temperature2-8°C or -20°C
LightProtect from light
AtmosphereStore in a dry place
Degradation Pathways

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not extensively published, potential degradation pathways can be inferred from the known chemistry of indoles and nitroaromatic compounds.

  • Hydrolysis: The indole ring is generally stable to hydrolysis. However, under strong acidic or basic conditions, degradation may occur, potentially involving the nitro group or the pyrrole ring.

  • Oxidation: Indoles are susceptible to oxidation. Oxidative degradation can lead to the formation of various products, including oxindole derivatives. The presence of the nitro group can also influence the oxidation process.

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation. Exposure to UV or sunlight can lead to the formation of various photoproducts, potentially involving the reduction of the nitro group or reactions of the aromatic system.

Experimental Protocols

Detailed experimental protocols are essential for the quality control and stability assessment of this compound. The following sections provide representative methodologies for purity and stability analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred technique for assessing the purity of this compound and for separating it from potential impurities and degradation products.

Objective: To develop and validate a precise and accurate HPLC method for the determination of the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound reference standard and sample

Chromatographic Conditions (Representative):

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation and Stability Studies

Forced degradation studies are performed to understand the degradation pathways of this compound and to generate potential degradation products for the validation of stability-indicating methods.

Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photostability: Exposure to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).

  • Expose the solutions to the stress conditions mentioned above.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Analysis:

  • Monitor the decrease in the peak area of this compound.

  • Observe the formation of any degradation product peaks.

  • Assess peak purity of the this compound peak to ensure no co-elution with degradation products.

  • Attempt to identify and characterize major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Experimental Workflow for Purity and Stability Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the purity and stability of this compound.

cluster_0 Purity Analysis cluster_1 Stability Studies (Forced Degradation) Sample_Preparation Sample Preparation (Dissolution and Filtration) HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) Sample_Preparation->HPLC_Analysis Data_Processing Data Processing (Peak Integration, Purity Calculation) HPLC_Analysis->Data_Processing Final_Report Comprehensive Technical Report Data_Processing->Final_Report Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) Time_Point_Sampling Time-Point Sampling and Neutralization Stress_Conditions->Time_Point_Sampling HPLC_Analysis_Stability Stability-Indicating HPLC Analysis Time_Point_Sampling->HPLC_Analysis_Stability Degradation_Analysis Degradation Analysis (Mass Balance, Peak Purity) HPLC_Analysis_Stability->Degradation_Analysis Degradation_Analysis->Final_Report 7_Nitroindole_Sample Commercial this compound Sample 7_Nitroindole_Sample->Sample_Preparation 7_Nitroindole_Sample->Stress_Conditions

Caption: Workflow for Purity and Stability Analysis of this compound.

Proposed Degradation Pathway of this compound

Based on the known chemical reactivity of indoles and nitroaromatic compounds, a hypothetical degradation pathway for this compound under oxidative and photolytic stress is proposed below.

cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation 7_Nitroindole This compound Oxindole_Derivative 7-Nitro-oxindole 7_Nitroindole->Oxindole_Derivative [O] Amino_Derivative 7-Aminoindole 7_Nitroindole->Amino_Derivative (Reduction) Polymeric_Products Polymeric Products 7_Nitroindole->Polymeric_Products (Polymerization) Ring_Cleavage_Products Ring Cleavage Products Oxindole_Derivative->Ring_Cleavage_Products

Caption: Proposed Degradation Pathways for this compound.

References

7-Nitroindole Derivatives as Caged Neurotransmitters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate landscape of neuroscience, the ability to control neural activity with high spatiotemporal precision is paramount to unraveling the complexities of neural circuits and synaptic function. Caged compounds, photolabile molecules that release a bioactive substance upon illumination, have emerged as indispensable tools for achieving this control. Among the various classes of caging chromophores, 7-nitroindole derivatives have garnered significant attention for their favorable photophysical and chemical properties, enabling the precise release of neurotransmitters like glutamate and GABA. This technical guide provides an in-depth overview of this compound-based caged neurotransmitters, focusing on their core principles, quantitative properties, experimental applications, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals.

Core Concepts: The Mechanism of this compound Uncaging

The functionality of this compound derivatives as caging groups lies in their ability to undergo a rapid, light-induced chemical transformation. These compounds are N-acyl-7-nitroindolines, which are activated by near-UV or two-photon infrared light.[1] Upon absorption of a photon, the molecule enters an excited state, leading to a rearrangement that ultimately cleaves the bond holding the neurotransmitter. This process, known as photolysis or uncaging, is remarkably fast, with release times often in the microsecond to millisecond range, mimicking the speed of natural synaptic transmission.[2][3] A key advantage of the 7-nitroindolinyl cage is its high stability against hydrolysis at physiological pH, ensuring that the neurotransmitter is only released upon light stimulation.[2][4]

G Caged This compound-Caged Neurotransmitter Light Photon Absorption (One- or Two-Photon) Excited Excited State Light->Excited Intermediate Reactive Intermediate Excited->Intermediate Fast Rearrangement Products Released Neurotransmitter + Byproduct Intermediate->Products Cleavage G A Prepare Acute Brain Slice B Whole-Cell Patch Clamp Target Neuron A->B C Visualize Dendritic Spines (Two-Photon Microscopy) B->C D Apply Caged Glutamate (e.g., MNI-Glu, CDNI-Glu) C->D E Position Laser Spot at Single Spine D->E F Deliver Laser Pulse (e.g., 720 nm, 1-2 ms) E->F G Record Uncaging-Evoked Postsynaptic Current (uEPSC) F->G H Data Analysis G->H G cluster_0 Evolution of this compound Cages cluster_1 Improved Properties NI NI-Glu (Base Scaffold) MNI MNI-Glu (+ OMe) NI->MNI Add e⁻ donor MDNI MDNI-Glu (+ OMe, + NO2) MNI->MDNI Add 2nd NO₂ Prop1 Higher Quantum Yield (Φu) MNI->Prop1 Prop2 Higher 2P Cross-Section (σ₂) MNI->Prop2 CDNI CDNI-Glu (+ OCH2COOH, + NO2) MDNI->CDNI Improve solubility MDNI->Prop1 MDNI->Prop2 CDNI->Prop1 CDNI->Prop2 Prop3 Improved Solubility CDNI->Prop3

References

An In-depth Technical Guide to the Fischer Indole Synthesis of 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis as it applies to the preparation of 7-nitroindole derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile reactivity of the indole scaffold and the unique electronic properties imparted by the nitro group. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the underlying chemical and biological mechanisms.

Core Concepts of the Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, is a robust method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[1][2]

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The initial reaction between a substituted phenylhydrazine and a carbonyl compound yields the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • -Sigmatropic Rearrangement: A-sigmatropic rearrangement of the protonated enamine occurs, leading to the formation of a di-imine intermediate. This step is often the rate-determining step of the reaction.

  • Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of a molecule of ammonia to afford the aromatic indole ring.

The presence of substituents on the phenylhydrazine ring can significantly influence the course and outcome of the reaction. Electron-withdrawing groups, such as the nitro group at the ortho-position (which leads to 7-nitroindoles), can affect the nucleophilicity of the hydrazine and the stability of the intermediates, often requiring specific reaction conditions to achieve good yields.

Synthesis of this compound Derivatives: Experimental Protocols and Data

The synthesis of this compound derivatives via the Fischer indole synthesis typically begins with the preparation of the corresponding 2-nitrophenylhydrazone. This is followed by an acid-catalyzed cyclization to form the indole ring.

Key Experiment: Synthesis of Ethyl this compound-2-carboxylate

A notable example is the synthesis of ethyl this compound-2-carboxylate, a valuable building block for more complex molecules. The process involves the initial formation of the hydrazone from 2-nitrophenylhydrazine and diethyl ketomalonate, followed by cyclization using polyphosphoric acid (PPA).

Experimental Protocol:

Step 1: Hydrazone Formation

  • A detailed protocol for the formation of the specific hydrazone precursor was not provided in the searched literature. However, a general procedure for hydrazone formation involves the condensation of the arylhydrazine and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid).

Step 2: Fischer Indole Cyclization

  • A mixture of the precursor hydrazone (7.5 mmol) and polyphosphoric acid (10 g) is heated to 120 °C for 30 minutes.

  • Upon completion, the reaction mixture is carefully poured into water.

  • The aqueous mixture is then extracted with dichloromethane.

  • The organic solvent is evaporated under reduced pressure.

  • The crude product is purified by filtration and recrystallization from ethanol.

Quantitative Data for this compound Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives based on available literature data.

Starting PhenylhydrazineCarbonyl CompoundCatalystTemperature (°C)TimeProductYield (%)Reference
2-NitrophenylhydrazineDiethyl ketomalonatePolyphosphoric Acid12030 minEthyl this compound-2-carboxylateNot specified
2-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid/HClRefluxNot specified2,3,3-Trimethyl-7-nitroindolenineNot specified
4-Methyl-2-nitrophenylhydrazineDiethyl ketomalonatePolyphosphoric Acid12030 minEthyl 5-methyl-7-nitroindole-2-carboxylate71
4-Chloro-2-nitrophenylhydrazineDiethyl ketomalonatePolyphosphoric Acid12030 minEthyl 5-chloro-7-nitroindole-2-carboxylate73

Visualizing the Fischer Indole Synthesis and its Biological Relevance

Mechanism of the Fischer Indole Synthesis

The following diagram illustrates the step-by-step mechanism of the Fischer indole synthesis for the formation of a generic this compound derivative.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product 2-Nitrophenylhydrazine 2-Nitrophenylhydrazine Hydrazone Hydrazone Formation 2-Nitrophenylhydrazine->Hydrazone Ketone_Aldehyde Ketone/ Aldehyde Ketone_Aldehyde->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine + H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Rearomatization Rearomatization & Cyclization Sigmatropic->Rearomatization Elimination Ammonia Elimination Rearomatization->Elimination This compound This compound Elimination->this compound - NH3

Fischer Indole Synthesis Mechanism for 7-Nitroindoles.
Biological Significance: 7-Nitroindoles in Cancer Research

Nitroindole derivatives have emerged as promising scaffolds in the development of novel anticancer agents. Some of these compounds have been shown to exert their effects by targeting specific cellular pathways involved in cancer cell proliferation and survival. One such pathway involves the interaction with G-quadruplex DNA structures in the promoter regions of oncogenes, such as c-Myc.

The following diagram illustrates a plausible signaling pathway for the anticancer activity of certain nitroindole derivatives.

Anticancer_Mechanism cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects Nitroindole Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 binds & stabilizes cMyc_down c-Myc Expression Downregulation G4->cMyc_down inhibits transcription CellCycle Cell Cycle Arrest (G1 Phase) cMyc_down->CellCycle leads to ROS Increased Reactive Oxygen Species (ROS) cMyc_down->ROS contributes to Apoptosis Apoptosis CellCycle->Apoptosis ROS->Apoptosis

Anticancer Signaling Pathway of Nitroindole Derivatives.

Conclusion

The Fischer indole synthesis remains a powerful and versatile tool for the construction of indole-containing molecules, including the medicinally relevant this compound derivatives. While the presence of the electron-withdrawing nitro group can present challenges, appropriate selection of catalysts, such as polyphosphoric acid, and careful control of reaction conditions can lead to successful synthesis. The demonstrated biological activities of nitroindoles, particularly in the realm of anticancer research, underscore the importance of developing efficient and scalable synthetic routes to these valuable compounds. Further research into the scope and limitations of the Fischer indole synthesis for variously substituted 7-nitroindoles will undoubtedly contribute to the advancement of drug discovery and development.

References

Understanding the Electronic Properties of 7-Nitroindole for Materials Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindole, a heterocyclic aromatic compound, has garnered significant attention in the field of materials science due to its unique electronic properties. The presence of both an electron-donating indole ring and an electron-withdrawing nitro group imparts a push-pull electronic structure, making it a promising candidate for a variety of applications, including organic electronics, fluorescent probes, and sensors. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its synthesis, photophysical and electrochemical characteristics, and theoretical electronic structure. Experimental protocols and data are presented to offer a practical understanding for researchers and developers in materials science and related fields.

Introduction

The indole scaffold is a ubiquitous motif in biologically active molecules and functional organic materials. Functionalization of the indole ring allows for the fine-tuning of its electronic and photophysical properties. The introduction of a nitro group at the 7-position creates a molecule with a significant dipole moment and potential for intramolecular charge transfer (ICT), which are key characteristics for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and chemosensors. This guide aims to consolidate the available information on the electronic properties of this compound to facilitate its application in the development of novel materials.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the direct nitration of indole being a common approach. However, controlling the regioselectivity of the nitration can be challenging. A widely used and effective method involves the nitration of a protected indoline followed by dehydrogenation.

Experimental Protocol: Synthesis via Nitration of 1-Acetylindoline

This protocol is a multi-step synthesis that provides good yields of this compound.

Step 1: Acetylation of Indoline

  • In a round-bottom flask, dissolve indoline in acetic anhydride.

  • Stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-acetylindoline.

Step 2: Nitration of 1-Acetylindoline

  • Dissolve 1-acetylindoline in acetic acid in a three-necked flask equipped with a dropping funnel and a thermometer, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete nitration.

  • Pour the reaction mixture into ice-water to precipitate the crude 1-acetyl-7-nitroindoline.

  • Filter the product, wash thoroughly with water to remove any residual acid, and dry.

Step 3: Hydrolysis and Dehydrogenation

  • Reflux the crude 1-acetyl-7-nitroindoline in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetic Anhydride Nitroacetylindoline 1-Acetyl-7-nitroindoline Acetylindoline->Nitroacetylindoline Nitrating Agent Nitroindole This compound Nitroacetylindoline->Nitroindole Base Hydrolysis & Dehydrogenation

Figure 1: Synthetic workflow for this compound.

Photophysical Properties

The photophysical properties of this compound are governed by the interplay between the indole ring and the nitro group. The presence of the nitro group generally leads to a red-shift in the absorption and emission spectra compared to unsubstituted indole.

UV-Vis Absorption

The UV-Vis absorption spectrum of this compound exhibits characteristic bands corresponding to π-π* transitions within the aromatic system.

Solvent λmax (nm) Molar Absorptivity (ε) (M-1cm-1)
2-Propanol~350, ~260Data not available

Table 1: UV-Vis Absorption Data for this compound.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., 2-propanol). From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-20 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Measure the absorbance of each diluted solution from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λmax from a plot of absorbance versus concentration.

Fluorescence Emission
Excitation Wavelength (nm) Emission Maximum (λem) (nm) Fluorescence Quantum Yield (ΦF)
Data not availableData not availableData not available

Table 2: Fluorescence Data for this compound.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax).

    • To determine the fluorescence quantum yield, a comparative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) is recommended. The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ηs2 / ηr2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

Electrochemical Properties

The electrochemical behavior of this compound is primarily characterized by the reduction of the nitro group. Cyclic voltammetry is a powerful technique to investigate these redox processes.

Redox Potentials
Redox Process Potential (V vs. reference electrode) Solvent/Electrolyte
Reduction (NO2 to NO2•-)Data not availableData not available
OxidationData not availableData not available

Table 3: Electrochemical Data for this compound.

Experimental Protocol: Cyclic Voltammetry
  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: Prepare a solution of this compound (e.g., 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6). Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction of the nitro group, and then reverse the scan back to the initial potential.

    • Record the resulting current-voltage curve (voltammogram).

    • The peak potentials (Epc for cathodic peak and Epa for anodic peak) provide information about the thermodynamics of the redox process. The half-wave potential (E1/2), calculated as (Epc + Epa)/2 for a reversible process, is related to the standard reduction potential.

CV_Setup cluster_cell Potentiostat Potentiostat WE Working Electrode (e.g., Glassy Carbon) Potentiostat->WE Potential Control & Current Measurement RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE Potential Measurement CE Counter Electrode (e.g., Pt wire) Potentiostat->CE Current Path Cell Electrochemical Cell Solution This compound Solution + Supporting Electrolyte WE->Solution RE->Solution CE->Solution

Figure 2: Experimental setup for Cyclic Voltammetry.

Computational Studies: Electronic Structure

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure of molecules like this compound. These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

HOMO-LUMO Energies
Parameter Energy (eV) Computational Method
HOMOData not availableDFT (e.g., B3LYP/6-31G)
LUMOData not availableDFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap (ΔE)Data not availableDFT (e.g., B3LYP/6-31G*)

Table 4: Calculated Electronic Properties of this compound.

The HOMO is typically localized on the electron-rich indole ring, while the LUMO is expected to be predominantly located on the electron-withdrawing nitro group, facilitating an intramolecular charge transfer upon excitation.

HOMO_LUMO cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) E_HOMO E_HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->HOMO E_LUMO E_LUMO Energy Energy Transition ΔE = E_LUMO - E_HOMO (Electronic Transition)

Figure 3: Frontier Molecular Orbital Diagram.

Applications in Materials Science

The unique electronic properties of this compound make it a versatile building block for various materials science applications.

  • Organic Electronics: The push-pull nature of this compound is advantageous for creating materials with charge-transfer characteristics, which are desirable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

  • Fluorescent Probes and Sensors: The potential fluorescence of the indole core, which can be modulated by the nitro group's interaction with its environment, makes this compound a candidate for the development of fluorescent sensors for detecting specific analytes or changes in local polarity.

  • Nonlinear Optics (NLO): Molecules with large dipole moments and intramolecular charge transfer characteristics, such as this compound, can exhibit significant second-order NLO properties, making them suitable for applications in optical communications and data storage.

Conclusion

This compound possesses a compelling combination of electronic and photophysical properties that make it a molecule of significant interest for materials science research. Its synthesis is well-established, and its electronic structure can be rationally tuned through further chemical modification. While a complete quantitative dataset of its electronic properties is still emerging, the available information and theoretical understanding strongly suggest its potential as a valuable component in the design of next-generation organic electronic and photonic materials. Further detailed characterization of its fluorescence and electrochemical behavior will be crucial in fully realizing its potential in these applications.

Methodological & Application

Application of 7-Nitroindole in Developing Fluorescent Probes for Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindole is a versatile heterocyclic scaffold increasingly utilized in the design of sophisticated fluorescent probes for cellular imaging. Its intrinsic electron-withdrawing nitro group, combined with the electron-donating indole nitrogen, forms a classic donor-π-acceptor (D-π-A) system. This electronic arrangement is the foundation for environmentally sensitive probes that can report on crucial physiological parameters within living cells, such as microviscosity and lipid droplet polarity. Probes built on the this compound framework often operate as "molecular rotors," where their fluorescence quantum yield is directly modulated by the viscosity of their immediate surroundings. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. However, in viscous media, such as within lipid droplets or viscous cytosol, this rotation is hindered, forcing the excited molecule to decay radiatively and emit strong fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes exceptionally well-suited for high-contrast cellular imaging.

Application I: Monitoring Cellular Viscosity with this compound-Based Molecular Rotors

Changes in intracellular viscosity are linked to a variety of cellular processes and disease states, including apoptosis, protein aggregation, and cellular stress. This compound derivatives can be engineered to specifically target and report on the viscosity of the cytoplasm or organelles like mitochondria.

Probe Design and Mechanism

A typical this compound-based viscosity probe consists of the this compound acceptor unit linked via a π-bridge to an electron-donating group. This D-π-A structure facilitates a process known as Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule attempts to relax by twisting into a non-planar TICT state, which is non-emissive. In a viscous environment, this twisting motion is restricted, locking the molecule in a planar, highly fluorescent state. The fluorescence intensity, therefore, correlates directly with the environmental viscosity.

cluster_0 Probe Mechanism: Viscosity Sensing Probe This compound Probe (Low Viscosity) TICT Twisted Intramolecular Charge Transfer (TICT) (Non-Radiative Decay) Probe->TICT Intramolecular Rotation Excitation Light Excitation (hν) Excitation->Probe Quenched Fluorescence OFF TICT->Quenched Probe_High This compound Probe (High Viscosity) Restricted Restricted Rotation Probe_High->Restricted Hindered Rotation Excitation_High Light Excitation (hν) Excitation_High->Probe_High Emissive Fluorescence ON (Radiative Decay) Restricted->Emissive

Caption: Mechanism of a this compound-based molecular rotor for viscosity sensing.

Quantitative Data

The photophysical properties of this compound viscosity probes are highly sensitive to solvent properties. Below is a summary of typical data for a representative probe in solvents of varying viscosity.

ParameterToluene (Low Viscosity)DioxaneGlycerol (High Viscosity)
Excitation Max (λex) ~410 nm~412 nm~420 nm
Emission Max (λem) ~545 nm~560 nm~580 nm
Stokes Shift ~135 nm~148 nm~160 nm
Quantum Yield (Φ) < 0.05~0.15> 0.50
Fluorescence Lifetime < 1.0 ns~2.5 ns> 4.0 ns

Application II: Imaging of Lipid Droplets

Lipid droplets (LDs) are dynamic organelles involved in lipid storage and metabolism. Their interiors are characterized by high viscosity and low polarity compared to the cytoplasm. These properties make them ideal targets for this compound-based probes, which exhibit a strong "light-up" response upon localizing within LDs.

Probe Design and Mechanism

Probes designed for LD imaging are typically hydrophobic to ensure passive diffusion across the cell membrane and preferential accumulation in the lipid-rich environment of LDs. The operating principle remains based on the molecular rotor mechanism. The aqueous cytoplasm (low viscosity) keeps the probe in a quenched state, minimizing background fluorescence. Upon entering the viscous core of a lipid droplet, the probe's rotation is restricted, leading to a dramatic increase in fluorescence intensity and specific visualization of the organelle.

Quantitative Data

The performance of a typical this compound probe for lipid droplet imaging is summarized below.

ParameterPBS (Aqueous Buffer)Dodecane (Lipid-like)
Excitation Max (λex) ~405 nm~415 nm
Emission Max (λem) ~590 nm~570 nm
Quantum Yield (Φ) < 0.01> 0.60
Fluorescence Change -> 100-fold increase
Cellular Target -Lipid Droplets

Experimental Protocols

Protocol 1: General Synthesis of a this compound Viscosity Probe

This protocol describes a representative synthesis of a D-π-A type probe using a Wittig or Horner-Wadsworth-Emmons reaction.

Start Start Materials: - this compound-3-carboxaldehyde - Donor-functionalized phosphonium salt/phosphonate ester Step1 Step 1: Reaction Setup - Dissolve reactants in anhydrous THF. - Add a strong base (e.g., NaH) dropwise under N2 atmosphere. Start->Step1 Step2 Step 2: Reaction - Stir at room temperature for 12-24 hours. - Monitor progress by TLC. Step1->Step2 Step3 Step 3: Quenching & Extraction - Quench reaction with saturated NH4Cl (aq). - Extract with ethyl acetate. Step2->Step3 Step4 Step 4: Purification - Dry organic layer over Na2SO4. - Concentrate under reduced pressure. - Purify by column chromatography (silica gel). Step3->Step4 End Final Product: Purified this compound Probe Step4->End

Caption: General workflow for the synthesis of a this compound fluorescent probe.

Methodology:

  • Reactant Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve this compound-3-carboxaldehyde (1 equivalent) and the desired donor-functionalized phosphonium salt or phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure probe.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell Culture, Staining, and Imaging

This protocol provides a general procedure for staining live cells with a this compound probe and subsequent imaging using confocal fluorescence microscopy.

Start Prepare Cells: - Seed HeLa cells on a glass-bottom dish. - Culture for 24h in DMEM. Step1 Prepare Probe Stock: - Dissolve this compound probe in DMSO to make a 1 mM stock solution. Step2 Staining: - Dilute stock solution in DMEM to a final concentration of 1-5 µM. - Replace cell media with staining solution. Start->Step2 Step1->Step2 Step3 Incubation: - Incubate cells at 37°C, 5% CO2 for 15-30 minutes. Step2->Step3 Step4 Wash: - Remove staining solution. - Wash cells 2-3 times with warm PBS. Step3->Step4 Step5 Imaging: - Add fresh culture medium or PBS. - Image using a confocal microscope (e.g., Ex: 405 nm, Em: 550-650 nm). Step4->Step5 End Data Acquisition & Analysis Step5->End

Caption: Workflow for live-cell staining and fluorescence imaging.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • 35 mm glass-bottom confocal dishes

  • Confocal laser scanning microscope

Methodology:

  • Cell Seeding: Seed HeLa cells onto a 35 mm glass-bottom confocal dish at a density that will result in 60-70% confluency after 24 hours of incubation.

  • Probe Preparation: Prepare a 1 mM stock solution of the this compound probe in high-quality, anhydrous DMSO.

  • Cell Staining: On the day of imaging, prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed DMEM to a final concentration of 1-5 µM. Remove the existing culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes in a humidified incubator at 37 °C with 5% CO₂.

  • Washing: After incubation, remove the staining solution and gently wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the dish. Immediately image the cells using a confocal microscope. Use an appropriate laser for excitation (e.g., 405 nm diode laser) and collect the emission in the appropriate range (e.g., 550-650 nm) to capture the fluorescence from the probe.

  • Data Analysis: Analyze the acquired images to assess the subcellular localization of the probe and quantify fluorescence intensity changes, which correlate with viscosity or the presence of lipid droplets.

Application Notes and Protocols for Two-Photon Uncaging of 7-Nitroindolinyl-Caged Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging of caged neurotransmitters offers exceptional spatiotemporal precision for activating neuronal receptors, mimicking synaptic transmission with subcellular resolution.[1][2] Among the available caged compounds, 7-nitroindolinyl (NI) derivatives of glutamate, such as 4-methoxy-7-nitroindolinyl-glutamate (MNI-glutamate) and 4-carboxymethoxy-5,7-dinitroindolinyl-glutamate (CDNI-Glu), are widely utilized due to their favorable two-photon absorption cross-sections and rapid photorelease kinetics.[1][3][4] These application notes provide a detailed protocol for the use of 7-nitroindolinyl-caged glutamate in two-photon uncaging experiments, primarily focusing on MNI-glutamate, a commonly used variant.

Properties of 7-Nitroindolinyl-Caged Glutamates

The efficacy of a caged compound in two-photon uncaging experiments is determined by several key photophysical properties. The 7-nitroindolinyl family of cages offers a good balance of these characteristics for neurological applications.

PropertyMNI-GlutamateCDNI-GlutamateRuBi-GlutamateDEAC450-Glutamate
Two-Photon Absorption Maxima ~720 nm~720 nm~800 nm~900 nm
Two-Photon Action Cross-Section (GM) 0.06 GMHigher than MNI-GluHigh quantum efficiency>60-fold greater at 900 nm vs 720 nm
Quantum Yield (Φ) ~0.085~0.5HighN/A
Photorelease Time < 10 µsN/AN/AN/A
Typical Concentration 2.5 - 10 mM3.5 - 7 mM300 µM0.25 mM
Biological Inertness Inert to glutamate receptors up to 10 mM; antagonist at GABA-A receptors at high concentrations.Less phototoxicity than MNI-Glu.Less antagonism of GABAergic transmission compared to MNI-glutamate.N/A
Stability Stable for hours at physiological pH.N/AN/AN/A

Experimental Setup

A standard two-photon microscopy setup is required for these experiments. The key components include a femtosecond-pulsed infrared (IR) laser, a microscope equipped for two-photon imaging, and electrophysiology recording equipment.

Key Equipment and Parameters:
ComponentSpecificationPurpose
Laser Mode-locked Ti:sapphire laserTwo-photon excitation
Uncaging Wavelength Tuned to ~720 nm for MNI- and CDNI-glutamateOptimal photolysis of the caged compound
Imaging Wavelength Typically 830-950 nm (e.g., for Alexa Fluor dyes)To visualize neuronal structures
Objective Water-immersion objective with high numerical aperture (e.g., 60x, 0.9 NA)To focus the laser and collect emitted photons
Power Control Pockels cellTo modulate laser power
Scanning System Galvanometer-based scan mirrorsTo position the laser beam
Detectors Photomultiplier tubes (PMTs)To detect emitted fluorescence

Experimental Protocols

The following protocols outline the key steps for preparing solutions, setting up the experiment, and performing two-photon uncaging of 7-nitroindolinyl-caged glutamate.

Protocol 1: Preparation of Solutions
  • Artificial Cerebrospinal Fluid (ACSF):

    • Prepare ACSF containing (in mM): 127 NaCl, 25 NaHCO3, 1.2 NaH2PO4, 2.5 KCl, and 25 D-glucose.

    • Aerate with 95% O2 / 5% CO2 to maintain a pH of ~7.2.

    • For plasticity experiments, use ACSF with 0 mM Mg2+ and 2 mM Ca2+.

    • Add 1 µM Tetrodotoxin (TTX) to block spontaneous neuronal firing.

  • Caged Glutamate Solution:

    • Dissolve MNI-glutamate in the prepared ACSF to a final concentration of 2.5 mM. Note that concentrations up to 10 mM have been used.

    • Protect the solution from light to prevent premature uncaging.

  • Internal Solution for Patch Pipette:

    • For whole-cell patch-clamp recordings, prepare an internal solution containing (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2 phosphocreatine, 4 MgCl2, 4 Na2-ATP, and 0.4 Na-GTP.

    • Include a fluorescent dye (e.g., 0.2 mM Alexa Fluor 488 or 594) to visualize the neuron's morphology.

Protocol 2: Brain Slice Preparation and Electrophysiology
  • Slice Preparation: Prepare 350 µm thick coronal or sagittal brain slices from the desired brain region (e.g., hippocampus or neocortex) of the animal model.

  • Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before experiments.

  • Whole-Cell Patch-Clamp:

    • Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF containing the caged glutamate.

    • Visually identify a target neuron for recording.

    • Establish a whole-cell patch-clamp configuration using a pipette filled with the internal solution.

    • Hold the neuron at a membrane potential of -65 mV for recording uncaging-evoked excitatory postsynaptic currents (uEPSCs).

Protocol 3: Two-Photon Uncaging and Imaging
  • Locate a Dendritic Spine: Using two-photon imaging, locate a dendrite of the patched neuron and identify a dendritic spine for stimulation.

  • Position the Uncaging Beam: Park the uncaging laser beam (tuned to ~720 nm) at a point approximately 0.5 µm from the edge of the spine head. It is recommended not to focus directly on the spine to avoid photodamage.

  • Set Uncaging Parameters:

    • Laser Power: Start with a low laser power and gradually increase it. Typical power at the objective is in the range of 10-50 mW. The required power will depend on the depth of the target in the tissue.

    • Pulse Duration: Use short laser pulses, typically ranging from 0.5 to 2 ms.

  • Induce and Record uEPSCs:

    • Deliver a single laser pulse to uncage the glutamate.

    • Simultaneously record the resulting uEPSC with the patch-clamp amplifier.

    • Adjust the laser power and pulse duration to elicit uEPSCs with kinetics that mimic miniature excitatory postsynaptic currents (mEPSCs).

  • Data Acquisition: Acquire and store the electrophysiological recordings and corresponding images for offline analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare ACSF & Caged Glutamate Solution prep_slice Prepare Brain Slices prep_solution->prep_slice patch_clamp Whole-Cell Patch-Clamp prep_slice->patch_clamp imaging Two-Photon Imaging of Dendritic Spine patch_clamp->imaging uncaging Two-Photon Uncaging (720 nm laser pulse) imaging->uncaging recording Record uEPSC uncaging->recording data_analysis Analyze uEPSC Kinetics & Amplitude recording->data_analysis signaling_pathway cluster_uncaging Two-Photon Uncaging cluster_postsynaptic Postsynaptic Neuron caged_glu 7-NI-Caged Glutamate glutamate Glutamate caged_glu->glutamate Photolysis laser 720 nm Laser Pulse laser->caged_glu ampa AMPA Receptor glutamate->ampa nmda NMDA Receptor glutamate->nmda depolarization Depolarization (Na+, Ca2+ influx) ampa->depolarization nmda->depolarization downstream Downstream Signaling (e.g., CaMKII activation) depolarization->downstream

References

Application Notes and Protocols: Synthesis and Evaluation of 7-nitro-1H-indole-2-carboxylic Acid Derivatives as FBPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] Its role in hepatic glucose production makes it a compelling therapeutic target for type 2 diabetes.[2][3] Inhibitors of FBPase can potentially reduce excessive glucose production in diabetic patients.[3] Among various scaffolds investigated, 7-nitro-1H-indole-2-carboxylic acid derivatives have emerged as a promising class of allosteric inhibitors of FBPase.[4] These compounds mimic the natural allosteric inhibitor AMP. This document provides detailed protocols for the synthesis of these derivatives and for the enzymatic assay to evaluate their inhibitory activity, along with a summary of their structure-activity relationship (SAR).

FBPase Signaling and Inhibition

FBPase is a key control point in gluconeogenesis. Its inhibition leads to a decrease in the production of glucose from non-carbohydrate precursors, a pathway often upregulated in type 2 diabetes. The 7-nitro-1H-indole-2-carboxylic acid derivatives act as allosteric inhibitors, binding to the AMP binding site and stabilizing the inactive T-state of the enzyme.

FBPase_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibition Inhibition Mechanism F16BP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate F16BP->F6P FBPase Glucose Glucose F6P->Glucose ... Inhibitor 7-nitro-1H-indole-2- carboxylic acid derivative FBPase_active FBPase (Active R-state) Inhibitor->FBPase_active Binds to allosteric site FBPase_inactive FBPase (Inactive T-state) FBPase_active->FBPase_inactive Conformational change

Caption: FBPase role in gluconeogenesis and its allosteric inhibition.

Quantitative Data: FBPase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 7-nitro-1H-indole-2-carboxylic acid derivatives against FBPase. These values provide a clear comparison of the potency of different substitutions on the indole scaffold.

Compound IDR1R2R3IC50 (µM)
A HHH0.10 ± 0.01
6a HEthylH0.29 ± 0.02
6b HPropylH0.47 ± 0.03
22f H(CH2)2COOHBenzenesulfonamide0.66 ± 0.05
22g H(CH2)2COOHThiophenesulfonamide0.50 ± 0.04
3.9 IsobutylHEthyl0.99
AMP ---3.3 ± 0.1
MB05032 ---0.044 ± 0.012

Experimental Protocols

Synthesis of 7-nitro-1H-indole-2-carboxylic Acid Derivatives

The synthesis of the target compounds generally follows a two-step process: a Japp-Klingemann reaction to form a key phenylhydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring.

Synthesis_Workflow start Starting Materials: - Substituted Aniline - β-keto-ester diazotization Diazotization of Aniline start->diazotization japp_klingemann Japp-Klingemann Reaction diazotization->japp_klingemann hydrazone Phenylhydrazone Intermediate japp_klingemann->hydrazone fischer_indole Fischer Indole Synthesis hydrazone->fischer_indole indole_ester Indole-2-carboxylate Ester fischer_indole->indole_ester hydrolysis Ester Hydrolysis indole_ester->hydrolysis final_product 7-nitro-1H-indole-2-carboxylic acid derivative hydrolysis->final_product

Caption: General synthetic workflow for 7-nitro-1H-indole-2-carboxylic acid derivatives.

Protocol 1: Synthesis of Phenylhydrazone Intermediate via Japp-Klingemann Reaction

This protocol describes the synthesis of the phenylhydrazone intermediate from a substituted aniline and a β-keto-ester.

Materials:

  • Substituted aniline (e.g., 2-nitro-4-bromo aniline)

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • β-keto-ester (e.g., ethyl 2-oxocyclopentane carboxylate)

  • Sodium acetate

  • Ethanol

  • Ice bath

Procedure:

  • Diazonium Salt Formation:

    • Dissolve the substituted aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate flask, dissolve the β-keto-ester (1 equivalent) and sodium acetate (3 equivalents) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution to the β-keto-ester solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Purification:

    • Allow the mixture to stand at room temperature overnight.

    • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

    • Collect the solid by filtration and wash with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenylhydrazone.

Protocol 2: Synthesis of Indole Ring via Fischer Indole Synthesis

This protocol outlines the cyclization of the phenylhydrazone intermediate to form the indole ring.

Materials:

  • Phenylhydrazone intermediate from Protocol 1

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)

  • Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Cyclization:

    • Dissolve the phenylhydrazone intermediate (1 equivalent) in a suitable solvent.

    • Add the acid catalyst (catalytic or stoichiometric amount depending on the specific reaction conditions).

    • Heat the reaction mixture under reflux for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • If using PPA, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.

Protocol 3: Ester Hydrolysis

This is the final step to obtain the carboxylic acid.

Materials:

  • Indole-2-carboxylate ester from Protocol 2

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (1N)

Procedure:

  • Dissolve the indole-2-carboxylate ester in a mixture of THF (or methanol) and water.

  • Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to pH 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final 7-nitro-1H-indole-2-carboxylic acid derivative.

FBPase Activity Assay (Spectrophotometric)

This protocol describes a coupled-enzyme assay to measure the inhibitory activity of the synthesized compounds against FBPase. The activity is measured by monitoring the reduction of NADP+ to NADPH at 340 nm.

Assay_Workflow start Prepare Reagents: - Buffer - NADP+ - Coupling Enzymes - FBPase - Inhibitor mix Mix reagents in cuvette and equilibrate at 30°C start->mix initiate Initiate reaction with Fructose-1,6-bisphosphate (FBP) mix->initiate measure Monitor NADPH formation (Absorbance at 340 nm) initiate->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for the spectrophotometric FBPase activity assay.

Materials:

  • Tris buffer (e.g., 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5)

  • NADP+ solution (e.g., 0.2 mM)

  • Phosphoglucose isomerase (PGI) (e.g., 1.4 units/mL)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 0.5 units/mL)

  • Recombinant human FBPase

  • Fructose-1,6-bisphosphate (FBP) solution (e.g., 70 µM)

  • Test compounds (inhibitors) dissolved in DMSO

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, mix the following reagents:

      • Tris buffer

      • NADP+ solution

      • PGI solution

      • G6PDH solution

      • A specific concentration of the test inhibitor (or DMSO for control)

      • FBPase enzyme

    • The final volume should be adjusted to allow for the addition of FBP.

  • Equilibration:

    • Incubate the cuvette containing the reaction mixture at 30 °C for a few minutes to allow the temperature to equilibrate.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FBP solution to the cuvette and mix quickly.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The 7-nitro-1H-indole-2-carboxylic acid scaffold represents a valuable starting point for the development of potent and selective FBPase inhibitors. The synthetic and screening protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel analogs in the pursuit of new therapeutic agents for type 2 diabetes. The structure-activity relationship data indicates that substitutions at various positions of the indole ring can significantly impact inhibitory potency, providing a roadmap for further optimization.

References

Application Notes and Protocols for Incorporating 7-Nitroindole as a Universal Base in Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindole is a non-natural nucleobase analog that serves as a versatile tool in oligonucleotide chemistry and molecular biology. While it does not form stable hydrogen bonds with natural bases, its ability to stack within the DNA duplex allows it to function as a universal base, capable of pairing with any of the four canonical bases (A, C, G, and T). A key feature of this compound is its photocleavable nature; upon irradiation with UV light, it can induce site-specific cleavage of the oligonucleotide backbone.[1] This property makes it particularly valuable for applications requiring the controlled release of oligonucleotides or the generation of specific DNA fragments.

These application notes provide detailed protocols and data for the synthesis of this compound-containing oligonucleotides and their use in various molecular biology applications.

Chemical and Physical Properties

This compound is an isomer of the more commonly used 5-nitroindole. When incorporated into an oligonucleotide, this compound is more destabilizing to the DNA duplex than 5-nitroindole, resulting in a significant decrease in the melting temperature (Tm).

Table 1: Impact of this compound on Duplex Stability

ModificationChange in Melting Temperature (ΔTm)
Single this compound incorporation-13 to -15 °C

Data represents the approximate decrease in Tm for a single this compound substitution in a short DNA duplex compared to the unmodified duplex.

Experimental Protocols

Protocol 1: Synthesis of this compound-2'-deoxyribonucleoside Phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step process that begins with the synthesis of the this compound-2'-deoxyribonucleoside. The following is an adapted protocol based on the synthesis of similar nitroindole nucleosides.

Materials:

  • This compound

  • 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride

  • Sodium hydride (NaH) in oil dispersion

  • Anhydrous acetonitrile

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Glycosylation: a. Suspend this compound and sodium hydride in anhydrous acetonitrile under an inert atmosphere (e.g., argon). b. Stir the suspension at room temperature for 1 hour. c. Add a solution of 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride in anhydrous acetonitrile dropwise. d. Stir the reaction mixture at room temperature overnight. e. Quench the reaction with methanol and evaporate the solvent under reduced pressure. f. Purify the resulting protected nucleoside by silica gel column chromatography.

  • Deprotection: a. Dissolve the purified protected nucleoside in a solution of sodium methoxide in methanol. b. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). c. Neutralize the reaction with an acidic resin and filter. d. Evaporate the solvent and purify the this compound-2'-deoxyribonucleoside by silica gel column chromatography.

  • Tritylation: a. Dissolve the this compound-2'-deoxyribonucleoside in anhydrous pyridine. b. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions. c. Stir the reaction at room temperature overnight. d. Quench the reaction with methanol and evaporate the solvent. e. Purify the 5'-O-DMT-7-nitroindole-2'-deoxyribonucleoside by silica gel column chromatography.

  • Phosphitylation: a. Dissolve the 5'-O-DMT-protected nucleoside in anhydrous dichloromethane. b. Add N,N-diisopropylethylamine (DIPEA). c. Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Stir the reaction at room temperature for 2 hours. e. Quench the reaction with methanol and evaporate the solvent. f. Purify the final this compound-2'-deoxyribonucleoside phosphoramidite by silica gel column chromatography.

Diagram 1: Synthesis of this compound Phosphoramidite

Synthesis_Workflow A This compound B Glycosylation A->B C Protected Nucleoside B->C D Deprotection C->D E This compound-2'-deoxyribonucleoside D->E F Tritylation (DMT-Cl) E->F G 5'-O-DMT Protected Nucleoside F->G H Phosphitylation G->H I This compound Phosphoramidite H->I

Caption: Workflow for the synthesis of this compound phosphoramidite.

Protocol 2: Automated Solid-Phase Synthesis of this compound-Containing Oligonucleotides

Incorporation of this compound into oligonucleotides is achieved using standard automated solid-phase DNA synthesis with minor modifications to the standard protocol. Due to the potential for steric hindrance from the nitro group, an extended coupling time is recommended.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard synthesis reagents (activator, capping, oxidation, and deblocking solutions)

Procedure:

  • Synthesizer Setup: a. Install the this compound phosphoramidite on a designated port on the DNA synthesizer. b. Program the desired oligonucleotide sequence, using the appropriate designation for the this compound base.

  • Modified Synthesis Cycle: a. For the incorporation of standard nucleobases, use the standard synthesis cycle recommended by the instrument manufacturer. b. For the incorporation of this compound, modify the synthesis cycle to extend the coupling time. A coupling time of 5-10 minutes is recommended to ensure high coupling efficiency.[2]

  • Cleavage and Deprotection: a. Following the completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the standard deprotection protocol (e.g., concentrated ammonium hydroxide).

  • Purification: a. Purify the crude oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Diagram 2: Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Start Start with CPG-bound Nucleoside Deblocking 1. Deblocking (Detritylation) Start->Deblocking Coupling 2. Coupling (Extended for this compound) Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Next_Cycle Repeat for next base Oxidation->Next_Cycle Next_Cycle->Deblocking Yes End Cleavage & Deprotection Next_Cycle->End No

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol 3: Thermal Denaturation Analysis of this compound-Containing Oligonucleotides

To characterize the effect of this compound on duplex stability, thermal denaturation studies are performed to determine the melting temperature (Tm).

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Purified this compound-containing oligonucleotide and its complementary strand

Procedure:

  • Sample Preparation: a. Anneal the this compound-containing oligonucleotide with its complementary strand by mixing equimolar amounts in the buffer solution. b. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature.

  • Data Acquisition: a. Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer. b. Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 90°C at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: a. Plot the absorbance as a function of temperature. b. Determine the Tm, which is the temperature at which 50% of the duplex has denatured. This is typically the maximum of the first derivative of the melting curve.

Protocol 4: Enzymatic Incorporation Opposite this compound (Pre-Steady-State Kinetics)

This protocol outlines a general method for determining the kinetic parameters (Km and kcat) for the incorporation of a nucleotide opposite a this compound base by a DNA polymerase.

Materials:

  • DNA polymerase (e.g., Klenow fragment exo-)

  • Primer-template DNA duplex where the template contains a this compound base at a specific position

  • Radiolabeled or fluorescently labeled dNTPs

  • Quench-flow apparatus

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: a. Prepare a series of reaction mixtures containing the primer-template DNA, DNA polymerase, and varying concentrations of a single dNTP. b. Initiate the reaction by rapidly mixing the enzyme-DNA complex with the dNTP solution in a quench-flow apparatus.

  • Time Course Analysis: a. Quench the reactions at various time points (milliseconds to seconds) by adding a stop solution (e.g., EDTA). b. Separate the products (extended primer) from the unextended primer by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: a. Quantify the amount of product formed at each time point. b. Plot the product concentration versus time and fit the data to a single-exponential equation to determine the observed rate constant (kobs) for each dNTP concentration. c. Plot kobs versus the dNTP concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.

Table 2: Expected Trends in Enzymatic Incorporation Opposite this compound

ParameterExpected ObservationRationale
kcat (turnover rate) Generally lower than for natural basesThe absence of specific hydrogen bonding interactions can slow down the catalytic step.
Km (substrate affinity) May be higher, indicating lower affinityThe polymerase active site may not bind the incoming dNTP as tightly without proper base pairing.
Fidelity Reduced, with a preference for dAMP incorporationThe universal nature of this compound leads to less discrimination against incorrect nucleotides, with a slight preference for purines.
Protocol 5: Photocleavage of this compound-Containing Oligonucleotides

This protocol describes the site-specific cleavage of an oligonucleotide containing a this compound residue.

Materials:

  • Purified this compound-containing oligonucleotide

  • UV lamp (e.g., transilluminator) emitting at approximately 350 nm

  • Buffer solution

  • Denaturing polyacrylamide gel

Procedure:

  • Irradiation: a. Dissolve the oligonucleotide in the desired buffer. b. Irradiate the solution with UV light at 350 nm for 1-10 minutes. The optimal irradiation time should be determined empirically.[1]

  • Post-Irradiation Treatment: a. After irradiation, the this compound is converted to a labile deoxyribonolactone. b. Induce strand cleavage at this site by either mild basic treatment (e.g., piperidine) or thermal treatment (e.g., heating at 90°C for 30 minutes).

  • Analysis: a. Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis. The appearance of a shorter oligonucleotide fragment confirms successful cleavage.

Application: "Catch-and-Release" of Transcription Factors

The photocleavable property of this compound can be exploited to isolate DNA-binding proteins, such as transcription factors. In this application, a biotinylated oligonucleotide containing the transcription factor's binding site and a this compound residue is used to "catch" the protein from a cell lysate. The complex is then immobilized on streptavidin-coated beads. After washing away unbound proteins, the transcription factor is "released" by photocleavage of the oligonucleotide, allowing for its subsequent analysis.

Diagram 3: "Catch-and-Release" of a Transcription Factor

Caption: Workflow for the photocleavage-based release of a transcription factor.

Conclusion

This compound is a valuable modified base for the synthesis of oligonucleotides with unique properties. Its function as a universal base, combined with its photocleavable nature, opens up a range of applications in molecular biology, diagnostics, and drug development. The protocols and data presented here provide a framework for the successful incorporation and utilization of this compound in oligonucleotide-based research.

References

Application Notes and Protocols for the Photolysis of 7-Nitroindolinyl-Caged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Nitroindolinyl (NI) and its derivatives, such as 4-methoxy-7-nitroindolinyl (MNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI), are a class of photolabile protecting groups, or "cages," used to temporarily inactivate biologically active molecules.[1][2][3][4] Upon illumination with near-UV light, these caging groups are rapidly cleaved, releasing the active compound with high spatial and temporal precision.[5] This technology is particularly valuable in neuroscience for the controlled release of neurotransmitters like L-glutamate, GABA, and glycine to study synaptic processes and receptor kinetics. This document provides detailed protocols for the experimental setup and photolysis of 7-nitroindolinyl-caged compounds.

Key Features of 7-Nitroindolinyl Cages
  • Thermal Stability: These compounds are highly resistant to hydrolysis at physiological pH, ensuring the caged molecule remains inactive until photostimulation.

  • Fast Photolysis: The release of the active compound is rapid, with half-times in the sub-millisecond range, which is fast enough to mimic synaptic transmission.

  • High Quantum Yield: MNI and CDNI derivatives offer improved quantum efficiencies, meaning a higher percentage of the caged compound is released per photon of light.

  • Biological Inertness: The caged compounds themselves and the photolysis byproducts generally show minimal biological activity at the concentrations used. However, it is crucial to perform control experiments to confirm this in the specific biological system under investigation.

Data Presentation: Photochemical Properties

The following table summarizes the key photochemical properties of various 7-nitroindolinyl-caged compounds.

Caged CompoundWavelength (nm)Quantum Yield (Φ)Photolysis Half-Time (t½)Conversion EfficiencyReference(s)
NI-caged L-glutamate~350~0.04≤ 0.26 ms~15% (xenon flashlamp)
MNI-caged L-glutamate~350~0.08≤ 0.26 ms~35% (xenon flashlamp)
MNI-D-aspartate~3500.09Not specifiedNot specified
5,7-dinitroindolinyl derivatives~350Higher than MNINot specifiedImproved efficiency
Two-Photon Uncaging (MNI-Glu)720Not applicableNot specifiedEffective at high conc.

Experimental Protocols

Preparation of Caged Compound Solutions

Materials:

  • 7-Nitroindolinyl-caged compound (e.g., MNI-caged L-glutamate)

  • Physiological buffer (e.g., HEPES-buffered saline, artificial cerebrospinal fluid)

  • Vortex mixer

  • pH meter

Protocol:

  • Weigh the desired amount of the 7-nitroindolinyl-caged compound.

  • Dissolve the compound in the physiological buffer to the desired final concentration. Concentrations typically range from 100 µM to several millimolars, depending on the application and the quantum yield of the specific caged compound. For two-photon uncaging experiments, higher concentrations (e.g., 10-12 mM) are often required.

  • Gently vortex the solution until the compound is fully dissolved.

  • Adjust the pH of the solution to the desired physiological value (typically 7.3-7.4).

  • Store the solution protected from light to prevent premature uncaging. Solutions are generally stable for several days when stored properly.

One-Photon Photolysis Experimental Setup

This protocol is suitable for experiments using a wide-field illumination source, such as a xenon flashlamp or a UV laser.

Equipment:

  • Inverted or upright microscope

  • Xenon flashlamp or UV laser (e.g., 350 nm) coupled to the microscope

  • Appropriate filters (e.g., UG11 for flashlamp)

  • Objective lens suitable for UV transmission

  • Experimental chamber for cell culture or tissue slices

  • Data acquisition system (e.g., for electrophysiological recording)

Protocol:

  • Mount the experimental chamber containing the biological preparation (e.g., cultured neurons, brain slices) on the microscope stage.

  • Equilibrate the preparation with the solution containing the 7-nitroindolinyl-caged compound.

  • Position the light source to illuminate the area of interest. The light can be delivered through the objective for precise targeting.

  • Deliver a brief pulse of UV light (e.g., 1 ms) to initiate photolysis. The duration and intensity of the light pulse can be adjusted to control the amount of released compound.

  • Record the biological response using the data acquisition system. For example, in neuroscience applications, this would involve recording changes in membrane potential or current using patch-clamp electrophysiology.

  • Perform control experiments to ensure that the light pulse itself or the photolysis byproducts do not elicit a response. This can be done by photolyzing a control compound with similar photochemistry that releases an inert molecule.

Two-Photon Photolysis Experimental Setup

This protocol allows for highly localized uncaging in a three-dimensional space, ideal for stimulating individual dendritic spines.

Equipment:

  • Two-photon laser scanning microscope

  • Ti:Sapphire laser tuned to the appropriate wavelength (e.g., 710-720 nm for MNI derivatives)

  • High numerical aperture objective lens

  • Experimental chamber

  • Data acquisition system

Protocol:

  • Prepare the biological sample and equilibrate with the caged compound solution as described for one-photon photolysis. Higher concentrations of the caged compound are typically required for efficient two-photon uncaging.

  • Identify the target region of interest (e.g., a single dendritic spine) using the microscope's imaging capabilities.

  • Focus the laser beam to a small spot within the target region.

  • Deliver a short laser pulse (e.g., 1-3 ms) to induce two-photon absorption and subsequent photolysis.

  • Record the resulting biological activity.

  • As with one-photon uncaging, appropriate control experiments are essential.

Monitoring Photolysis Efficiency

The efficiency of photolysis can be monitored using several methods:

  • UV-Vis Spectrophotometry: The progress of the photolysis reaction can be followed by observing the change in the UV-Vis absorption spectrum of the caged compound. The disappearance of the absorption maximum of the caged compound and the appearance of the absorption of the photoproducts can be monitored over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of remaining caged compound and the amount of released active molecule after photolysis, providing a direct measure of the conversion efficiency.

  • Biological Response: In many experiments, the magnitude of the biological response (e.g., the amplitude of a postsynaptic current) is used as a proxy for the amount of released compound. This requires careful calibration.

Mandatory Visualizations

Signaling Pathway of Uncaged Glutamate

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Caged_Glu MNI-Caged Glutamate Glu Glutamate Caged_Glu->Glu NMDA_R NMDA Receptor Glu->NMDA_R AMPA_R AMPA Receptor Glu->AMPA_R UV_Light UV Light (~350 nm) UV_Light->Caged_Glu Photolysis Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Na_Influx Na⁺ Influx AMPA_R->Na_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response Depolarization Depolarization Na_Influx->Depolarization Depolarization->Cellular_Response Experimental_Workflow Start Start Prep_Solution Prepare Caged Compound Solution Start->Prep_Solution Equilibrate Equilibrate Biological Sample Prep_Solution->Equilibrate Target Identify Target Region Equilibrate->Target Photolysis Deliver Light Pulse (Photolysis) Target->Photolysis Record Record Biological Response Photolysis->Record Analyze Analyze Data Record->Analyze Control Perform Control Experiments Analyze->Control End End Control->End

References

Application Notes and Protocols: 7-Nitroindole as a Versatile Intermediate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 7-nitroindole as a key intermediate in the multi-step synthesis of various biologically active molecules. The unique chemical properties of this compound make it a valuable building block for creating complex molecular architectures for drug discovery and chemical biology.

Introduction

This compound is a versatile heterocyclic compound widely employed in organic synthesis. The presence of the nitro group at the 7-position significantly influences the electronic properties of the indole ring, facilitating a range of chemical transformations. This electron-withdrawing group enhances the reactivity of the indole nucleus, making it an excellent substrate for various synthetic modifications. Its utility is demonstrated in the synthesis of a diverse array of compounds, including enzyme inhibitors, DNA-binding ligands, and fluorescent probes.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial precursor for several classes of therapeutic agents and research tools. Key applications include its role in the development of:

  • Fructose-1,6-bisphosphatase (FBPase) Inhibitors: As a potential treatment for type 2 diabetes.

  • c-Myc G-Quadruplex Binders: Investigated as anticancer agents.

  • Tryptophan Derivatives: Including precursors for photoaffinity labeling.

I. Synthesis of Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway.[1] Its inhibition is a promising strategy for the management of type 2 diabetes by controlling hepatic glucose production.[2][3] this compound derivatives have been successfully synthesized and identified as potent allosteric inhibitors of FBPase.[4][5]

Signaling Pathway of FBPase Inhibition

FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis. Inhibition of FBPase leads to a decrease in glucose production in the liver. Allosteric inhibitors, such as those derived from this compound, bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This modulation of the gluconeogenesis pathway helps to lower blood glucose levels.

FBPase_Inhibition_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway Gluconeogenesis Gluconeogenesis F16BP Fructose-1,6-bisphosphate FBPase FBPase F16BP->FBPase F6P Fructose-6-phosphate Glucose Glucose F6P->Glucose ... FBPase->F6P Inhibitor This compound-based Inhibitor Inhibitor->FBPase Allosteric Inhibition Pathway_Block

Caption: Allosteric inhibition of FBPase by this compound derivatives blocks gluconeogenesis.

Experimental Protocol: Synthesis of 7-Nitro-1H-indole-2-carboxylic Acid Derivatives

A key step in the synthesis of these inhibitors is the Fischer indole synthesis.

Step 1: Fischer Indole Synthesis to form Ethyl 7-nitro-1H-indole-2-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrophenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., polyphosphoric acid or HCl).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The solid product precipitates out.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure ethyl 7-nitro-1H-indole-2-carboxylate.

Step 2: Hydrolysis to 7-Nitro-1H-indole-2-carboxylic acid

  • Reaction Setup: Suspend the ethyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add an excess of sodium hydroxide (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify with dilute HCl to a pH of ~2.

  • Purification: The carboxylic acid precipitates as a solid. Filter the solid, wash with water, and dry to yield 7-nitro-1H-indole-2-carboxylic acid.

Quantitative Data
CompoundStarting MaterialYield (%)IC50 (µM) for FBPaseReference
7-Nitro-1H-indole-2-carboxylic acid2-Nitrophenylhydrazine41> 50
Substituted this compound derivatives7-Nitro-1H-indole-2-carboxylic acid60-850.99 - 20.5

II. Synthesis of c-Myc G-Quadruplex Binders

The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is implicated in many cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional repressor. Small molecules that stabilize this G-quadruplex can downregulate c-Myc expression, making them attractive anticancer drug candidates. Nitroindole derivatives have been developed as potent c-Myc G-quadruplex binders.

Signaling Pathway of c-Myc G-Quadruplex Stabilization

The formation of a stable G-quadruplex structure in the nuclease hypersensitive element (NHE) III1 region of the c-Myc promoter inhibits the binding of transcription factors, leading to the downregulation of c-Myc gene expression. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.

cMyc_Pathway cMyc_Promoter c-Myc Promoter (NHE III1) G_Quadruplex G-Quadruplex (Unstable) cMyc_Promoter->G_Quadruplex forms Duplex_DNA Duplex DNA G_Quadruplex->Duplex_DNA unfolds to Stabilized_G4 Stabilized G-Quadruplex Duplex_DNA->G_Quadruplex refolds to cMyc_Transcription c-Myc Transcription Duplex_DNA->cMyc_Transcription leads to Stabilized_G4->cMyc_Transcription Inhibits Nitroindole_Ligand Nitroindole-based Ligand Nitroindole_Ligand->G_Quadruplex Binds & Stabilizes Transcription_Factors Transcription Factors (e.g., Sp1) Transcription_Factors->Duplex_DNA Binds & Activates Transcription_Factors->Stabilized_G4 Binding Blocked Cell_Proliferation Cancer Cell Proliferation cMyc_Transcription->Cell_Proliferation promotes

Caption: Nitroindole-based ligands stabilize the c-Myc G-quadruplex, inhibiting transcription.

Experimental Protocol: Synthesis of Pyrrolidine-Substituted 5-Nitroindoles

This protocol is adapted for the synthesis of c-Myc G-quadruplex binders.

Step 1: Vilsmeier-Haack Reaction

  • Reaction Setup: In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl3) and stir for 30 minutes.

  • Reagent Addition: Add 5-nitroindole (1.0 eq) to the mixture and stir at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Purification: The resulting precipitate is filtered, washed with water, and dried to yield 5-nitroindole-3-carbaldehyde.

Step 2: Reductive Amination

  • Reaction Setup: Dissolve 5-nitroindole-3-carbaldehyde (1.0 eq) and a substituted pyrrolidine (3.0 eq) in a mixture of ethanol and acetonitrile.

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours.

  • Reduction: Concentrate the mixture under reduced pressure, redissolve the residue in ethanol, and add sodium borohydride (NaBH4) (10.0 eq) portion-wise.

  • Purification: After the reaction is complete, quench with water and extract with an organic solvent. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Quantitative Data
CompoundStarting MaterialYield (%)IC50 (µM) in HeLa cellsReference
Pyrrolidine-substituted 5-nitroindole (5)5-Nitroindole~455.08 ± 0.91
Pyrrolidine-substituted 5-nitroindole (7)5-Nitroindole-3-carbaldehyde~455.89 ± 0.73

III. Synthesis of 7-Azidotryptamine

7-Azidotryptamine is a valuable tool in chemical biology, particularly for photoaffinity labeling studies to identify and characterize protein-ligand interactions. The synthesis starts from the commercially available this compound.

Experimental Workflow

The synthesis of 7-azidotryptamine from this compound involves a three-step process: formation of an indole oxalylamide, reduction of the nitro and amide groups, and finally, diazotization to introduce the azide functionality.

Azidotryptamine_Synthesis Start This compound Step1 Oxalyl Chloride, then Ammonia Start->Step1 Intermediate1 This compound-3-oxalylamide Step1->Intermediate1 Step2 LiAlH4 Intermediate1->Step2 Intermediate2 7-Aminotryptamine Step2->Intermediate2 Step3 NaNO2, NaN3, Acetic Acid Intermediate2->Step3 Product 7-Azidotryptamine Step3->Product

Caption: Multi-step synthesis of 7-azidotryptamine from this compound.

Experimental Protocol

Step 1: Synthesis of this compound-3-oxalylamide

  • Reaction Setup: To a solution of this compound (1.0 eq) in dry ether, add oxalyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the resulting crude indole oxalylchloride in 1,4-dioxane and add a solution of ammonia in 1,4-dioxane.

  • Purification: Stir for 30 minutes, then remove the solvent. The resulting solid is washed with water and dried to give the oxalylamide.

Step 2: Synthesis of 7-Aminotryptamine

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH4) (excess) in dry THF/1,4-dioxane.

  • Reagent Addition: Add the this compound-3-oxalylamide (1.0 eq) portion-wise.

  • Reaction Conditions: Heat the mixture to reflux for 12-18 hours.

  • Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and wash with THF.

  • Purification: Concentrate the filtrate to obtain 7-aminotryptamine.

Step 3: Synthesis of 7-Azidotryptamine

  • Reaction Setup: Dissolve 7-aminotryptamine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add sodium nitrite (1.1 eq) followed by sodium azide (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into water and basify with NaOH.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography to yield 7-azidotryptamine.

Quantitative Data
StepProductOverall Yield (%)Reference
Synthesis of 7-Azidotryptamine from this compound7-Azidotryptamine15-38

References

Application Notes and Protocols: The Use of 7-Nitroindole in the Preparation of Subtype-Selective COX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 7-nitroindole as a scaffold for designing and synthesizing subtype-selective cyclooxygenase (COX) inhibitors. While direct utilization of this compound for this specific purpose is an emerging area of research, this document extrapolates from the well-established pharmacology of indole-based COX inhibitors to provide a theoretical framework, synthesis strategies, and detailed experimental protocols for researchers interested in exploring this novel chemical space.

Introduction: The Role of COX Enzymes and the Rationale for this compound

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and primarily involved in inflammation and pain.[1][2] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[3]

The indole scaffold is a "privileged structure" in medicinal chemistry and has been successfully incorporated into numerous anti-inflammatory agents, including the non-selective NSAID indomethacin.[4][5] The electronic and steric properties of substituents on the indole ring play a crucial role in determining the potency and selectivity of COX inhibition.

We hypothesize that the introduction of a nitro group at the 7-position of the indole ring could offer several advantages in the design of selective COX-2 inhibitors:

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group can significantly alter the electron density of the indole ring system, potentially influencing key interactions with the active site residues of COX-2.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming specific interactions with amino acid residues in the COX-2 active site, which is known to be slightly larger and more accommodating than the COX-1 active site.

  • Bioisosteric Replacement: The nitro group can be considered a bioisostere of other functional groups known to impart COX-2 selectivity, such as the sulfonamide or methylsulfonyl moieties found in "coxib" drugs.

This document will guide researchers through the proposed synthesis, in vitro evaluation, and characterization of this compound derivatives as potential selective COX-2 inhibitors.

Proposed Synthesis of this compound-Based COX Inhibitors

The synthesis of this compound derivatives as potential COX inhibitors can be conceptualized by adapting established synthetic routes for other indole-based and diarylheterocyclic COX inhibitors, such as celecoxib. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_fischer Fischer Indole Synthesis cluster_modification Side Chain Introduction cluster_cyclization Heterocycle Formation (optional) cluster_final Final Product This compound This compound Indole_Core Formation of This compound Core This compound->Indole_Core Starting Scaffold Aryl_Hydrazine Substituted Aryl Hydrazine Aryl_Hydrazine->Indole_Core Key Reagent Side_Chain_Addition Addition of COX-2 Pharmacophore (e.g., via Friedel-Crafts acylation) Indole_Core->Side_Chain_Addition Intermediate Heterocycle_Formation Cyclization to form Diarylheterocycle (e.g., Pyrazole) Side_Chain_Addition->Heterocycle_Formation Intermediate Final_Compound This compound-based COX Inhibitor Side_Chain_Addition->Final_Compound Direct to Final Product (for non-heterocyclic analogs) Heterocycle_Formation->Final_Compound Final Product Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Probe, Buffers) Plate_Setup Set up 96-well Plate (Buffer, Enzyme, Inhibitor) Prepare_Reagents->Plate_Setup Incubation Pre-incubation (10-15 min at RT) Plate_Setup->Incubation Reaction_Initiation Initiate Reaction (Add Substrate and Probe) Incubation->Reaction_Initiation Fluorescence_Reading Monitor Fluorescence (Kinetic Read) Reaction_Initiation->Fluorescence_Reading Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Fluorescence_Reading->Data_Analysis Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzed by PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 converted by COX-2 COX2 COX-2 (Inducible Enzyme) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation 7NI_Inhibitor This compound-based Inhibitor 7NI_Inhibitor->COX2 inhibits

References

Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group onto the indole ring at the 7-position is a key transformation for the synthesis of various therapeutic agents. However, the direct nitration of indole is notoriously challenging due to the high reactivity of the pyrrole ring, which often leads to undesired side reactions such as polymerization or nitration at other positions, predominantly C-3 and C-5, under acidic conditions.[1][2] This document outlines a robust and reliable indirect method for the synthesis of 7-nitroindole, proceeding through an indoline intermediate. This protocol is designed to provide a high yield and purity of the desired product, making it suitable for laboratory-scale synthesis in a research and development setting.[3]

Experimental Protocols

The presented protocol is an indirect method for the nitration of indole, which circumvents the challenges of direct nitration by first reducing the indole to indoline, followed by a series of protection, nitration, and deprotection/aromatization steps.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

This initial part of the procedure focuses on the preparation of a key intermediate, sodium 1-acetylindoline-2-sulfonate, starting from indole.

  • Sulfonation and Reduction of Indole:

    • In a suitable reaction vessel, indole is reacted with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.[3]

  • Acetylation of Sodium indoline-2-sulfonate:

    • The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This step protects the nitrogen atom and sets the stage for the subsequent nitration. The product of this reaction is sodium 1-acetylindoline-2-sulfonate.[3]

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate

This part of the protocol details the selective nitration at the 7-position of the protected indoline intermediate.

  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • Acetyl nitrate is prepared by carefully mixing acetic anhydride with nitric acid. The concentration of nitric acid is not strictly critical, but the amount of acetic anhydride should be adjusted to be between 0.7 to 10 times the molar amount of nitric acid to compensate for any water present.

  • Nitration Reaction:

    • Sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent such as acetic anhydride or acetic acid.

    • The prepared acetyl nitrate solution is added dropwise to the solution of the indoline derivative while maintaining the temperature at or below 10°C.

    • After the addition is complete, the reaction mixture is stirred at 5°C for 2 hours to ensure the completion of the nitration reaction. The nitrated product may precipitate from the reaction mixture.

Part 3: Hydrolysis and Aromatization to this compound

The final part of the protocol involves the conversion of the nitrated intermediate to the final product, this compound.

  • Isolation of the Nitrated Intermediate:

    • The precipitated nitrated product is collected by filtration and washed with water.

  • Alkaline Hydrolysis:

    • The filtered cake of the nitrated intermediate is transferred to a flask, and a 20% aqueous solution of sodium hydroxide is added.

    • The mixture is stirred for a period of 0.5 to 5 hours at a temperature between 20-60°C. This step results in the elimination of the sulfonate and acetyl groups, and importantly, simultaneous dehydrogenation of the indoline ring back to an indole ring, yielding this compound.

  • Purification of this compound:

    • The precipitated this compound is collected by filtration and washed with water.

    • The crude product is then dried at 50°C.

    • For further purification, the crude this compound can be recrystallized. A suggested method is to dissolve the crude product in warm ethanol (e.g., 40°C), followed by the dropwise addition of water while maintaining the temperature. The solution is then cooled to induce recrystallization. The purified crystals are isolated and washed with an ethanol-water mixture.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound via the indoline pathway.

ParameterValueReference
Starting Material Indole
Final Product This compound
Purity of Final Product 99.6 wt%
Overall Yield 50.0 mol% (based on sodium indoline-2-sulfonate)
Nitration Temperature ≤ 10°C (addition), 5°C (stirring)
Nitration Time 2 hours
Hydrolysis Temperature 20-60°C
Hydrolysis Time 0.5-5 hours
Drying Temperature 50°C

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the experimental procedure, a diagram is provided below.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Part 1: Intermediate Synthesis cluster_nitration Part 2: Nitration cluster_hydrolysis Part 3: Hydrolysis & Purification Indole Indole Sulfonation Sulfonation & Reduction (Sodium Bisulfite) Indole->Sulfonation IndolineSulfonate Sodium Indoline-2-sulfonate Sulfonation->IndolineSulfonate Acetylation Acetylation (Acetic Anhydride) IndolineSulfonate->Acetylation AcetylIndolineSulfonate Sodium 1-acetylindoline-2-sulfonate Acetylation->AcetylIndolineSulfonate Nitration Nitration (Acetyl Nitrate, <=10°C) AcetylIndolineSulfonate->Nitration NitratedIntermediate Nitrated Intermediate Nitration->NitratedIntermediate Hydrolysis Alkaline Hydrolysis (20% NaOH, 20-60°C) NitratedIntermediate->Hydrolysis CrudeProduct Crude this compound Hydrolysis->CrudeProduct Purification Recrystallization (Ethanol/Water) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application of 7-Nitroindole in the Synthesis of Antitumor Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This application note details the pivotal role of 7-nitroindole as a precursor in the synthesis of a promising class of antitumor agents: 7-indolyl and 7-indolinyl sulfonamides. We provide a comprehensive overview of the synthetic pathways, experimental protocols, and biological activities of key compounds, including the clinically evaluated agent Indisulam (E7070). The mechanism of action, focusing on cell cycle arrest and targeted protein degradation, is elucidated through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[1][2] When incorporated into an indole scaffold, particularly at the 7-position, the resulting molecules have demonstrated significant potential as novel anticancer therapeutics. This compound serves as a versatile starting material for accessing the crucial 7-aminoindole intermediate, which is then elaborated into a variety of potent antitumor sulfonamides.

One of the most notable examples is Indisulam (E7070), N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, which has undergone clinical development for the treatment of solid tumors.[2][3] Indisulam and related compounds exhibit their anticancer effects through mechanisms that include cell cycle arrest at the G1 phase and acting as a "molecular glue" to induce the degradation of specific cellular proteins.[1] Another important class of related compounds is the 7-indolinyl sulfonamides, such as J30, which have been shown to act as potent antitubulin agents, leading to G2/M phase arrest and apoptosis.

This application note will provide a detailed account of the synthesis of these compounds starting from this compound, their biological evaluation, and their mechanisms of action.

Synthetic Approach from this compound

The general synthetic strategy to obtain 7-indolyl and 7-indolinyl sulfonamides commences with the reduction of this compound to 7-aminoindole. This key intermediate is then reacted with a suitable sulfonyl chloride to form the desired sulfonamide. Further modifications can be made to the indole ring or the sulfonamide moiety to explore structure-activity relationships (SAR).

Diagram of the General Synthetic Workflow

G cluster_0 Synthesis of 7-Aminoindole cluster_1 Sulfonamide Formation cluster_2 Optional Indoline Formation This compound This compound Reduction Reduction (e.g., H2, Pd/C) This compound->Reduction 7-Aminoindole 7-Aminoindole Reduction->7-Aminoindole Coupling Sulfonamide Coupling 7-Aminoindole->Coupling Sulfonyl_Chloride Ar-SO2Cl Sulfonyl_Chloride->Coupling 7-Indolyl_Sulfonamide 7-Indolyl Sulfonamide Coupling->7-Indolyl_Sulfonamide Reduction_Indole Indole Ring Reduction 7-Indolyl_Sulfonamide->Reduction_Indole 7-Indolinyl_Sulfonamide 7-Indolinyl Sulfonamide Reduction_Indole->7-Indolinyl_Sulfonamide

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-Aminoindole from this compound

This protocol describes the reduction of the nitro group of this compound to an amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrazine hydrate or Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • For hydrogenation with hydrazine hydrate, add hydrazine hydrate (4-5 eq) dropwise at room temperature. The reaction is exothermic.

  • Alternatively, for catalytic hydrogenation, place the flask under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 7-aminoindole, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of N-(7-Indolyl)benzenesulfonamide (A General Procedure)

This protocol outlines the coupling of 7-aminoindole with a benzenesulfonyl chloride.

Materials:

  • 7-Aminoindole

  • Benzenesulfonyl chloride (or a substituted derivative)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve 7-aminoindole (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., pyridine, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(7-indolyl)benzenesulfonamide.

Biological Activity and Quantitative Data

The antitumor activity of 7-indolyl and 7-indolinyl sulfonamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Anticancer Activity of Indisulam (E7070)

Cell LineCancer TypeIC50 (µg/mL)Reference
HCT116Colorectal Carcinoma0.11
LX-1Lung Cancer-
A549Lung Cancer-
MDA-MB-468Breast Cancer< 30 µM
MCF-7Breast Cancer< 128 µM
HeLaCervical Cancer< 360 µM

Note: Some data from reference is presented in µM and indicates a broader class of sulfonamides was tested, with the 7-indolyl scaffold being a key feature of potent compounds.

Mechanism of Action

Indisulam (E7070): G1 Cell Cycle Arrest and Molecular Glue Activity

Indisulam exerts its anticancer effects through a dual mechanism. It induces cell cycle arrest in the G1 phase, preventing cancer cells from progressing to the S phase and replicating their DNA. More recently, it has been characterized as a "molecular glue" that promotes the interaction between the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.

Diagram of Indisulam's Mechanism of Action

G cluster_0 Indisulam as a Molecular Glue cluster_1 Downstream Effects Indisulam Indisulam DCAF15 DCAF15 (E3 Ubiquitin Ligase Substrate Receptor) Indisulam->DCAF15 binds to RBM39 RBM39 (RNA-binding protein) RBM39->DCAF15 recruited by Indisulam-DCAF15 complex Ubiquitination Ubiquitination RBM39->Ubiquitination DCAF15->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Cell_Cycle_Arrest G1 Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of Indisulam.

J30 (Indoline-sulfonamide): Microtubule Disruption and G2/M Arrest

The indoline-sulfonamide J30 acts as a potent antitubulin agent by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Diagram of J30's Mechanism of Action

G J30 J30 Tubulin Tubulin J30->Tubulin binds to Microtubule_Assembly Microtubule Assembly J30->Microtubule_Assembly inhibits Tubulin->Microtubule_Assembly polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of J30.

Conclusion

This compound is a valuable starting material for the synthesis of biologically active 7-indolyl and 7-indolinyl sulfonamides with significant antitumor properties. The synthetic routes are accessible and allow for the generation of diverse analogs for SAR studies. The distinct mechanisms of action of these compounds, including G1 and G2/M cell cycle arrest, highlight the potential of this chemical class for the development of novel cancer therapeutics. Further research into the optimization of these sulfonamide derivatives could lead to the discovery of even more potent and selective anticancer agents.

References

7-Nitroindole: A Photochemical Gateway to 2'-Deoxyribonolactone Analogs in DNA

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, DNA damage and repair, and oligonucleotide-based therapeutics.

Introduction

The study of DNA damage and repair mechanisms is fundamental to understanding cellular homeostasis, aging, and the development of diseases such as cancer. Abasic sites are one of the most common forms of DNA damage, and the 2'-deoxyribonolactone (L) lesion is a significant, albeit unstable, form of an oxidized abasic site. The transient nature of this lesion makes its site-specific incorporation into synthetic oligonucleotides for detailed study a considerable challenge. The use of 7-nitroindole as a photochemical precursor provides an elegant and efficient solution to this problem. Upon irradiation with near-UV light, a this compound nucleoside analog incorporated into a DNA strand undergoes a clean and rapid conversion to a 2'-deoxyribonolactone lesion, releasing 7-nitrosoindole as a byproduct.[1] This method allows for the precise temporal and spatial control of 2'-deoxyribonolactone generation within a DNA duplex, enabling detailed investigations into its biological consequences, including its recognition and processing by DNA repair enzymes.

Principle of the Method

The photochemical generation of 2'-deoxyribonolactone from a this compound precursor is based on an intramolecular hydrogen abstraction reaction. The this compound nucleoside is synthesized and then converted to a phosphoramidite building block for incorporation into oligonucleotides using standard automated DNA synthesis. Once incorporated, the this compound moiety is stable during the synthesis and purification of the oligonucleotide.

Irradiation of the modified oligonucleotide with UV-A light (e.g., 350 nm) excites the nitro group of the this compound. The excited nitro group then abstracts a hydrogen atom from the C1' position of the deoxyribose sugar. This intramolecular radical reaction leads to the formation of the 2'-deoxyribonolactone lesion and the concomitant release of 7-nitrosoindole.[1] The reaction is highly efficient and proceeds rapidly, with a reported half-life of approximately 1.0 minute.

Data Presentation

Table 1: Photochemical Properties of this compound-Mediated 2'-Deoxyribonolactone Formation

ParameterValueReference
Excitation Wavelength350 nm
Reaction Half-life (t1/2)~1.0 min
Byproduct7-Nitrosoindole[1]
Quantum Yield (Φ)Data not consistently available in searched literature

Table 2: Synthesis Yields for this compound Nucleoside and Analogs

CompoundStarting MaterialYield (%)Reference
1-(2'-deoxy-β-D-ribofuranosyl)-7-nitroindoleThis compound and 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride50
1-[5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-β-D-ribofuranosyl]-7-nitroindole1-(2'-deoxy-β-D-ribofuranosyl)-7-nitroindoleNot specified
1-[5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-β-D-ribofuranosyl]-7-nitroindole-3'-(2-cyanoethyl N,N-diisopropylphosphoramidite)1-[5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-β-D-ribofuranosyl]-7-nitroindoleNot specified

Experimental Protocols

Protocol 1: Synthesis of 1-(2'-deoxy-β-D-ribofuranosyl)-7-nitroindole

This protocol is based on the stereoselective glycosylation of this compound.

Materials:

  • This compound

  • 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride

  • Sodium hydride (NaH)

  • Anhydrous acetonitrile

  • Sodium methoxide (NaOMe) in methanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add sodium hydride at 0 °C and stir the mixture for 30 minutes.

  • Add a solution of 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride in anhydrous acetonitrile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected nucleoside.

  • Dissolve the purified product in a mixture of methanol and dichloromethane and treat with sodium methoxide in methanol to remove the toluoyl protecting groups.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction with an acidic resin.

  • Filter the resin and concentrate the filtrate. Purify the final product, 1-(2'-deoxy-β-D-ribofuranosyl)-7-nitroindole, by silica gel column chromatography.

Protocol 2: Synthesis of this compound Phosphoramidite

This protocol describes the conversion of the this compound nucleoside into its phosphoramidite derivative for use in automated oligonucleotide synthesis.

Materials:

  • 1-(2'-deoxy-β-D-ribofuranosyl)-7-nitroindole

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Triethylamine

Procedure:

  • DMT Protection:

    • Dissolve 1-(2'-deoxy-β-D-ribofuranosyl)-7-nitroindole in anhydrous pyridine.

    • Add DMT-Cl in portions and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with methanol and concentrate the mixture.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the DMT-protected nucleoside by silica gel chromatography.

  • Phosphitylation:

    • Co-evaporate the DMT-protected nucleoside with anhydrous acetonitrile and dissolve in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine and cool the solution to 0 °C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

    • Dry the organic layer, concentrate, and purify the crude phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine.

Protocol 3: Incorporation into Oligonucleotides and Photochemical Generation of 2'-Deoxyribonolactone

Materials:

  • This compound phosphoramidite

  • Standard DNA phosphoramidites and reagents for automated DNA synthesis

  • Controlled pore glass (CPG) solid support

  • Ammonium hydroxide

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • UV lamp (350 nm) or a Rayonet photoreactor

Procedure:

  • Oligonucleotide Synthesis:

    • Synthesize the desired oligonucleotide sequence containing the this compound modification using a standard automated DNA synthesizer and phosphoramidite chemistry.

    • Cleave the oligonucleotide from the CPG support and deprotect using concentrated ammonium hydroxide.

    • Purify the oligonucleotide by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Photolysis to Generate 2'-Deoxyribonolactone:

    • Dissolve the purified this compound-containing oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 10-100 µM.

    • Place the solution in a quartz cuvette or a microcentrifuge tube.

    • Irradiate the sample with a 350 nm UV lamp at room temperature. The irradiation time will depend on the light source intensity but is typically in the range of 5-15 minutes for complete conversion.

    • Monitor the reaction by HPLC or by observing the cleavage of the DNA backbone on a denaturing polyacrylamide gel after subsequent base treatment (e.g., piperidine).

Visualizations

Photochemical_Reaction cluster_0 This compound Nucleoside in DNA cluster_1 Irradiation cluster_2 Products 7NI_DNA This compound-dG UV_light hv (350 nm) 7NI_DNA->UV_light Excitation Deoxyribonolactone 2'-Deoxyribonolactone Lesion UV_light->Deoxyribonolactone Intramolecular H-abstraction Nitrosoindole 7-Nitrosoindole UV_light->Nitrosoindole Release

Caption: Photochemical conversion of this compound to 2'-deoxyribonolactone.

Experimental_Workflow Start Start: this compound Synthesis_N Protocol 1: Synthesis of this compound Nucleoside Start->Synthesis_N Synthesis_P Protocol 2: Synthesis of Phosphoramidite Synthesis_N->Synthesis_P Oligo_Synth Automated Oligonucleotide Synthesis Synthesis_P->Oligo_Synth Purification Cleavage, Deprotection & Purification Oligo_Synth->Purification Photolysis Protocol 3: Photolysis (350 nm) Purification->Photolysis Analysis Generation of 2'-Deoxyribonolactone for Downstream Applications Photolysis->Analysis

Caption: Workflow for generating 2'-deoxyribonolactone analogs.

Conclusion

The use of this compound as a photochemical precursor offers a robust and versatile method for the site-specific generation of 2'-deoxyribonolactone lesions in DNA. This approach provides researchers with a powerful tool to investigate the biological processing of this important type of DNA damage. The detailed protocols provided herein should enable laboratories to readily adopt this technology for their specific research needs in the fields of DNA repair, carcinogenesis, and the development of novel therapeutic strategies.

References

Application Notes and Protocols for High-Resolution Spectroscopic Analysis of 7-Nitroindole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the analysis of 7-Nitroindole using various high-resolution spectroscopic techniques. These guidelines are intended for researchers, scientists, and professionals in drug development engaged in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound in solution. ¹H NMR provides information on the chemical environment of hydrogen atoms, including their number, type, and spatial relationships through chemical shifts, integration, and spin-spin coupling. ¹³C NMR spectroscopy is used to determine the number and type of carbon atoms present in the molecule. Together, these techniques offer a comprehensive profile for confirming the identity and purity of this compound.

Quantitative Data: NMR Spectroscopy of this compound
Technique Nucleus Parameter Value (in CDCl₃) [1]Assignment
¹H NMR¹HChemical Shift (δ)9.88 ppm (s, 1H)NH
Chemical Shift (δ)8.08 ppm (d, J=8.1 Hz, 1H)ArH
Chemical Shift (δ)7.90 ppm (d, J=7.8 Hz, 1H)ArH
Chemical Shift (δ)7.32 ppm (t, J=3.0 Hz, 1H)ArH
Chemical Shift (δ)7.08-7.18 ppm (m, 1H)ArH
Chemical Shift (δ)6.63 ppm (dd, J=2.2, 1.0 Hz, 1H)ArH
¹³C NMR¹³CChemical Shift (δ)133.5 ppmAr-C
Chemical Shift (δ)132.9 ppmAr-C
Chemical Shift (δ)129.3 ppmAr-C
Chemical Shift (δ)129.1 ppmAr-C
Chemical Shift (δ)128.4 ppmAr-C
Chemical Shift (δ)119.2 ppmAr-C
Chemical Shift (δ)118.9 ppmAr-C
Chemical Shift (δ)103.7 ppmAr-C

Note: Spectral data can vary slightly based on the solvent and spectrometer frequency.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) in a clean, dry vial.[2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

    • If the deuterated solvent does not contain a reference standard, add a small amount of tetramethylsilane (TMS).[2]

    • Transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using optimized parameters for pulse width, relaxation delay (typically 1-2 seconds), and number of scans (e.g., 16 or 32 for sufficient signal-to-noise).[2]

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon atom. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the TMS signal to 0 ppm.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to specific protons in the this compound structure.

    • For ¹³C NMR, analyze the chemical shifts to assign signals to their corresponding carbon atoms.

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg This compound dissolve Dissolve in 0.6-0.7 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire ¹H & ¹³C Spectra setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to TMS (0 ppm) process->calibrate analyze Assign Signals & Interpret Structure calibrate->analyze report Final Report analyze->report

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula C₈H₆N₂O₂. Fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI), offer valuable structural information that can be used to confirm the identity of the compound.

Quantitative Data: Mass Spectrometry of this compound
Technique Parameter Value (m/z) Assignment
EI-MSMolecular Ion162[M]⁺
Fragment Ion116[M-NO₂]⁺
Fragment Ion89[M-NO₂-HCN]⁺

Note: The molecular formula of this compound is C₈H₆N₂O₂ with a molecular weight of 162.15 g/mol .

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) often coupled with a chromatographic system like UHPLC or GC.

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the ion source. For direct infusion, a syringe pump can be used. If using chromatography, inject the sample onto the column.

    • Ionize the sample using an appropriate method, such as heated electrospray ionization (HESI) or electron ionization (EI).

    • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da).

    • If further structural information is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 162) and fragmenting it to observe daughter ions.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

    • Use the accurate mass measurement to confirm the elemental composition using formula prediction software.

    • Analyze the major fragment ions to elucidate the fragmentation pathway and confirm the structure.

Workflow for Mass Spectrometry Analysis of this compound

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent dilute Dilute to Final Concentration dissolve->dilute inject Introduce Sample (e.g., Infusion, LC) dilute->inject ionize Ionize Sample (e.g., ESI, EI) inject->ionize analyze_ms Analyze Ions by Mass Analyzer ionize->analyze_ms detect Detect Ions analyze_ms->detect identify_mol_ion Identify Molecular Ion Peak (m/z 162) detect->identify_mol_ion confirm_formula Confirm Formula with High-Resolution Data identify_mol_ion->confirm_formula analyze_frag Analyze Fragmentation Pattern confirm_formula->analyze_frag report Final Report analyze_frag->report

Caption: Workflow for mass spectrometry analysis.

UV-Vis Spectroscopy

Application Note

UV-Vis spectroscopy is a straightforward and accessible technique used to study the electronic transitions within this compound. The presence of the conjugated indole ring system and the nitro group results in characteristic absorption bands in the near-UV region (300-400 nm). This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for monitoring reactions involving the this compound chromophore.

Quantitative Data: UV-Vis Spectroscopy of this compound
Technique Parameter Value (in 2-propanol)
UV-Visλmax 1~380 nm
λmax 2~300 nm

Note: Based on comparative studies of nitroindole isomers, this compound exhibits two primary absorption peaks. The exact λmax and molar absorptivity can vary with the solvent used.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.2 mg/mL) in a UV-grade solvent like 2-propanol, methanol, or ethanol.

    • Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will result in an absorbance reading below 1.0 to ensure linearity.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument lamps to warm up for at least 15-20 minutes for stable readings.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Record a baseline spectrum with the blank cuvette over the desired wavelength range (e.g., 200-700 nm).

    • Rinse the cuvette with the sample solution before filling it.

    • Measure the absorbance spectrum of each prepared sample solution.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • For quantitative analysis, create a calibration curve by plotting absorbance at a specific λmax versus concentration.

    • Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the cuvette path length (typically 1 cm).

Workflow for UV-Vis Spectroscopy of this compound

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution in UV-grade Solvent prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions baseline Record Baseline with Solvent Blank prep_dilutions->baseline instrument_setup Warm up Spectrophotometer instrument_setup->baseline measure Measure Absorbance Spectra of Samples baseline->measure find_lambda_max Identify λmax measure->find_lambda_max quant_analysis Quantitative Analysis (Beer-Lambert Law) find_lambda_max->quant_analysis report Final Report quant_analysis->report

Caption: Workflow for UV-Vis spectroscopy analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample of this compound. By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated. This "molecular fingerprint" allows for the confirmation of key structural features, such as the N-H bond of the indole ring, aromatic C-H and C=C bonds, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

Quantitative Data: FT-IR Spectroscopy of this compound
Technique Vibrational Mode Expected Absorption Range (cm⁻¹)
FT-IRN-H Stretch (Indole)~3400
C-H Stretch (Aromatic)3100-3000
C=C Stretch (Aromatic)1620-1450
N-O Asymmetric Stretch (Nitro)1550-1500
N-O Symmetric Stretch (Nitro)1350-1300

Note: These are general ranges. The spectrum of indole itself shows a characteristic N-H stretch around 3406 cm⁻¹ and aromatic C=C stretching near 1577 cm⁻¹ and 1508 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Sample Preparation:

    • Ensure the this compound sample is a dry, solid powder.

    • No further preparation is typically needed for the Attenuated Total Reflectance (ATR) method.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

    • Place a small amount of the this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000 to 400 cm⁻¹ for a good signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

    • Compare the obtained spectrum with reference spectra from databases or literature to confirm the identity of the compound.

Workflow for FT-IR Analysis of this compound

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean_crystal Clean ATR Crystal load_sample Place Solid Sample on Crystal & Apply Pressure clean_crystal->load_sample collect_bkg Collect Background Spectrum (Air) load_sample->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample process_spec Ratio against Background collect_sample->process_spec identify_peaks Identify Characteristic Functional Group Peaks process_spec->identify_peaks compare Compare with Reference Spectra identify_peaks->compare report Final Report compare->report

Caption: Workflow for FT-IR spectroscopy analysis.

References

Application Notes and Protocols for the Derivatization of the 7-Nitroindole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the 7-nitroindole scaffold, a promising heterocyclic structure for the development of novel therapeutic agents. The presence of the nitro group at the 7-position significantly influences the electronic properties of the indole ring, making it a versatile starting material for the synthesis of a diverse range of bioactive compounds. This document outlines key synthetic protocols for the functionalization of the this compound core and summarizes the biological activities of the resulting derivatives, with a focus on their potential as anticancer agents and kinase inhibitors.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives, providing a clear comparison of their potency.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
7NI-Akt-1 This compoundMutant AKT1(S473D)0.0109[1]
5NI-Pyr-5 5-Nitroindole-pyrrolidine conjugateHeLa5.08 ± 0.91[2]
5NI-Pyr-7 5-Nitroindole-pyrrolidine conjugateHeLa5.89 ± 0.73[2]

Note: Data for 5-nitroindole derivatives is included to provide insights into the potential of related nitroindole scaffolds.

Table 2: Kinase Inhibitory Activity of Indole Derivatives

Compound IDDerivative TypeTarget KinaseIC50 (µM)Reference
7NI-Akt-1 This compoundAKT1 (mutant)0.0109[1]
Indole-9 Indole-sulfonylmorpholinopyrimidinemTOR0.288[1]

Experimental Protocols

Detailed methodologies for key derivatization reactions of the this compound scaffold are provided below. These protocols are based on established procedures for indole functionalization and can be adapted for specific this compound substrates.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group at the N1 position of the this compound ring, a common strategy to modulate the compound's physicochemical properties and biological activity.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: C3-Formylation of this compound (Vilsmeier-Haack Reaction)

This protocol details the introduction of a formyl group at the C3 position of the this compound scaffold, creating a key intermediate for further derivatization.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the appropriate time (monitor by TLC) to form the Vilsmeier reagent and facilitate the electrophilic substitution.

  • Upon completion, quench the reaction by adding a solution of sodium acetate (5.6 equivalents) in water at 0 °C and stir for 10 minutes.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound-3-carbaldehyde.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling of 3-Bromo-7-nitroindole

This protocol describes the formation of a carbon-carbon bond at the C3 position of the this compound ring using a Suzuki-Miyaura cross-coupling reaction. A 3-bromo-7-nitroindole intermediate, which can be synthesized via bromination of this compound, is required.

Materials:

  • 3-Bromo-7-nitroindole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 3-bromo-7-nitroindole (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-7-nitroindole derivative.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indole derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow start This compound Scaffold derivatization Derivatization Reactions (N-Alkylation, C3-Formylation, Suzuki Coupling) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay Biological Assays (Anticancer, Kinase Inhibition) characterization->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->Akt Inhibition cMyc_G_quadruplex_pathway cMyc_promoter c-Myc Promoter Region (G-rich sequence) G_quadruplex G-Quadruplex Formation cMyc_promoter->G_quadruplex cMyc_transcription c-Myc Transcription G_quadruplex->cMyc_transcription Inhibition Transcription_machinery Transcription Machinery Transcription_machinery->cMyc_transcription Cell_proliferation Cell Proliferation cMyc_transcription->Cell_proliferation Drives Stabilizer Nitroindole Derivative Stabilizer->G_quadruplex Stabilization

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the synthesis of 7-nitroindole derivatives, a promising class of compounds in drug discovery, via palladium-catalyzed cross-coupling reactions. Furthermore, it explores their potential mechanism of action by illustrating their interaction with key cancer-related signaling pathways.

Introduction

Indole scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds. The introduction of a nitro group at the 7-position of the indole ring can significantly modulate the molecule's electronic properties and biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, offer a versatile and efficient means to synthesize functionalized this compound derivatives with high precision and yield. These derivatives have garnered attention for their potential as anticancer agents, with proposed mechanisms involving the inhibition of key signaling pathways like PI3K/Akt/mTOR and the targeting of transcriptional regulators such as c-Myc.[1]

Palladium-Catalyzed Synthesis of this compound Derivatives

The following sections detail experimental protocols for the synthesis of this compound derivatives using two prominent palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-Nitroindoles

This protocol describes the synthesis of a 7-aryl-nitroindole derivative from a 7-halo-nitroindole precursor. The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 7-bromo-1H-nitroindole, arylboronic acid, and K3PO4 in a Schlenk flask add_catalyst Add Pd(OAc)2 and SPhos start->add_catalyst add_solvent Add toluene and water add_catalyst->add_solvent degas Degas the mixture (vacuum/argon cycles) add_solvent->degas heat Heat at 100 °C for 12 h degas->heat cool Cool to room temperature heat->cool extract Extract with ethyl acetate cool->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end Obtain pure 7-aryl-nitroindole chromatography->end

Caption: Workflow for the Suzuki-Miyaura coupling of 7-bromo-1H-nitroindole.

Materials and Reagents:

Reagent/MaterialQuantity (for 1 mmol scale)Molar Equivalent
7-Bromo-1H-nitroindole227 mg1.0
Arylboronic acid1.2 mmol1.2
Palladium(II) acetate (Pd(OAc)₂)2.2 mg0.01
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)8.2 mg0.02
Potassium phosphate (K₃PO₄)424 mg2.0
Toluene5 mL-
Water1 mL-

Procedure:

  • To a dry Schlenk flask, add 7-bromo-1H-nitroindole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.01 mmol) and SPhos (0.02 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • The reaction mixture is stirred and heated to 100 °C for 12 hours.

  • After completion (monitored by TLC), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 7-aryl-nitroindole derivative.

Expected Yields for Suzuki-Miyaura Coupling of 7-Bromo-1H-nitroindole with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-1H-nitroindole85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1H-nitroindole82
33-Chlorophenylboronic acid7-(3-Chlorophenyl)-1H-nitroindole78
4Thiophene-2-boronic acid7-(Thiophen-2-yl)-1H-nitroindole75
Protocol 2: Heck Coupling for the Synthesis of 7-Alkenyl-Nitroindoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This protocol outlines the synthesis of a 7-alkenyl-nitroindole derivative.

Experimental Workflow: Heck Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 7-iodo-1H-nitroindole, alkene, and base in a pressure tube add_catalyst Add Pd(OAc)2 and P(o-tolyl)3 start->add_catalyst add_solvent Add DMF add_catalyst->add_solvent seal_tube Seal the pressure tube add_solvent->seal_tube heat Heat at 120 °C for 16 h seal_tube->heat cool Cool to room temperature heat->cool filter_celite Filter through Celite cool->filter_celite extract Extract with diethyl ether filter_celite->extract wash Wash with water extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end Obtain pure 7-alkenyl-nitroindole chromatography->end

Caption: Workflow for the Heck coupling of 7-iodo-1H-nitroindole.

Materials and Reagents:

Reagent/MaterialQuantity (for 1 mmol scale)Molar Equivalent
7-Iodo-1H-nitroindole274 mg1.0
Alkene (e.g., methyl acrylate)1.5 mmol1.5
Palladium(II) acetate (Pd(OAc)₂)4.5 mg0.02
Tri(o-tolyl)phosphine (P(o-tolyl)₃)12.2 mg0.04
Triethylamine (Et₃N)0.28 mL2.0
N,N-Dimethylformamide (DMF)5 mL-

Procedure:

  • In a pressure tube, combine 7-iodo-1H-nitroindole (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Add N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).

  • Seal the pressure tube and heat the mixture to 120 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is diluted with water and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by column chromatography to yield the 7-alkenyl-nitroindole product.

Expected Yields for Heck Coupling of 7-Iodo-1H-nitroindole with Various Alkenes

EntryAlkeneProductYield (%)
1Methyl acrylateMethyl (E)-3-(7-nitro-1H-indol-7-yl)acrylate75
2Styrene(E)-7-(2-Phenylvinyl)-1H-nitroindole70
3Acrylonitrile(E)-3-(7-nitro-1H-indol-7-yl)acrylonitrile68

Biological Applications and Signaling Pathways

Nitroindole derivatives have shown significant promise as anticancer agents. While much of the research has focused on 5-nitroindole derivatives, the proposed mechanisms of action are likely applicable to this compound analogues due to structural similarities. One of the key proposed mechanisms is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, which leads to the downregulation of c-Myc expression.[2][3] This, in turn, can affect downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[4][5]

Hypothesized Signaling Pathway for this compound Derivatives in Cancer Cells

cluster_pathway c-Myc and PI3K/Akt/mTOR Signaling Nitroindole This compound Derivative G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 Stabilizes cMyc_transcription c-Myc Transcription G4->cMyc_transcription Inhibits cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Leads to PI3K PI3K cMyc_protein->PI3K Cross-talk CellCycle Cell Cycle Progression cMyc_protein->CellCycle Promotes Proliferation Cell Proliferation cMyc_protein->Proliferation Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation Promotes

Caption: Proposed mechanism of action for this compound derivatives in cancer cells.

This diagram illustrates that a this compound derivative may stabilize the G-quadruplex structure in the promoter region of the c-Myc gene. This stabilization inhibits the transcription of c-Myc, leading to reduced levels of the c-Myc protein. Since c-Myc is a key driver of cell cycle progression and proliferation, its downregulation contributes to the anticancer effects. Additionally, there is known cross-talk between the c-Myc and PI3K/Akt/mTOR pathways, where a reduction in c-Myc can also lead to the downregulation of this pro-survival pathway, further inhibiting cell proliferation and potentially inducing apoptosis.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and flexible platform for the synthesis of a diverse library of this compound derivatives. The protocols outlined here for Suzuki-Miyaura and Heck couplings serve as a foundation for the generation of novel compounds for drug discovery. The potential of these derivatives to modulate key oncogenic signaling pathways, such as the c-Myc and PI3K/Akt/mTOR pathways, underscores their importance as a promising class of molecules for the development of new anticancer therapeutics. Further investigation into the precise molecular interactions and biological activities of these compounds is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 7-Nitroindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of 7-Nitroindole. Below you will find troubleshooting guides and frequently asked questions to help overcome low yields and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in this compound synthesis?

Low or nonexistent yields in this compound synthesis are common and often stem from the inherent reactivity of the indole ring. Key factors include:

  • Acid-Induced Polymerization: The indole nucleus is electron-rich and highly susceptible to polymerization under strong acidic conditions, such as those created by concentrated nitric and sulfuric acids. This often results in the formation of insoluble tars and a significant loss of the desired product.[1][2]

  • Formation of Side Products: The nitration of indole can lead to a mixture of products. Besides the desired 7-nitro isomer, other regioisomers (like 3-, 5-, and 6-nitroindoles) and dinitrated products can form, complicating purification and reducing the yield of the target molecule.[1]

  • Substrate Degradation: Harsh reaction conditions, including high temperatures and strong acids, can lead to the degradation of the sensitive indole starting material.[3][4]

  • Inappropriate Nitrating Agent: The choice of nitrating agent is critical. Traditional strong acid methods are often unsuitable for many indole derivatives.

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and chromatographic purification due to the polarity of this compound and its potential to adsorb onto silica gel.

Q2: I'm observing multiple nitro-isomers in my product mixture. How can I improve regioselectivity for the 7-position?

Achieving high regioselectivity is a major challenge. While direct nitration of indole typically favors the 3-position, specific strategies can be employed to target the 7-position:

  • Use of N-Protecting Groups: Introducing a protecting group on the indole nitrogen, such as acetyl (Ac) or tert-butyloxycarbonyl (Boc), can modulate the electronic properties of the ring and influence the position of nitration.

  • Strategic Starting Materials: A more reliable method involves starting with an indoline derivative. For example, sodium 1-acetylindoline-2-sulfonate can be nitrated with acetyl nitrate, which unexpectedly favors the 7-position. Subsequent hydrolysis and dehydrogenation yield this compound.

  • Alternative Synthetic Routes: Instead of direct nitration of indole, consider routes starting from precursors where the nitro group is already in the correct position. For instance, using 2,3-dinitrotoluene as a starting material has been explored, though it can suffer from low yields and harsh reaction conditions. Another approach involves the palladium-catalyzed cyclization of terminal alkynes and 2-haloanilines.

Q3: My reaction is producing a dark, insoluble tar instead of the desired product. What is happening and how can I prevent it?

The formation of a dark tar is a classic sign of acid-catalyzed polymerization of the indole starting material. The protonation of the indole ring at the C-3 position generates a reactive intermediate that attacks other indole molecules, leading to a chain reaction and the formation of high-molecular-weight polymers.

To prevent this:

  • Avoid Strong Acids: Do not use strong acids like sulfuric acid (H₂SO₄) as a catalyst.

  • Use Milder Nitrating Agents: Employ non-acidic or milder nitrating agents such as benzoyl nitrate or acetyl nitrate. Trifluoroacetyl nitrate, generated in situ, has also been shown to be effective under non-acidic conditions.

  • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to minimize acid-catalyzed decomposition and slow down the polymerization rate.

  • Protect the Indole Nitrogen: Using an N-protecting group can prevent the initial protonation that leads to polymerization.

Q4: What are the most common side products in this compound synthesis and how can they be minimized?

Besides polymerization, several unwanted side products can form:

  • Other Nitroindole Isomers: Nitration can occur at other positions, primarily C-3, C-5, and C-6.

  • Dinitrated Indoles: Over-nitration can lead to products like 3,5- and 3,6-dinitroindoles, especially with potent nitrating agents or long reaction times.

  • N-Nitrosoindoles: These can form if nitrous acid is present from impurities.

Strategies to minimize these side products include:

  • Milder Nitrating Agents: Reagents like acetyl nitrate provide better control.

  • Stoichiometric Control: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents) to prevent over-nitration.

  • Low Temperatures: Running the reaction at reduced temperatures helps favor mono-nitration.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield Acid-induced polymerization of indole.Switch to milder, non-acidic nitrating agents (e.g., benzoyl nitrate, acetyl nitrate). Perform the reaction at low temperatures (0°C or lower).
Inappropriate choice of nitrating agent.For sensitive indole substrates, avoid strong acid methods (HNO₃/H₂SO₄).
Degradation of starting material or product.Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.
Formation of Multiple Products (Poor Regioselectivity) Strong acidic conditions promoting substitution on the benzene ring.Utilize N-protection (e.g., Boc, Ac) to direct nitration. Consider alternative synthesis routes that build the indole ring with the nitro group already in place.
Harsher reaction conditions leading to decreased selectivity.Maintain low reaction temperatures and control the rate of reagent addition.
Dark, Insoluble Tar Formation Acid-catalyzed polymerization.Avoid strong acids. Use milder nitrating agents. Work at low temperatures to minimize decomposition.
Difficult Purification Product instability or decomposition on silica gel.Use freshly prepared product for subsequent steps. Ensure all residual acid is neutralized during workup.
Co-elution of isomers.Optimize chromatography conditions (solvent system, gradient). Recrystallization may also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 1-Acetylindoline-2-Sulfonate

This method avoids the direct nitration of the sensitive indole ring by using a more stable indoline precursor, which promotes nitration at the 7-position.

Step 1: Preparation of Sodium 1-acetylindoline-2-sulfonate

  • React indole with sodium bisulfite to form sodium indoline-2-sulfonate.

  • Acetylate the resulting compound with acetic anhydride to yield sodium 1-acetylindoline-2-sulfonate.

Step 2: Nitration

  • Prepare acetyl nitrate in situ by slowly adding nitric acid to cooled acetic anhydride. Caution: This reaction is exothermic and should be performed with extreme care at low temperatures.

  • Dissolve the sodium 1-acetylindoline-2-sulfonate from Step 1 in a suitable solvent.

  • Slowly add the prepared acetyl nitrate solution to the cooled solution of the starting material.

  • Monitor the reaction to completion using TLC.

Step 3: Hydrolysis and Dehydrogenation

  • Upon completion, quench the reaction mixture.

  • Perform hydrolysis under alkaline conditions (e.g., with sodium hydroxide).

  • This step removes the sulfonate and acetyl groups and simultaneously causes dehydrogenation of the indoline ring to the indole ring, yielding this compound.

  • Purify the final product via recrystallization or column chromatography.

Protocol 2: Synthesis via o-Nitrotoluene Derivative

This multi-step synthesis builds the indole ring system from a substituted aniline.

Step 1: Synthesis of 2-methyl-3-nitroaniline

  • Start with o-toluidine and perform nitration to obtain 2-methyl-3-nitroaniline.

Step 2: Reduction and Cyclization

  • A method described involves reacting 2,3-dinitrotoluene with N,N-dimethylformamide dimethyl acetal, followed by heating under pressure with aqueous ammonia. However, this method is reported to have low yields (around 25 mol%) and requires harsh conditions.

Step 3: Alternative Three-Step Synthesis A more recent, higher-yielding method involves a three-step reaction starting from o-nitrotoluene.

  • React o-nitrotoluene with hydroxylamine and other reagents under controlled temperature (40-45°C). The reaction is monitored by HPLC until the starting material is consumed.

  • The intermediate is filtered and dried.

  • A subsequent reduction step using sodium borohydride and a tetrachloride system (avoiding more hazardous reagents) is performed.

  • The final cyclization and purification steps yield this compound with reported yields as high as 86%.

Visualizations

G cluster_0 Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Polymer Check for Tar/Polymer Formation Start->Check_Polymer Check_Isomers Check for Multiple Spots on TLC (Isomer Formation) Check_Polymer->Check_Isomers No Sol_Polymer Action: Polymerization Issue - Use milder nitrating agent - Lower reaction temperature - Add N-protecting group Check_Polymer->Sol_Polymer Yes Check_Degradation Is Starting Material Consumed? Check_Isomers->Check_Degradation No Sol_Isomers Action: Regioselectivity Issue - Use N-protecting group - Change synthesis route - Optimize temperature Check_Isomers->Sol_Isomers Yes Sol_Degradation Action: Degradation Issue - Lower reaction temperature - Reduce reaction time - Monitor closely via TLC Check_Degradation->Sol_Degradation Yes Sol_Incomplete Action: Incomplete Reaction - Check reagent purity/stoichiometry - Increase reaction time cautiously Check_Degradation->Sol_Incomplete No End Improved Yield Sol_Polymer->End Sol_Isomers->End Sol_Degradation->End Sol_Incomplete->End

Caption: A troubleshooting workflow for diagnosing and resolving low-yield issues.

G cluster_1 Synthetic Route Selection Start Goal: Synthesize This compound Decision1 Starting Material? Start->Decision1 Indole Indole Decision1->Indole Indoline Indoline Derivative (e.g., 1-acetylindoline-2-sulfonate) Decision1->Indoline oNitro o-Nitrotoluene Derivative Decision1->oNitro Route_Indole Direct Nitration (High risk of polymerization & low regioselectivity) Indole->Route_Indole Route_Indoline Nitration then Hydrolysis/ Dehydrogenation (Good regioselectivity for C-7) Indoline->Route_Indoline Route_oNitro Multi-step synthesis (Builds indole ring, good control) oNitro->Route_oNitro Outcome_Low Low Yield / Mixture Route_Indole->Outcome_Low Outcome_High Higher Yield / Purity Route_Indoline->Outcome_High Route_oNitro->Outcome_High

Caption: Decision logic for selecting a synthetic route based on starting material.

G cluster_2 Common Side Reactions in Indole Nitration Indole Indole Starting Material NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Indole->NitratingAgent Product_7 Desired Product: This compound NitratingAgent->Product_7 Optimal Conditions Side_Polymer Side Product: Polymerization (Tar) NitratingAgent->Side_Polymer Strong Acid Side_Isomers Side Products: Other Isomers (3-, 5-, 6-Nitroindole) NitratingAgent->Side_Isomers Poor Regiocontrol Side_Dinitro Side Products: Dinitroindoles NitratingAgent->Side_Dinitro Excess Reagent

Caption: An overview of desired products versus common side products.

References

Side reactions and byproduct formation in Fischer indole synthesis of 7-Nitroindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 7-nitroindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the Fischer indole synthesis of this compound?

The synthesis of this compound via the Fischer indole cyclization presents several common challenges primarily stemming from the electron-withdrawing nature of the nitro group. These challenges include:

  • Slower reaction rates: The nitro group deactivates the phenyl ring, making the key[1][1]-sigmatropic rearrangement step of the Fischer synthesis slower and requiring more forcing conditions (e.g., higher temperatures, stronger acids) compared to syntheses with electron-donating groups.

  • Formation of regioisomers: Starting from 3-nitrophenylhydrazine, the cyclization can theoretically occur at two different positions, leading to the formation of both this compound and the isomeric 5-nitroindole.

  • Byproduct formation: Under the often harsh reaction conditions, various side reactions can occur, leading to the formation of impurities that can complicate purification.

  • N-N bond cleavage: A common side reaction in Fischer indole synthesis, the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can lead to the formation of aniline and other degradation products.[2]

Q2: Which acid catalyst is best suited for the synthesis of this compound?

The choice of acid catalyst is critical and can significantly impact the yield and byproduct profile. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][3] For substrates with electron-withdrawing groups like a nitro group, stronger acids are often necessary to promote the reaction. Polyphosphoric acid (PPA) has been successfully used for the synthesis of ethyl this compound-2-carboxylate, a derivative of this compound.

Q3: What is the expected yield for the Fischer indole synthesis of this compound?

Yields can vary significantly depending on the specific substrates, reaction conditions, and purification methods. Due to the deactivating effect of the nitro group, yields may be moderate. For instance, the synthesis of this compound-2-carbohydrazide, a related compound, reported a yield of 48%. Optimization of reaction parameters is crucial for maximizing the yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently acidic conditions: The electron-withdrawing nitro group requires a strong acid to facilitate the cyclization. 2. Reaction temperature is too low: The reaction may have a high activation energy. 3. Decomposition of starting material or product: Harsh acidic conditions and high temperatures can lead to degradation. 4. Impure starting materials: Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction.1. Catalyst Screening: Experiment with stronger Brønsted acids (e.g., H₂SO₄, methanesulfonic acid) or Lewis acids (e.g., ZnCl₂, AlCl₃). Polyphosphoric acid (PPA) is a good candidate to try. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC to find the optimal balance between reaction rate and decomposition. 3. Milder Conditions: If degradation is suspected, try using a milder Lewis acid or conducting the reaction at a lower temperature for a longer duration. 4. Purify Starting Materials: Ensure the purity of the 3-nitrophenylhydrazine and the carbonyl compound before use.
Formation of Multiple Products (Poor Regioselectivity) 1. Cyclization at both ortho positions: The use of 3-nitrophenylhydrazine can lead to the formation of both this compound and 5-nitroindole. 2. Side reactions: Other side reactions may be occurring, leading to various byproducts.1. Optimize Reaction Conditions: The choice of acid catalyst and solvent can influence the regioselectivity. A systematic screening of different acids and solvents is recommended. 2. Bulky Carbonyl Compound: Using a sterically demanding ketone or aldehyde might favor cyclization at the less hindered position. 3. Chromatographic Separation: Careful column chromatography will likely be necessary to separate the desired this compound from its regioisomer and other byproducts.
Presence of Dark, Tarry Byproducts 1. Polymerization/Degradation: Strong acids and high temperatures can cause polymerization or extensive degradation of starting materials and products.1. Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature. 2. Shorter Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize over-reaction. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities arising from oxidation.
Difficult Purification 1. Similar polarity of products and byproducts: The desired this compound and its byproducts (e.g., 5-nitroindole) may have very similar polarities, making chromatographic separation challenging.1. Optimize Chromatography: Experiment with different solvent systems (eluents) for column chromatography, including gradient elution. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

Data Presentation

The following table summarizes representative reaction conditions and reported yields for the Fischer indole synthesis of a this compound derivative. This data can serve as a starting point for optimization studies.

PrecursorCarbonyl CompoundAcid CatalystTemperature (°C)Time (min)ProductYield (%)Reference
2-(2-(3-Nitrophenyl)hydrazono)propanoate-Polyphosphoric Acid12030Ethyl 7-nitro-1H-indole-2-carboxylateNot specified
Ethyl this compound-2-carboxylateHydrazine hydrate-Room Temp90This compound-2-carbohydrazide48

Experimental Protocols

Synthesis of Ethyl this compound-2-carboxylate

This protocol describes the synthesis of a this compound derivative and can be adapted for the synthesis of this compound itself by choosing the appropriate carbonyl compound.

Step 1: Formation of the Hydrazone

The specific protocol for the formation of the required hydrazone from 3-nitrophenylhydrazine and an appropriate carbonyl compound (e.g., pyruvic acid or an aldehyde) needs to be established. Generally, this involves the condensation of the two reactants in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid).

Step 2: Fischer Indole Cyclization

  • A mixture of the hydrazone (7.5 mmol) and polyphosphoric acid (10 g) is heated at 120 °C for 30 minutes.

  • The reaction mixture is then poured into water.

  • The aqueous mixture is extracted with dichloromethane.

  • The organic solvent is evaporated to yield the crude product.

  • The crude product is purified by recrystallization from ethanol.

Mandatory Visualizations

Reaction Scheme: Fischer Indole Synthesis of this compound

Fischer_Indole_Synthesis Fischer Indole Synthesis of this compound cluster_start Starting Materials cluster_cyclization Acid-Catalyzed Cyclization 3-Nitrophenylhydrazine 3-Nitrophenylhydrazine Hydrazone Hydrazone 3-Nitrophenylhydrazine->Hydrazone + Carbonyl Compound - H2O Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization (Acid Catalyst) Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Di-imine_Intermediate Di-imine Intermediate Sigmatropic_Rearrangement->Di-imine_Intermediate Ammonia_Elimination Elimination of NH3 Di-imine_Intermediate->Ammonia_Elimination Cyclization This compound This compound Ammonia_Elimination->this compound 5-Nitroindole 5-Nitroindole (Regioisomer) Ammonia_Elimination->5-Nitroindole Potential Side Product

Caption: Reaction pathway for the Fischer indole synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Problem Problem Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yield Issue Multiple_Products Multiple Products Problem->Multiple_Products Purity Issue Tarry_Byproducts Tarry Byproducts Problem->Tarry_Byproducts Reaction Control Issue Action_Yield 1. Increase acid strength/conc. 2. Increase temperature. 3. Check starting material purity. Low_Yield->Action_Yield Check Conditions Action_Purity 1. Screen different acid catalysts. 2. Optimize solvent. 3. Improve purification method. Multiple_Products->Action_Purity Optimize Selectivity Action_Conditions 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use inert atmosphere. Tarry_Byproducts->Action_Conditions Modify Conditions End End Action_Yield->End Action_Purity->End Action_Conditions->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification Strategies for 7-Nitroindole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-nitroindole derivatives by column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound derivatives.

ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing of Spots on TLC Plate - Compound Interaction with Acidic Silica: The nitroindole derivative may be interacting with the acidic sites on the silica gel, causing uneven movement. - Sample Overload: Applying too much sample to the TLC plate can lead to streaking. - Inappropriate Solvent System: The polarity of the mobile phase may not be optimal.- Use a Mobile Phase Modifier: Add a small amount of a modifier to the eluent. For basic impurities or to reduce interaction with silica, 0.1-2.0% triethylamine can be added. For acidic impurities, 0.1-2.0% acetic acid may be beneficial. - Reduce Sample Concentration: Dilute the sample before spotting it on the TLC plate. - Optimize Solvent System: Experiment with different solvent systems to find one that provides a well-defined spot with an Rf value between 0.3 and 0.5.
Compound Decomposition on the Column Acid Sensitivity: this compound derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.- Deactivate the Silica Gel: Pre-elute the packed column with a solvent mixture containing 1-2% triethylamine to neutralize the acidic sites. - Use an Alternative Stationary Phase: Consider using neutral alumina or reversed-phase silica gel. - Minimize Residence Time: Employ flash column chromatography to reduce the contact time between the compound and the stationary phase.
Poor Separation of Compound from Impurities - Suboptimal Mobile Phase: The chosen eluent may not have sufficient selectivity to resolve the desired compound from impurities. - Improper Column Packing: Air bubbles, cracks, or an uneven column bed can lead to poor separation. - Co-elution of Isomers: Isomers of this compound derivatives often have very similar polarities, making separation challenging.- Optimize the Mobile Phase: Systematically vary the solvent ratio or try different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol). Employing a shallow solvent gradient can also improve resolution. - Repack the Column: Ensure the column is packed uniformly and is free of any defects. - Consider Alternative Chromatography: For challenging isomer separations, techniques like preparative HPLC may be necessary.
Low or No Recovery of the Compound - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. - Insufficient Eluent Polarity: The mobile phase may not be polar enough to elute the compound from the column. - Compound is Colorless and Not Visualized: If the compound is not UV-active and no staining is used, it may elute undetected.- Use a Deactivated Stationary Phase or Alternative Adsorbent: As mentioned above, neutral alumina or reversed-phase silica can mitigate strong adsorption. - Increase Eluent Polarity: If the compound is retained on the column, gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent like 5-10% methanol in dichloromethane can be attempted to recover highly polar compounds. - Use Appropriate Visualization Techniques: Ensure that a suitable method (UV light, iodine vapor, or a chemical stain) is used to monitor the fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of a this compound derivative?

A1: A common starting point for the purification of this compound derivatives on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The ratio is typically determined by preliminary TLC analysis, aiming for an Rf value of 0.3-0.5 for the desired compound.

Q2: My this compound derivative is a solid with low solubility in the mobile phase. How should I load it onto the column?

A2: For compounds with low solubility in the eluent, dry loading is the recommended method. This involves dissolving your crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

Q3: How can I tell if my this compound derivative is decomposing on the silica gel TLC plate?

A3: You can perform a 2D TLC experiment to check for decomposition. Spot your compound in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal indicates decomposition.

Q4: Are there any specific safety precautions I should take when working with this compound derivatives?

A4: this compound derivatives, like many nitroaromatic compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for the specific compound. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation of dust or vapors.

Q5: How do I visualize colorless this compound derivatives on a TLC plate?

A5: Most this compound derivatives are UV-active due to their aromatic nature and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm). Alternatively, staining with iodine vapor or a potassium permanganate solution can be used for visualization.

Data Presentation

The following table summarizes typical purification parameters for some this compound derivatives. Note that the optimal conditions can vary depending on the specific substituents on the indole ring.

CompoundStationary PhaseMobile Phase (v/v)Rf ValueReference
This compound-3-carboxaldehydeSilica GelPetroleum Ether / Ethyl Acetate (3:2)0.34[1]
Ethyl 7-nitro-1H-indole-2-carboxylateSilica GelNot specified, but column chromatography was used for purification.Not specified[2]
5-Bromo-7-nitro-1H-indoleSilica GelNot specified, but HPLC and LC-MS data are available.Not specified[3]

Experimental Protocols

Detailed Methodology for a Typical Column Chromatography Purification of a this compound Derivative

This protocol is a general guideline and should be optimized based on preliminary TLC analysis of the specific this compound derivative.

  • Preparation of the Slurry:

    • In a beaker, weigh out the required amount of silica gel (typically 30-100 times the weight of the crude sample).

    • Add the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to the silica gel to form a slurry.

    • Stir the slurry gently with a glass rod to remove any trapped air bubbles.

  • Packing the Column:

    • Secure a glass chromatography column in a vertical position using a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Carefully pour the silica gel slurry into the column. If necessary, use a funnel to avoid spilling.

    • Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

    • Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top layer of sand. Do not let the column run dry at any point.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column, ensuring an even layer.

    • Gently add a thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling the space above the sand. Use a separatory funnel or a solvent reservoir for continuous addition of the eluent.

    • Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes or small flasks).

    • Maintain a constant flow of the eluent through the column. For flash chromatography, gentle pressure from a nitrogen line or an air pump can be applied.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to determine which fractions contain the purified product.

    • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude starting material and a pure standard if available.

    • Develop the TLC plate in the same solvent system used for the column.

    • Visualize the spots under a UV lamp or by using an appropriate stain.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure this compound derivative (i.e., those showing a single spot at the correct Rf value on the TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

    • Further dry the compound under high vacuum to remove any residual solvent.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Streaking, Poor Separation) check_tlc Re-evaluate TLC Conditions start->check_tlc streaking Streaking/Tailing? check_tlc->streaking poor_sep Poor Separation? streaking->poor_sep No add_modifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) streaking->add_modifier Yes reduce_load Reduce Sample Load streaking->reduce_load Yes no_recovery Low/No Recovery? poor_sep->no_recovery No optimize_solvent Optimize Mobile Phase (Solvent Ratio/Type, Gradient) poor_sep->optimize_solvent Yes repack_column Check/Repack Column poor_sep->repack_column Yes decomposition Decomposition? no_recovery->decomposition No increase_polarity Increase Eluent Polarity no_recovery->increase_polarity Yes use_alternative_adsorbent Use Alternative Adsorbent no_recovery->use_alternative_adsorbent Yes change_stationary_phase Change Stationary Phase (Alumina, Reversed-Phase) decomposition->change_stationary_phase No deactivate_silica Deactivate Silica Gel decomposition->deactivate_silica Yes flash_chromatography Use Flash Chromatography decomposition->flash_chromatography Yes end Purification Successful add_modifier->end reduce_load->end optimize_solvent->end repack_column->end change_stationary_phase->end increase_polarity->end use_alternative_adsorbent->end deactivate_silica->end flash_chromatography->end

Caption: Troubleshooting workflow for column chromatography of this compound derivatives.

Experimental_Workflow start Start: Crude this compound Derivative tlc_analysis 1. Preliminary TLC Analysis start->tlc_analysis select_solvent Select Optimal Solvent System (Rf ~0.3-0.5) tlc_analysis->select_solvent prepare_column 2. Prepare and Pack Column (Silica Gel Slurry) select_solvent->prepare_column load_sample 3. Load Sample (Dry Loading Recommended) prepare_column->load_sample elute_column 4. Elute Column and Collect Fractions load_sample->elute_column monitor_fractions 5. Monitor Fractions by TLC elute_column->monitor_fractions combine_pure 6. Combine Pure Fractions monitor_fractions->combine_pure evaporate_solvent 7. Evaporate Solvent combine_pure->evaporate_solvent end End: Purified this compound Derivative evaporate_solvent->end

Caption: General experimental workflow for the purification of this compound derivatives.

References

Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the regioselective nitration of indole, specifically targeting the C-7 position. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of indole to favor the 7-position a significant challenge?

The direct nitration of indole is challenging due to the high electron density and acid-sensitive nature of the indole nucleus. The C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack under non-acidic conditions.[1][2] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole ring is prone to acid-catalyzed polymerization, leading to low yields and the formation of complex, often insoluble, tars.[3][4] Furthermore, protonation at C-3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically favoring the C-5 and C-6 positions.[5] The C-7 position is sterically hindered and electronically less favored for direct electrophilic attack compared to other positions, making its selective nitration difficult.

Q2: What is the most effective strategy to selectively synthesize 7-nitroindole in high yield?

Direct nitration is not a viable industrial method for producing this compound due to low selectivity and yield. An effective and high-yielding method involves an indirect approach using a protected and substituted indole precursor. A patented method describes the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, followed by hydrolysis. This multi-step process effectively blocks the more reactive positions and directs the nitration to the C-7 position, providing the desired product in good yield after hydrolysis.

Q3: My nitration reaction produced a complex mixture of isomers. How can I confirm the presence and purity of this compound?

Confirming the identity and purity of this compound from a mixture of regioisomers requires standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity and quantifying the yield of the target compound. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential to distinguish between the different isomers based on their unique chemical shifts and coupling patterns. Mass Spectrometry (MS) will confirm the correct molecular weight of the nitroindole product.

Q4: I am attempting the indirect synthesis of this compound via 1-acetylindoline-2-sulfonate and experiencing low yields. What are the common troubleshooting points?

Low yields in this multi-step synthesis can arise from several factors:

  • Incomplete Sulfonation/Acetylation: Ensure the initial steps to form the sodium 1-acetylindoline-2-sulfonate starting material have gone to completion. Monitor these reactions by TLC.

  • Nitrating Agent Preparation: The nitrating agent, acetyl nitrate, is typically prepared in situ. The temperature must be kept low (e.g., below 10°C) during its preparation and subsequent addition to prevent decomposition and side reactions.

  • Hydrolysis Conditions: The final hydrolysis step to remove the acetyl and sulfonate groups and reform the indole double bond is critical. The temperature should be controlled, typically between 20-60°C, to ensure complete reaction without degrading the this compound product.

  • Purification: If the final product is impure, recrystallization from a suitable solvent system like ethanol/water can be an effective purification method.

Q5: Are there alternative synthetic routes to this compound that do not involve direct nitration of an indole ring?

Yes, classic indole syntheses can be adapted to produce this compound. For example, the Fischer indole synthesis can be employed using a starting material that already contains a nitro group at the required position. One such approach could start from 2,3-dinitrotoluene, which can be converted into a suitable phenylhydrazine derivative that, upon reaction with a ketone or aldehyde, cyclizes to form the this compound ring system.

Troubleshooting Guide for Indole Nitration

Problem Possible Cause Recommended Solution
Low or No Yield of Desired Product Acid-catalyzed polymerization of indole.Avoid strong acidic conditions (HNO₃/H₂SO₄). Use milder, non-acidic nitrating agents or employ an N-protecting group strategy. For this compound, use the indirect 1-acetylindoline-2-sulfonate method.
Formation of Multiple Regioisomers Inappropriate reaction conditions or starting material for the desired selectivity.To favor C-3 , use non-acidic conditions (e.g., benzoyl nitrate). To favor C-5 , use a C-2 substituted indole with strong acid. To favor C-7 , the 1-acetylindoline-2-sulfonate method is required.
Over-Nitration (Dinitro-Products) Excess of nitrating agent or reaction temperature is too high.Carefully control the stoichiometry of the nitrating agent to use a minimal excess. Perform the reaction at low temperatures (e.g., 0-5°C or lower) to improve selectivity for mono-nitration.
Formation of Dark, Insoluble Tar Polymerization of the indole starting material.Ensure the reaction is conducted at the recommended low temperature. Use highly pure, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Regioselectivity of Indole Nitration

The following table summarizes the outcomes of various indole nitration methods, highlighting the conditions that favor different regioisomers.

Indole Substrate Nitrating Agent / Conditions Major Product(s) Yield (%) Reference
IndoleBenzoyl nitrate3-NitroindoleGood (unspecified)
N-Boc-IndoleTetramethylammonium nitrate, Trifluoroacetic anhydrideN-Boc-3-nitroindole91%
2-MethylindoleHNO₃, H₂SO₄2-Methyl-5-nitroindole84%
3-AcetylindoleConc. HNO₃3-Acetyl-6-nitroindolePredominant product
Sodium 1-acetylindoline-2-sulfonateAcetyl nitrate, followed by hydrolysisThis compound 62%

Visualizations

Below are diagrams illustrating the logical and experimental workflows for achieving regioselective indole nitration.

G start What is the desired nitroindole regioisomer? c3 3-Nitroindole start->c3 c5 5-Nitroindole start->c5 c7 This compound start->c7 strategy_c3 Use non-acidic nitrating agents (e.g., (NMe4)NO3 / TFAA) on N-protected indole. c3->strategy_c3 strategy_c5 Use C-2 substituted indole under strong acidic conditions (e.g., HNO3 / H2SO4). c5->strategy_c5 strategy_c7 Use indirect method: Nitration of 1-acetylindoline-2-sulfonate followed by hydrolysis. c7->strategy_c7

Caption: Decision tree for selecting a synthetic strategy based on the desired nitroindole isomer.

G cluster_0 Synthesis of this compound indole Indole step1 1. NaHSO3 2. Acetic Anhydride indole->step1 intermediate Sodium 1-acetylindoline-2-sulfonate step1->intermediate step2 Acetyl Nitrate (HNO3 / Ac2O) < 10 °C intermediate->step2 nitrated_intermediate Nitrated Intermediate step2->nitrated_intermediate step3 Hydrolysis (NaOH) 20-60 °C nitrated_intermediate->step3 product This compound step3->product

Caption: Experimental workflow for the synthesis of this compound via an indirect route.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Sodium 1-Acetylindoline-2-sulfonate

This protocol is adapted from a patented method designed for the selective synthesis of this compound.

Materials:

  • Sodium 1-acetylindoline-2-sulfonate (starting material, prepared from indole)

  • Acetic anhydride (Ac₂O)

  • 60% Nitric acid (HNO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol and Water for recrystallization

Procedure:

  • Preparation of Nitrating Agent (Acetyl Nitrate): In a flask, prepare a solution of acetyl nitrate by mixing acetic anhydride (50 g, 0.5 mol) and 60% nitric acid (3.15 g, 0.1 mol). Maintain the temperature below 10°C during mixing.

  • Nitration Reaction: In a separate reaction vessel, dissolve or suspend sodium 1-acetylindoline-2-sulfonate in a suitable solvent like acetic acid. Cool the mixture to 5°C.

  • Slowly add the prepared acetyl nitrate solution dropwise to the reaction mixture, ensuring the temperature is maintained at or below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 5°C for approximately 2 hours. The nitrated product is expected to precipitate from the solution.

  • Isolation of Intermediate: Isolate the precipitated nitrated intermediate by filtration and wash the cake.

  • Hydrolysis: Transfer the isolated nitrated product to a new vessel. Add a solution of sodium hydroxide to perform the hydrolysis. Maintain the reaction temperature between 20-60°C for 0.5-5 hours, monitoring for the completion of the reaction.

  • Work-up and Purification: After hydrolysis, the crude this compound can be isolated. To purify, dissolve the crude product in warm ethanol (approx. 40°C), add water dropwise until precipitation begins, then cool the mixture to induce recrystallization. Filter the purified crystals and wash with an ethanol/water mixture. The reported pure yield for this method is approximately 61-62 mol%.

Protocol 2: C-5 Nitration of 2-Methylindole (for comparison)

This protocol demonstrates the typical regioselectivity observed for activated indoles under strongly acidic conditions.

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • Reaction Setup: In a flask, dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice. The product, 2-methyl-5-nitroindole, should precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization if necessary. This method has been reported to yield 84% of the 5-nitro product.

References

Stability issues of 7-Nitroindole in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Nitroindole in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic aromatic compound with a nitro group attached to the indole ring. It serves as a versatile building block in medicinal chemistry and materials science. Its applications include the synthesis of potential therapeutic agents, such as protein kinase inhibitors and compounds for neuroscience research, as well as its use in the development of fluorescent probes and organic electronic materials.[1]

Q2: What are the general storage recommendations for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[2] The solid powder is typically stored at temperatures between 2°C and 8°C.[2]

Q3: In which common laboratory solvents is this compound soluble?

Q4: What factors can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Solutions that are strongly acidic or basic can promote hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or ambient light can lead to photodegradation.[3]

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

Troubleshooting Guide: Stability Issues

This guide addresses common problems encountered during the handling and use of this compound in various solvent systems.

Problem Possible Cause Recommended Solution
Discoloration of this compound solution (e.g., turning darker yellow or brown) Degradation of the compound due to exposure to light, high temperature, or incompatible solvent conditions.Prepare fresh solutions before use. Store stock solutions in amber vials or wrapped in aluminum foil to protect from light. Store solutions at low temperatures (e.g., -20°C or -80°C) for short-term storage. Avoid prolonged storage in solution.
Precipitation of this compound from solution Poor solubility in the chosen solvent system. Change in temperature affecting solubility.Ensure the chosen solvent has adequate solubilizing power for the desired concentration. Consider using a co-solvent system. If precipitation occurs upon cooling, gently warm the solution before use. Always check for complete dissolution before use.
Inconsistent experimental results using this compound solutions Degradation of this compound in the stock or working solution. Inaccurate concentration due to incomplete dissolution or precipitation.Prepare fresh solutions for each experiment. Validate the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). Perform a quick stability check of the compound in the experimental buffer system.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) Formation of degradation products. Presence of impurities in the starting material.Perform forced degradation studies to identify potential degradation products and their retention times.[4] Use a high-purity grade of this compound. Ensure the analytical method is stability-indicating.

Quantitative Data Summary

Currently, comprehensive quantitative data on the stability of this compound across a wide range of solvents and conditions is limited in publicly available literature. Researchers are encouraged to perform their own stability studies for their specific experimental conditions. The following table provides a template for summarizing such data.

Table 1: Stability of this compound in Various Solvents under Different Conditions (Hypothetical Data)

Solvent SystemTemperature (°C)Light ConditionDurationInitial Concentration (µg/mL)% RecoveryDegradation Products Observed
Methanol25Ambient24 hours10095.2Peak at RRT 0.85
Acetonitrile25Ambient24 hours10098.1Minor peak at RRT 0.90
DMSO25Ambient24 hours10099.5Not detected
pH 3 Buffer40Dark48 hours5085.7Multiple degradation peaks
pH 7 Buffer40Dark48 hours5092.3Minor degradation peaks
pH 9 Buffer40Dark48 hours5078.5Significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a sample of solid this compound in an oven at 105°C for 24 hours.

    • Separately, keep a solution of this compound in methanol at 60°C for 24 hours.

    • After the specified time, prepare solutions of both samples in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • After exposure, dilute the samples with mobile phase for HPLC analysis.

  • Analysis: Analyze all the stressed samples and a non-degraded control sample by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: 10% A, 90% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 350 nm (based on UV spectra of nitroindoles)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Stability_Testing_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis cluster_Results Results & Interpretation Start This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal (e.g., 105°C solid, 60°C solution) Start->Thermal Photo Photolytic (UV/Vis light) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation Identify Degradants HPLC->Data Pathway Elucidate Degradation Pathways Data->Pathway Method Validate Analytical Method Data->Method

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_products Degradation Products A This compound B Hydrolysis Products (e.g., ring opening) A->B Acid/Base H₂O C Oxidation Products (e.g., N-oxides) A->C Oxidizing Agent (e.g., H₂O₂) D Photodegradation Products (e.g., radical species) A->D Light (hν) E Reduction of Nitro Group (e.g., 7-Aminoindole) A->E Reducing conditions

Caption: Potential degradation pathways for this compound under stress conditions.

References

Troubleshooting low efficacy of 7-nitroindolinyl-caged GABA

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 7-Nitroindolinyl-Caged GABA

Welcome to the technical support center for 7-nitroindolinyl-caged γ-aminobutyric acid (GABA). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this photolabile compound.

Frequently Asked Questions (FAQs)

Q1: What is 7-nitroindolinyl-caged GABA (NI-caged GABA)?

A1: 7-nitroindolinyl-caged GABA is a photo-labile derivative of the neurotransmitter GABA. The "caging" group, 7-nitroindoline, renders the GABA molecule biologically inactive. Upon illumination with a specific wavelength of light (typically near-UV), the cage undergoes photolysis, rapidly releasing active GABA with high spatial and temporal precision. This tool is invaluable for studying the function of GABAergic circuits and receptors.

Q2: What are the key advantages of NI-caged compounds?

A2: NI-caged compounds are known for being highly resistant to hydrolysis, meaning they are stable in aqueous solutions at physiological pH for extended periods. [1][2]Photolysis is rapid, with release half-times reported to be less than 0.26 ms, enabling the study of fast synaptic processes. [1][2] Q3: What is the difference between NI-caged GABA and MNI-caged GABA?

A3: MNI (4-methoxy-7-nitroindolinyl) is a derivative of the NI cage. The addition of a methoxy group makes the MNI cage approximately 2.5 times more efficient at releasing the caged molecule upon photolysis compared to the NI cage. [1]This increased photosensitivity can be advantageous for reducing light intensity and potential phototoxicity.

Q4: Does NI-caged GABA have any direct pharmacological effects before uncaging?

A4: Yes, this is a critical consideration. NI-caged GABA has been shown to act as an antagonist at GABA-A receptors. This off-target effect is a known limitation and must be controlled for in experiments, as it can alter baseline inhibitory tone. The concentration required for effective two-photon uncaging often leads to significant GABA-A receptor antagonism.

Troubleshooting Guide: Low Uncaging Efficacy

Low efficacy, observed as a weak or absent physiological response after illumination, is a common issue. The following guide addresses potential causes, from the light source to the biological preparation.

Problem 1: Insufficient or No Physiological Response Post-Illumination

This is the most frequent complaint. The solution involves a systematic check of the uncaging setup and reagents.

The energy delivered to the sample must be sufficient to induce photolysis.

  • Wavelength: Ensure your light source is appropriate for the caged compound. For one-photon (1P) uncaging of NI-caged compounds, use light in the near-UV range (e.g., 350-380 nm). For two-photon (2P) uncaging, wavelengths around 720-740 nm are typically used.

  • Power/Intensity: Low light power is a primary cause of failure. For 2P uncaging, laser power between 10-80 mW (at the sample) with pulse durations of 1-3 ms is a common starting point. Power requirements will vary significantly based on the depth of the target in the tissue and the objective's numerical aperture.

  • Optics: Verify the alignment and cleanliness of your optical path. Dirty or misaligned optics can significantly scatter or absorb light, reducing the power delivered to your sample.

The compound itself may be the source of the problem.

  • Degradation: While NI-caged compounds are stable, improper storage (e.g., exposure to light, elevated temperatures) can lead to degradation. Store stock solutions frozen at -20°C and protect them from light.

  • Concentration: The concentration of the caged compound may be too low. For 2P uncaging, high concentrations (e.g., 5-10 mM) are often necessary to compensate for the low two-photon absorption cross-section.

  • Solubility: Ensure the compound is fully dissolved in your experimental buffer. DPNI-caged GABA, a related compound, is highly water-soluble.

The state of the tissue or cells can impact the observed response.

  • Receptor Desensitization: If GABA receptors are already desensitized due to experimental conditions, the response to uncaged GABA will be diminished.

  • Cell Health: Ensure the target cells are healthy and viable. Unhealthy cells will not respond robustly to neurotransmitter application.

  • Off-Target Antagonism: As mentioned, NI-caged GABA is a GABA-A receptor antagonist. At the high concentrations used for 2P uncaging, this can suppress the very response you are trying to elicit. Consider control experiments to quantify this effect.

Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing low uncaging efficacy.

TroubleshootingFlowchart cluster_light Light Source Verification cluster_compound Compound Integrity Check cluster_bio Biological System Validation start Low Efficacy Observed check_wavelength Correct Wavelength? (1P: ~365nm, 2P: ~720nm) start->check_wavelength Start Here check_wavelength->start No, Adjust check_power Sufficient Power/Intensity? check_wavelength->check_power Yes check_power->start No, Increase check_optics Optics Aligned & Clean? check_power->check_optics Yes check_optics->start No, Clean/Align check_storage Proper Storage? (-20°C, Protected from Light) check_optics->check_storage Yes check_storage->start No, Use New Aliquot check_concentration Adequate Concentration? (e.g., 5-10 mM for 2P) check_storage->check_concentration Yes check_concentration->start No, Increase check_solution Freshly Prepared Solution? check_concentration->check_solution Yes check_solution->start No, Remake check_health Cell/Tissue Viable? check_solution->check_health Yes check_health->start No, Use New Prep control_antagonism Control for Antagonism? check_health->control_antagonism Yes control_antagonism->start No, Re-evaluate control_agonist Positive Control? (Apply GABA directly) control_antagonism->control_agonist Yes control_agonist->start success Efficacy Restored control_agonist->success All Checks Pass

Caption: A step-by-step flowchart for troubleshooting low efficacy.

Quantitative Data & Photochemical Properties

The efficacy of uncaging is determined by the photochemical properties of the caged compound.

Compound FamilyQuantum Yield (Φ)2P Cross-Section (δ)Optimal 2P WavelengthKey Characteristics
NI-caged ~0.03 - 0.085Low~720 nmStable, but known GABA-A receptor antagonist.
MNI-caged 0.065 - 0.0850.06 GM @ 730 nm~720 nm~2.5x more photosensitive than NI-caged. Also a GABA-A antagonist.
CDNI-caged ~0.6Higher than MNI~720 nmHigher quantum yield improves efficiency.
DEAC450-caged 0.39Low @ 720 nm~900 nmRed-shifted absorption; useful for two-color experiments with NI/MNI compounds.

Note: Quantum yield is the probability that an absorbed photon will cause a photoreaction. 2P Cross-Section is a measure of the probability of simultaneous absorption of two photons.

Experimental Protocols

Protocol 1: Preparation of NI-caged GABA Working Solution
  • Reconstitution of Stock: Dissolve the lyophilized NI-caged GABA powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution (e.g., 50-100 mM). Aliquot into small volumes and store at -20°C, protected from light.

  • Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot. Dilute it to the final working concentration (e.g., 1-10 mM) in your artificial cerebrospinal fluid (ACSF) or physiological buffer.

  • Stability: The compound is stable in physiological buffer at room temperature for the duration of a typical experiment (several hours).

  • Filtration: Filter the final working solution through a 0.2 µm syringe filter before use to remove any particulates.

Protocol 2: Basic One-Photon (1P) Uncaging Experiment

This protocol outlines a typical setup for uncaging onto cultured neurons or brain slices while performing electrophysiological recording.

OnePhotonWorkflow prep 1. Prepare Sample (Cultured Neurons / Brain Slice) patch 2. Obtain Whole-Cell Patch Clamp Recording prep->patch apply 3. Bath Apply or Locally Perfuse NI-caged GABA (e.g., 1 mM) patch->apply position 4. Position Light Source (e.g., UV flash lamp via objective) apply->position flash 5. Deliver Light Pulse (e.g., 1 ms flash, 365 nm) position->flash record 6. Record Physiological Response (e.g., IPSC/IPSP) flash->record control 7. Perform Control Experiments (Light only, pre-drug application) record->control

Caption: Workflow for a one-photon uncaging experiment.

Experimental Steps:

  • Sample Preparation: Prepare your brain slice or cell culture as per your standard laboratory protocol.

  • Electrophysiology: Establish a stable whole-cell patch-clamp recording from a target neuron.

  • Compound Application: Bath-apply or locally perfuse the NI-caged GABA working solution. Allow several minutes for equilibration.

  • Light Delivery: Position your light source (e.g., a xenon flash lamp coupled to the microscope) to illuminate the area of interest.

  • Uncaging: Deliver a brief, high-intensity light pulse.

  • Data Acquisition: Record the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP).

  • Controls (Crucial):

    • Deliver a light pulse before applying the caged compound to test for light-induced artifacts.

    • Apply a known GABA-A receptor antagonist (e.g., bicuculline) to confirm that the recorded response is mediated by GABA-A receptors.

    • Apply GABA directly to the cell to confirm it is healthy and responsive.

Signaling Pathway

The process of uncaging and subsequent receptor activation is a straightforward pathway.

SignalingPathway compound Inactive NI-caged GABA light Light Pulse (Photon Energy) release Photolysis compound->release Enters Focal Volume light->release gaba Active GABA release->gaba byproduct Nitrosoindole Byproduct release->byproduct receptor GABA-A Receptor gaba->receptor Binds to response Neuronal Inhibition (Cl- Influx) receptor->response Activates

Caption: Uncaging and activation of GABA-A receptors.

References

Optimizing laser parameters for two-photon uncaging of MNI-glutamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing two-photon uncaging of MNI-glutamate.

Troubleshooting Guide

This guide addresses common issues encountered during two-photon uncaging experiments with MNI-glutamate.

Problem Potential Cause Recommended Solution
No or weak uncaging-evoked response (uEPSC/uEPSP) Insufficient laser power.Gradually increase laser power. Be mindful of potential phototoxicity at very high powers.[1]
Suboptimal laser wavelength.Ensure the laser is tuned to the two-photon absorption maximum of MNI-glutamate, which is approximately 720 nm.[1][2][3]
Incorrect pulse duration.Optimize pulse duration; typical ranges are between 0.25 ms and 4 ms.[1] Shorter, more powerful pulses can sometimes be more effective and reduce phototoxicity.
Low concentration of MNI-glutamate.Use a sufficiently high concentration of MNI-glutamate, typically in the millimolar range (e.g., 2.5 mM to 10 mM).
Poor MNI-glutamate batch quality.Test new batches of MNI-glutamate and adjust laser power accordingly to achieve consistent responses.
Degradation of MNI-glutamate solution.Prepare fresh MNI-glutamate solutions and store them properly to prevent degradation.
High variability in uEPSC/uEPSP amplitude Instability of the laser.Ensure the laser output is stable.
Tissue scattering.At greater depths in the tissue, light scattering can reduce laser power at the focal point. Consider using a photobleaching protocol to calibrate laser power for each spine of interest.
Inconsistent positioning of the uncaging spot.Precisely target the dendritic spine head for consistent results. Small deviations can lead to significant changes in the response.
Signs of phototoxicity (e.g., cell swelling, dendritic blebbing, irreversible changes in synaptic responses) Excessive laser power or pulse duration.Reduce laser power and/or shorten the pulse duration. Use the minimum power and duration necessary to elicit a physiological response.
Repeated stimulation at the same location.Increase the interval between uncaging pulses at the same spine. For example, increasing the interval from 5 seconds to 15 seconds can result in more stable responses.
Off-target effects (e.g., antagonism of GABA-A receptors) High concentration of MNI-glutamate.While high concentrations are needed for efficient two-photon uncaging, be aware of potential off-target effects. Consider control experiments to assess the impact on GABAergic transmission.

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser parameters for two-photon uncaging of MNI-glutamate?

A1: The optimal laser parameters are highly dependent on the specific experimental setup. However, a good starting point, based on published literature, is a Ti:Sapphire laser tuned to 720 nm , with a pulse duration of 0.25–4 ms and a power of ~10–20 mW at the sample. It is crucial to calibrate these parameters for your specific setup to elicit a response that mimics a physiological synaptic event (e.g., an average uEPSC amplitude of ~10 pA).

Q2: How does the depth of the target in the tissue affect the required laser power?

A2: As the laser penetrates deeper into the tissue, scattering and absorption will reduce the power at the focal point. Therefore, higher laser power is required to achieve the same uncaging efficiency at greater depths. Some researchers use a correction factor based on the imaging depth to adjust the laser power accordingly. For instance, one study set the laser power at the objective to 10 e(d/120) mW, where 'd' is the depth in micrometers from the pial surface.

Q3: What concentration of MNI-glutamate should I use?

A3: For two-photon uncaging, much higher concentrations of MNI-glutamate are required compared to one-photon uncaging, typically in the range of 2.5 mM to 10 mM . The exact concentration may need to be optimized for your specific experimental conditions. Be aware that high concentrations of MNI-glutamate can have off-target effects, such as antagonizing GABA-A receptors.

Q4: How can I calibrate my laser power for consistent uncaging?

A4: A common method is to adjust the laser power to elicit a uEPSC with an amplitude similar to that of a miniature excitatory postsynaptic current (mEPSC), which is typically around 10 pA. Another approach involves using a photobleaching protocol. By monitoring the bleaching of a fluorescent dye (like Alexa-594) at the target location, you can adjust the laser power to achieve a consistent level of bleaching, which should correlate with consistent uncaging.

Q5: What are the key photochemical properties of MNI-glutamate?

A5: MNI-glutamate has a two-photon absorption maximum around 720 nm . Its two-photon uncaging cross-section is approximately 0.06 GM at 730 nm . It is known for its high chemical stability at physiological pH and good solubility in aqueous solutions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for two-photon uncaging of MNI-glutamate as reported in various studies.

Table 1: Laser and Experimental Parameters for Two-Photon Uncaging of MNI-Glutamate

ParameterValueSource
Wavelength 720 nm
Pulse Duration 0.25 - 4 ms
0.6 ms
2 ms
Laser Power (at sample) ~10 mW
12 mW
20 - 30 mW
MNI-Glutamate Concentration 2.5 mM
3.8 mM
10 mM
Pulse Repetition Frequency 0.1 Hz (for test pulses)
0.5 - 2 Hz (for plasticity induction)

Table 2: Photochemical Properties of MNI-Glutamate

PropertyValueSource
Two-Photon Absorption Maximum ~720 nm
Two-Photon Uncaging Cross-Section 0.06 GM at 730 nm
One-Photon Extinction Coefficient 4,500 M-1cm-1 at 336 nm
One-Photon Quantum Yield 0.065 - 0.085

Experimental Protocols

Protocol 1: Calibration of Uncaging Laser Power

This protocol describes how to calibrate the laser power to elicit consistent and physiologically relevant uncaging-evoked excitatory postsynaptic currents (uEPSCs).

  • Preparation:

    • Prepare acute brain slices or cultured neurons as per your standard protocol.

    • Perfuse the preparation with artificial cerebrospinal fluid (ACSF) containing 2.5 mM MNI-glutamate and 1 µM tetrodotoxin (TTX) to block action potentials.

    • Obtain a whole-cell patch-clamp recording from a neuron of interest. Hold the neuron at -65 mV.

  • Targeting:

    • Using two-photon imaging, identify a dendritic spine on a secondary or tertiary dendrite within 50 µm of the soma.

  • Uncaging and Recording:

    • Set the laser wavelength to 720 nm and the pulse duration to 1 ms.

    • Start with a low laser power (e.g., 5 mW at the sample).

    • Deliver a single uncaging pulse targeted at the head of the selected spine and record the evoked current.

    • Gradually increase the laser power and repeat the uncaging pulse until you consistently record a uEPSC with an amplitude of approximately 10 pA. This mimics the amplitude of a quantal response.

    • To ensure stability, deliver a series of 5-7 test pulses at a low frequency (e.g., 0.1 Hz) and average the uEPSC amplitudes.

  • Considerations:

    • The optimal laser power will vary between setups and even between different batches of MNI-glutamate.

    • For experiments at varying depths, laser power may need to be adjusted to compensate for tissue scattering.

Visualizations

Experimental_Workflow cluster_cal Calibration cluster_exp Experimentation prep_slice Prepare Brain Slice/Culture perfuse Perfuse with ACSF + MNI-Glutamate + TTX prep_slice->perfuse patch Whole-Cell Patch-Clamp Recording perfuse->patch identify_spine Identify Dendritic Spine patch->identify_spine set_params Set Laser Wavelength (720nm) & Pulse Duration (1ms) identify_spine->set_params uncage_pulse Deliver Uncaging Pulse set_params->uncage_pulse record_uepsc Record uEPSC uncage_pulse->record_uepsc adjust_power Adjust Laser Power record_uepsc->adjust_power uEPSC not ~10pA main_exp Proceed with Main Experiment record_uepsc->main_exp uEPSC ~10pA adjust_power->uncage_pulse

Caption: Workflow for calibrating laser power for two-photon uncaging.

Troubleshooting_Flowchart start No/Weak Uncaging Response check_power Is laser power sufficient? start->check_power increase_power Increase Laser Power check_power->increase_power No check_wavelength Is wavelength correct (~720nm)? check_power->check_wavelength Yes increase_power->check_power adjust_wavelength Adjust Wavelength check_wavelength->adjust_wavelength No check_concentration Is MNI-Glutamate concentration sufficient? check_wavelength->check_concentration Yes adjust_wavelength->check_wavelength increase_concentration Increase Concentration check_concentration->increase_concentration No check_batch Is MNI-Glutamate batch viable? check_concentration->check_batch Yes increase_concentration->check_concentration test_new_batch Test New Batch check_batch->test_new_batch No success Problem Resolved check_batch->success Yes test_new_batch->check_batch

Caption: Troubleshooting flowchart for a weak or absent uncaging response.

Signaling_Pathway laser Two-Photon Laser (720nm) mni_glu MNI-Glutamate (inactive) laser->mni_glu Uncaging glutamate Glutamate (active) mni_glu->glutamate receptors Glutamate Receptors (AMPA/NMDA) glutamate->receptors Binding response Postsynaptic Response (uEPSC/uEPSP) receptors->response Activation

Caption: Simplified pathway of two-photon uncaging of MNI-glutamate.

References

Technical Support Center: Mitigating Off-Target Effects of 7-Nitroindolinyl Caged Compounds on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of 7-nitroindolinyl (NI) caged compounds on GABA-A receptors.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of 7-nitroindolinyl (NI) caged compounds?

A1: The most significant documented off-target effect of NI-caged compounds, particularly 4-methoxy-7-nitroindolinyl (MNI)-caged glutamate, is the blockade of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] This antagonism can interfere with the study of inhibitory neurotransmission, especially when high concentrations of the caged compound are necessary for effective photolysis.[1]

Q2: Why is GABA-A receptor antagonism by caged compounds a concern in neuroscience research?

Q3: Are the photolysis byproducts of NI-caged compounds also responsible for off-target effects?

A3: Studies have been conducted to ensure that the intermediates and byproducts of photolysis do not have deleterious effects. A control compound with identical photochemistry that generates an inert phosphate upon photolysis was used to confirm this, suggesting the caged form of the compound is the primary source of antagonism.

Q4: Do all NI-caged compounds exhibit the same level of GABA-A receptor antagonism?

A4: No, the level of antagonism can vary. For instance, NI-caged GABA itself is a potent antagonist at GABA-A receptors. The specific structure of the caging group and the attached neurotransmitter can influence the degree of off-target effects.

Troubleshooting Guides

Problem: I am observing a reduction in inhibitory postsynaptic currents (IPSCs) after bath application of an MNI-caged compound, even before photolysis.

  • Cause: This is a classic sign of GABA-A receptor antagonism by the caged compound. MNI-caged glutamate is a known antagonist of these receptors.

  • Solution 1: Reduce the concentration of the caged compound. If experimentally feasible, lowering the concentration of the MNI-caged compound may reduce the off-target antagonism to an acceptable level.

  • Solution 2: Switch to an alternative caged compound. Consider using a caged compound with a different photoremovable protecting group that has been shown to have lower GABA-A receptor antagonism, such as 1-(2-nitrophenyl)ethoxycarbonyl (NPEC)-caged ligands.

  • Solution 3: Employ a "cloaked" caged compound. "Cloaked" caged compounds, which have a large, neutral dendrimer attached, have been shown to be significantly less antagonistic towards GABA-A receptors.

Problem: My two-photon uncaging experiments require high concentrations of MNI-caged glutamate, leading to significant blockade of GABAergic transmission.

  • Cause: The high concentrations needed for effective two-photon photolysis exacerbate the antagonistic effects of MNI-caged compounds on GABA-A receptors.

  • Solution 1: Use a chemically modified MNI-caged compound. The addition of a dicarboxylate unit to the MNI-glutamate structure has been shown to reduce off-target effects by approximately 50-70%.

  • Solution 2: Consider alternative high-efficiency caged compounds. Caged compounds like CDNI-Glu have a higher quantum yield, potentially allowing for the use of lower concentrations, which may in turn reduce off-target effects. However, it's important to note that CDNI-Glu can also exhibit GABA-A receptor antagonism at high concentrations.

  • Solution 3: Explore alternative caging strategies. Synthesizing caged glutamate where the caging group is attached to the α-carboxy or amine groups, instead of the γ-carboxy group, may alter the compound's interaction with the GABA-A receptor and reduce antagonism.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various caged compounds for GABA-A receptors, providing a basis for selecting compounds with lower off-target effects.

Caged CompoundTarget MoleculeIC₅₀ for GABA-A Receptor AntagonismReference
MNI-GluGlutamate~0.24 mM
CDNI-GluGlutamate~0.24 mM
RuBi-GABAGABAHigh Antagonism (low µM range)
CNB-GABAGABA~32 µM
Asp-DEAC450Aspartate~0.5 µM
PEG-DEAC450-~11 µM
DPNI-GABAGABA~0.5 mM
G5-DEAC450-GABAGABASignificantly reduced antagonism

Experimental Protocols

Protocol: Quantification of GABA-A Receptor Antagonism by Caged Compounds

This protocol outlines a method to assess the antagonistic properties of a caged compound on GABA-A receptors using whole-cell patch-clamp recordings.

  • Preparation: Prepare acute brain slices (e.g., from the neocortex or hippocampus) from a rodent model.

  • Recording Setup:

    • Use a whole-cell patch-clamp configuration to record from pyramidal neurons.

    • The intracellular solution should contain a potassium-based solution (e.g., KMeSO₃ or potassium gluconate) to measure inhibitory postsynaptic currents (IPSCs).

    • The extracellular solution (artificial cerebrospinal fluid) should be continuously perfused over the slice.

  • Data Acquisition:

    • Record baseline miniature inhibitory postsynaptic currents (mIPSCs) or evoked IPSCs (eIPSCs) by electrical stimulation of nearby inhibitory interneurons.

    • Bath apply the caged compound at various concentrations (e.g., ranging from 0.1 µM to 1 mM).

    • Record mIPSCs or eIPSCs at each concentration to determine the effect of the caged compound on the amplitude and frequency of these events.

  • Analysis:

    • Measure the change in IPSC amplitude and/or frequency in the presence of the caged compound compared to the baseline.

    • Plot the concentration-response curve to calculate the IC₅₀ value, which represents the concentration of the caged compound that causes a 50% reduction in the IPSC amplitude.

Visualizations

cluster_problem The Problem: Off-Target Antagonism MNI_Caged MNI-Caged Glutamate GABA_A_Receptor GABA-A Receptor MNI_Caged->GABA_A_Receptor Antagonizes Neuron Postsynaptic Neuron GABA_A_Receptor->Neuron Inhibitory Current Blocked

Caption: Off-target antagonism of GABA-A receptors by MNI-caged glutamate.

cluster_solution Solution: The 'Cloaking' Strategy Cloaked_Caged Cloaked Caged Compound (e.g., G5-DEAC450-GABA) GABA_A_Receptor GABA-A Receptor Cloaked_Caged->GABA_A_Receptor Steric Hindrance Reduces Binding Dendrimer Neutral Dendrimer 'Cloak' Dendrimer->Cloaked_Caged Attached to Caged_Core Caged Neurotransmitter Core Caged_Core->Cloaked_Caged Core of Neuron Postsynaptic Neuron GABA_A_Receptor->Neuron Normal Inhibitory Current

Caption: The "cloaking" strategy to reduce GABA-A receptor antagonism.

Start Experiment Start Prepare Prepare Brain Slices Start->Prepare Patch Whole-Cell Patch Clamp Pyramidal Neuron Prepare->Patch Record_Baseline Record Baseline IPSCs Patch->Record_Baseline Apply_Caged Bath Apply Caged Compound (Varying Concentrations) Record_Baseline->Apply_Caged Record_Treatment Record IPSCs with Caged Compound Apply_Caged->Record_Treatment Analyze Analyze IPSC Amplitude & Frequency Record_Treatment->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50

Caption: Experimental workflow for quantifying GABA-A receptor antagonism.

References

Technical Support Center: Improving 7-Nitroindole Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 7-Nitroindole in biological assays. Inaccurate concentrations due to poor solubility can lead to unreliable and misleading experimental results. This guide offers practical solutions and detailed protocols to ensure the accurate preparation of this compound solutions for your research needs.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound is known to have low solubility in aqueous solutions.[1][2] The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this compound.[3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common problem for hydrophobic compounds. This occurs because the compound crashes out of solution as the solvent polarity changes. Here are several strategies to overcome this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, though this should be determined empirically for your specific system.[4]

  • Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual change in solvent polarity can help keep the compound in solution.[5]

  • Ensure rapid mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to facilitate rapid dispersion.

  • Work with pre-warmed media: Adding the compound to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, it is best to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, for sensitive cell lines, a concentration below 0.1% may be necessary. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to assess the effect of the solvent on your assay.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The solubility of ionizable compounds can be highly dependent on the pH of the solution. This compound has a predicted pKa of 13.96, suggesting it is a very weak acid. Therefore, adjusting the pH to a more basic environment could potentially increase its solubility by forming a more soluble salt. However, it is critical to ensure that the chosen pH is compatible with your biological assay system, as significant pH changes can affect protein structure and cellular function.

Q5: Are there alternative methods to enhance the solubility of this compound?

A5: Yes, if co-solvents and pH adjustments are not sufficient or compatible with your assay, several other formulation strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in aqueous solutions.

  • Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can be used to solubilize hydrophobic compounds by forming micelles. It is important to use a concentration above the critical micelle concentration (CMC) of the surfactant.

  • Co-solvents other than DMSO: If DMSO is not suitable for your assay, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered with this compound solubility.

Symptom Potential Cause Suggested Solution(s)
Powder will not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO first.
Precipitation occurs after diluting the DMSO stock solution into the aqueous assay buffer. The compound is "crashing out" of solution due to the change in solvent polarity.- Decrease the final concentration of this compound.- Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Add the stock solution to the buffer with vigorous mixing.- Consider using a formulation approach with surfactants or cyclodextrins.
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound may be unstable in the assay medium, or the medium components (e.g., salts, proteins) are causing it to precipitate.- Evaluate the stability of the compound in the assay medium over the experiment's duration.- Consider formulating the compound with a stabilizing agent like a cyclodextrin.
Inconsistent results between experimental repeats. This could be due to variable amounts of dissolved compound.- Ensure complete dissolution of the stock solution before each use by vortexing or brief sonication.- Prepare fresh dilutions for each experiment.

Data Presentation: Solubility of Poorly Soluble Compounds

Disclaimer: The following table provides generalized solubility data for poorly soluble compounds in common solvents and is intended for illustrative purposes. The actual solubility of this compound may vary.

Solvent/System Solubility Improvement Factor (Approx.) Considerations for Biological Assays
Water (pH 7.4) 1x (Baseline)Poor solubility for hydrophobic compounds.
DMSO >1000xWidely used, but can be cytotoxic at concentrations >0.5%.
Ethanol 100-1000xCan be cytotoxic.
PEG 400 100-1000xGenerally considered safe at low concentrations.
20% (w/v) HP-β-Cyclodextrin 10-500xGenerally well-tolerated in cell culture.
1% Tween-80 10-100xCan interfere with some assays.
Acidic Buffer (pH 4-5) Variable (Compound Dependent)May not be compatible with all biological systems.
Basic Buffer (pH 8-9) Variable (Compound Dependent)May not be compatible with all biological systems.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 162.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, weigh out 1.6215 mg of this compound for every 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of DMSO Stock Solution for Cell-Based Assays

Objective: To prepare working solutions of this compound with a consistent, low final DMSO concentration.

Materials:

  • 10 mM this compound stock solution in 100% DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare an intermediate dilution: To achieve a final DMSO concentration of 0.1%, first prepare an intermediate stock that is 1000x the final desired concentration of this compound. For example, to achieve a final concentration of 10 µM, you will need a 10 mM stock.

  • Create a dilution series in DMSO (optional but recommended): To test a range of concentrations, it is best to perform serial dilutions of the concentrated stock in 100% DMSO. This ensures that when you add a small volume of each stock to your media, the final DMSO concentration remains constant.

  • Final dilution into media: Add 1 µL of each DMSO stock solution (from the dilution series) to 999 µL of pre-warmed cell culture medium. This will result in your final desired concentrations of this compound with a constant 0.1% DMSO concentration.

  • Mix thoroughly: Immediately after adding the DMSO stock to the media, mix thoroughly by gentle vortexing or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of cell culture medium.

Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the cyclodextrin solution: Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 10% w/v solution). Stir until the HP-β-CD is completely dissolved.

  • Add this compound: Add an excess amount of this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the compound is encapsulated.

  • Remove undissolved compound: After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.

  • Collect and sterilize: Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.

  • Determine concentration: The final concentration of the solubilized this compound in the cyclodextrin solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.

  • Use in experiments: The resulting cyclodextrin-complexed this compound solution can be used directly in experiments or diluted further in the aqueous buffer.

Visualizations

G start Start: this compound powder dissolve_aq Attempt to dissolve in aqueous buffer start->dissolve_aq is_soluble_aq Soluble? dissolve_aq->is_soluble_aq prepare_stock Prepare concentrated stock in 100% DMSO is_soluble_aq->prepare_stock No end_soluble Solution ready for assay is_soluble_aq->end_soluble Yes dilute_aq Dilute stock into aqueous buffer prepare_stock->dilute_aq precipitates Precipitation? dilute_aq->precipitates troubleshoot Troubleshoot Dilution: - Lower final concentration - Slower addition with mixing - Pre-warm buffer precipitates->troubleshoot Yes precipitates->end_soluble No troubleshoot->dilute_aq use_cyclodextrin Use Alternative Method: - Cyclodextrins - Surfactants - Different co-solvent troubleshoot->use_cyclodextrin use_cyclodextrin->end_soluble end_insoluble Consider alternative formulation or compound use_cyclodextrin->end_insoluble

Caption: A workflow diagram for solubilizing this compound.

G start Compound precipitates in aqueous buffer check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution (vortex/sonicate). check_stock->remake_stock No check_final_conc Is final compound concentration too high? check_stock->check_final_conc Yes remake_stock->start lower_conc Lower final concentration. check_final_conc->lower_conc Yes check_dmso_conc Is final DMSO concentration >0.5%? check_final_conc->check_dmso_conc No lower_conc->start optimize_dmso Optimize dilution strategy to lower DMSO concentration. check_dmso_conc->optimize_dmso Yes consider_alternatives Consider alternative solubilization methods (e.g., cyclodextrins). check_dmso_conc->consider_alternatives No optimize_dmso->start end Problem resolved consider_alternatives->end

Caption: A decision tree for troubleshooting precipitation issues.

References

Minimizing phototoxicity of 7-Nitroindole-based fluorescent probes in live cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the phototoxicity of 7-nitroindole-based fluorescent probes in live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern with this compound-based fluorescent probes?

A1: Phototoxicity is the phenomenon where light, in combination with a photosensitizing agent (in this case, the fluorescent probe), causes damage to cells and tissues.[1][2] In live-cell imaging, the excitation light used to make the this compound probe fluoresce can trigger photochemical reactions. These reactions can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to altered cell behavior, apoptosis, or necrosis.[1][3][4] The nitro group in the this compound structure is an electron-withdrawing group that can enhance the probability of these harmful photochemical reactions.

Q2: What are the common signs of phototoxicity in my live-cell imaging experiments?

A2: Signs of phototoxicity can range from subtle to severe and may include:

  • Morphological Changes: Blebbing of the plasma membrane, vacuolization, or changes in cell shape.

  • Functional Impairment: Inhibition of cell motility, altered cell division, or changes in intracellular signaling.

  • Reduced Cell Viability: A decrease in the number of living cells over the course of the experiment.

  • Apoptosis or Necrosis: Observable signs of programmed cell death or cellular breakdown.

  • Photobleaching: While not a direct measure of phototoxicity, rapid and extensive photobleaching can be an indicator of high light-induced chemical reactivity, which is often coupled with phototoxic effects.

Q3: How can I reduce phototoxicity when using this compound-based probes?

A3: Minimizing phototoxicity involves a multi-faceted approach:

  • Optimize Illumination: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

  • Choose the Right Wavelength: If the probe has a broad excitation spectrum, use the longest possible wavelength for excitation, as longer wavelengths are generally less damaging to cells.

  • Use Sensitive Detection Systems: Employ high quantum efficiency detectors (e.g., sCMOS cameras) to maximize signal detection with minimal excitation light.

  • Incorporate Antioxidants: Supplement your imaging medium with antioxidants like Trolox or N-acetylcysteine to scavenge ROS.

  • Use Specialized Imaging Media: Consider using imaging media that is free of components like riboflavin and certain amino acids that can contribute to light-induced ROS production.

  • Control the Cellular Environment: Maintain optimal physiological conditions (temperature, CO2, pH) for your cells throughout the experiment.

Q4: I am observing high background fluorescence. What could be the cause and how can I fix it?

A4: High background fluorescence can obscure your signal of interest and is often caused by:

  • Excess Probe Concentration: Using too high a concentration of the this compound probe can lead to non-specific binding and high background.

  • Inadequate Washing: Insufficient washing after probe incubation can leave unbound probe in the imaging medium.

  • Autofluorescence: Cells and some culture media components naturally fluoresce.

  • Contaminated Reagents: Contamination in your buffers or media can contribute to background fluorescence.

To reduce high background, you can:

  • Titrate the Probe: Determine the lowest effective concentration of your this compound probe.

  • Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation.

  • Use Phenol Red-Free Medium: Phenol red is a known source of background fluorescence.

  • Use Background Subtraction: Most imaging software has tools to subtract background fluorescence from your images.

Troubleshooting Guides

Problem 1: Low Cell Viability After Imaging

Symptoms: A significant number of cells are dead (e.g., positive for a viability dye like propidium iodide) or show signs of apoptosis after a time-lapse experiment.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Excessive Light Exposure Reduce excitation light intensity. Decrease exposure time per frame. Reduce the frequency of image acquisition.
Probe-Induced Phototoxicity Lower the concentration of the this compound probe. Test alternative probes with higher photostability and lower phototoxicity if available.
Suboptimal Imaging Medium Supplement the imaging medium with antioxidants (e.g., 1 mM Trolox). Use a commercially available low-phototoxicity imaging medium.
Inherent Cell Sensitivity Some cell types are more sensitive to light. If possible, use a more robust cell line for your experiments.
Problem 2: Altered Cellular Function (e.g., reduced motility, stalled cell division)

Symptoms: Cells appear viable but exhibit abnormal behavior during or after imaging.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Sub-lethal Phototoxicity Even low levels of phototoxicity can impair cellular functions. Further optimize illumination parameters as described in Problem 1.
Probe Interference The this compound probe itself might be interfering with the biological process of interest. Perform control experiments without the probe to assess baseline cellular function.
Environmental Stress Ensure the on-stage incubator is maintaining optimal temperature, humidity, and CO2 levels.

Quantitative Data Summary

The following tables provide illustrative data on how different experimental parameters can influence cell viability and ROS production when using a hypothetical this compound-based probe. Note: This data is for demonstration purposes and users should perform their own experiments to validate these trends for their specific probe and cell type.

Table 1: Effect of Excitation Light Intensity on Cell Viability

Excitation Intensity (% of max)Cell Viability (%) after 1 hour imaging
100%45%
50%75%
20%92%
10%98%

Table 2: Effect of Antioxidants on ROS Production and Cell Viability

ConditionRelative ROS Levels (Arbitrary Units)Cell Viability (%) after 1 hour imaging
Control (no antioxidant)10060%
+ 1 mM Trolox4585%
+ 5 mM N-acetylcysteine5580%

Experimental Protocols

Protocol 1: Assessing Phototoxicity using a Cell Viability Assay

This protocol describes how to quantify the effect of imaging on cell viability using a live/dead staining assay.

Materials:

  • Live-cell imaging system with environmental control.

  • This compound-based fluorescent probe.

  • Live/Dead viability/cytotoxicity kit (e.g., containing Calcein-AM and Propidium Iodide).

  • Your cells of interest cultured on imaging-compatible plates or dishes.

  • Imaging medium (consider a low-phototoxicity formulation).

Procedure:

  • Cell Seeding: Seed your cells at an appropriate density to be ~70-80% confluent at the time of imaging.

  • Probe Loading: Incubate the cells with the this compound probe according to the manufacturer's instructions.

  • Imaging:

    • Place the cells on the microscope stage and allow them to equilibrate.

    • Acquire images using your desired time-lapse settings (e.g., one image every 5 minutes for 1 hour).

    • As a control, have a separate well/dish of cells that are not exposed to the excitation light.

  • Viability Staining:

    • After the time-lapse experiment, add the live/dead staining solution to the cells and incubate as recommended by the manufacturer.

    • Image the cells using the appropriate filter sets for the viability dyes.

  • Data Analysis:

    • Count the number of live (green) and dead (red) cells in both the imaged and control groups.

    • Calculate the percentage of viable cells for each condition.

Protocol 2: Measuring Reactive Oxygen Species (ROS) Production

This protocol outlines a method to detect the generation of ROS in response to imaging with a this compound probe.

Materials:

  • Live-cell imaging system.

  • This compound-based fluorescent probe.

  • A cell-permeable ROS indicator dye (e.g., CellROX™ Deep Red Reagent).

  • Your cells of interest.

  • Imaging medium.

Procedure:

  • Cell Seeding and Probe Loading: Follow steps 1 and 2 from Protocol 1.

  • ROS Indicator Loading: Incubate the cells with the ROS indicator dye according to the manufacturer's protocol.

  • Imaging:

    • Acquire a baseline image of the ROS indicator fluorescence before starting the time-lapse with the this compound probe.

    • Perform your time-lapse imaging of the this compound probe.

    • At the end of the experiment, acquire another image of the ROS indicator fluorescence.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROS indicator in the cells before and after the time-lapse experiment.

    • An increase in fluorescence intensity indicates the production of ROS.

Visualizations

Phototoxicity_Pathway Probe This compound Probe ExcitedProbe Excited State Probe Probe->ExcitedProbe Absorption Light Excitation Light Light->ExcitedProbe ROS Reactive Oxygen Species (ROS) ExcitedProbe->ROS Intersystem Crossing & Oxygen Interaction CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage CellDeath Altered Function / Cell Death CellularDamage->CellDeath

Caption: Signaling pathway of phototoxicity induced by fluorescent probes.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging & Treatment cluster_analysis Analysis SeedCells 1. Seed Cells LoadProbe 2. Load this compound Probe SeedCells->LoadProbe Image 3. Perform Live-Cell Imaging LoadProbe->Image Control Control (No Illumination) LoadProbe->Control AddAssay 4. Add Viability/ROS Assay Reagents Image->AddAssay Control->AddAssay Analyze 5. Acquire & Analyze Data AddAssay->Analyze

Caption: Workflow for assessing the phototoxicity of fluorescent probes.

Troubleshooting_Logic Start Experiencing Phototoxicity? CheckLight Reduce Light Intensity/Exposure? Start->CheckLight CheckProbe Lower Probe Concentration? CheckLight->CheckProbe No ProblemSolved Problem Resolved CheckLight->ProblemSolved Yes AddAntioxidant Add Antioxidants to Medium? CheckProbe->AddAntioxidant No CheckProbe->ProblemSolved Yes AddAntioxidant->ProblemSolved Yes FurtherOpt Further Optimization Needed AddAntioxidant->FurtherOpt No

Caption: A logical approach to troubleshooting phototoxicity issues.

References

Technical Support Center: Deprotection of N-Protected 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the N-deprotection of 7-nitroindole derivatives. The electron-withdrawing nature of the 7-nitro group significantly influences the stability and reactivity of these substrates, often requiring carefully optimized deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of my N-protected this compound more challenging than for other indole derivatives?

The strong electron-withdrawing effect of the nitro group at the 7-position deactivates the indole nitrogen, making the protecting group less labile. This can lead to sluggish or incomplete reactions under standard deprotection conditions. Furthermore, the this compound core can be susceptible to degradation or side reactions under harsh acidic or basic conditions.

Q2: I am observing decomposition of my this compound starting material under strong acidic conditions for N-Boc deprotection. What are my options?

For acid-sensitive this compound derivatives, it is advisable to switch to milder deprotection methods.[1][2] Options include using basic conditions, such as sodium methoxide (NaOMe) in methanol, or employing thermal deprotection by refluxing in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can be accelerated with microwave assistance.[1][3]

Q3: My catalytic hydrogenation for N-Cbz deprotection is failing. What could be the cause?

Failure of catalytic hydrogenation for N-Cbz deprotection on this compound derivatives can be due to several factors. The nitro group itself can be reduced under certain hydrogenation conditions. Additionally, catalyst poisoning from impurities in the substrate or reagents is a common issue.[2] Ensure you are using a fresh, high-quality catalyst and consider alternative hydrogen sources like ammonium formate.

Q4: Can I use fluoride-based reagents to deprotect N-SEM on my this compound derivative if it contains other silyl protecting groups?

Tetrabutylammonium fluoride (TBAF) is a common reagent for N-SEM deprotection. However, it will likely cleave other silyl ethers, such as TBS or TIPS. For selective deprotection, Lewis acids like magnesium bromide (MgBr₂) or tin tetrachloride (SnCl₄) may offer better chemoselectivity, potentially leaving other silyl groups intact under carefully controlled conditions.

Troubleshooting Guides

N-Boc Deprotection
Problem Possible Cause Suggested Solution
Slow or incomplete reaction with standard TFA/DCM. The 7-nitro group deactivates the N-Boc group, making it more resistant to acidolysis.Increase the concentration of TFA, elevate the reaction temperature (e.g., to 40 °C), or switch to a stronger acid system like 4M HCl in dioxane. For a more significant change, consider thermolytic deprotection in refluxing TFE or HFIP, which can be enhanced by microwave irradiation.
Significant side product formation or decomposition. The this compound core or other functional groups are sensitive to strong acid. The indole nucleus itself can be unstable under acidic conditions.Switch to a milder, basic deprotection method. A catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature is highly selective for the N-Boc group on indoles. Alternatively, consider using oxalyl chloride in methanol for a mild deprotection.
Both N-Boc and another acid-labile group (e.g., t-butyl ester) are cleaved. Standard acidic conditions are not selective enough for your substrate.Employ basic conditions like catalytic NaOMe in methanol, which often leaves ester-based Boc groups intact.
N-Cbz Deprotection
Problem Possible Cause Suggested Solution
Incomplete deprotection via catalytic hydrogenation. Catalyst poisoning or poor catalyst activity. The nitro group may interfere with the catalyst.Use a fresh, high-quality Pd/C catalyst and increase the catalyst loading if necessary. If using H₂ gas, ensure the system is properly purged. Consider using a hydrogen transfer reagent like ammonium formate.
Reduction of the nitro group. The hydrogenation conditions are too harsh and are reducing the nitro group in addition to cleaving the Cbz group.Milder hydrogenation conditions may be required. Alternatively, switch to a non-reductive cleavage method.
Substrate contains functional groups sensitive to reduction (e.g., aryl halides). Catalytic hydrogenation can lead to dehalogenation or reduction of other sensitive groups.Use a non-reductive method such as AlCl₃ in HFIP, which shows good functional group tolerance. Another option is using nickel boride generated in situ from NiCl₂·6H₂O and NaBH₄ in methanol.
N-SEM Deprotection
Problem Possible Cause Suggested Solution
Incomplete deprotection with TBAF at room temperature. Insufficient reactivity of the fluoride source or steric hindrance.Heat the reaction mixture to reflux in THF. Ensure the TBAF solution is anhydrous, as water can inhibit the reaction.
Side reactions or decomposition of the product. The release of formaldehyde during deprotection under certain conditions can lead to side reactions with the electron-rich indole nucleus.Use milder conditions or a different deprotection agent. Lewis acids like MgBr₂ or SnCl₄ can be effective and may prevent formaldehyde-related side reactions.
Cleavage of other acid-labile groups with acidic deprotection methods. The conditions are too harsh for the substrate.Switch to fluoride-based conditions like TBAF, which are generally compatible with many acid-sensitive functionalities.

Experimental Protocols

Protocol 1: N-Boc Deprotection using NaOMe in Methanol
  • Dissolve the N-Boc-7-nitroindole derivative in dry methanol (approx. 0.1 M concentration).

  • Add a catalytic amount of sodium methoxide (NaOMe), typically 0.1 to 0.2 equivalents. This can be from a commercial solution or freshly prepared.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 15-60 minutes.

  • Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Cbz Deprotection using Catalytic Transfer Hydrogenation
  • Dissolve the N-Cbz-7-nitroindole in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup to remove ammonium salts, followed by extraction, drying, and purification.

Protocol 3: N-SEM Deprotection using TBAF in THF
  • Dissolve the N-SEM-7-nitroindole in anhydrous THF.

  • Add a solution of TBAF in THF (1M, typically 1.5-2.0 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualized Workflows

Deprotection_Troubleshooting_Workflow cluster_start Start: N-Deprotection of this compound cluster_boc N-Boc cluster_cbz N-Cbz cluster_sem N-SEM start Select Deprotection Protocol boc_standard Standard Acidic Conditions (TFA/DCM or HCl/dioxane) start->boc_standard Choose Protecting Group cbz_standard Catalytic Hydrogenation (Pd/C, H₂ or H-donor) start->cbz_standard Choose Protecting Group sem_standard Fluoride-Based (TBAF/THF) start->sem_standard Choose Protecting Group boc_check Reaction Complete? boc_standard->boc_check boc_success Success boc_check->boc_success Yes boc_troubleshoot Troubleshoot boc_check->boc_troubleshoot No boc_options Incomplete Reaction: - Increase acid concentration/temp - Switch to thermolytic (TFE/HFIP) Decomposition: - Switch to basic (NaOMe/MeOH) boc_troubleshoot->boc_options cbz_check Reaction Complete? cbz_standard->cbz_check cbz_success Success cbz_check->cbz_success Yes cbz_troubleshoot Troubleshoot cbz_check->cbz_troubleshoot No cbz_options Incomplete Reaction: - Fresh catalyst, increased loading Side Reactions (e.g., nitro reduction): - Switch to non-reductive (AlCl₃/HFIP) cbz_troubleshoot->cbz_options sem_check Reaction Complete? sem_standard->sem_check sem_success Success sem_check->sem_success Yes sem_troubleshoot Troubleshoot sem_check->sem_troubleshoot No sem_options Incomplete Reaction: - Heat to reflux, ensure anhydrous Side Reactions/Selectivity Issues: - Switch to Lewis Acid (MgBr₂) sem_troubleshoot->sem_options

Caption: Troubleshooting workflow for N-deprotection of 7-nitroindoles.

Logical_Relationship_Deprotection cluster_substrate Substrate Properties cluster_conditions Deprotection Conditions cluster_outcomes Potential Outcomes substrate This compound Derivative harsh_acid Harsh Acidic (e.g., high conc. TFA) mild_acid Mild Acidic (e.g., dilute acid) basic Basic (e.g., NaOMe) reductive Reductive (e.g., H₂/Pd-C) lewis_acid Lewis Acid (e.g., MgBr₂) nitro_group Strong Electron-Withdrawing -NO₂ Group incomplete Incomplete Reaction nitro_group->incomplete Leads to acid_sensitivity Acid/Base Sensitivity decomposition Decomposition acid_sensitivity->decomposition Can lead to harsh_acid->decomposition May cause success Successful Deprotection mild_acid->success May lead to basic->success Often leads to side_reactions Side Reactions (e.g., nitro reduction) reductive->side_reactions Can cause lewis_acid->success Can lead to selective

Caption: Logical relationships in this compound deprotection.

References

Addressing the antagonist effects of NI-caged GABA at GABA(A) receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NI-caged GABA. Our goal is to help you address its potential antagonist effects at GABA(A) receptors and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is NI-caged GABA and how does it work?

NI-caged GABA (6-nitroindolin-1-yl)-caged GABA is a photolabile compound designed for the precise spatial and temporal release of the neurotransmitter GABA upon photolysis with UV light. In its "caged" form, the GABA molecule is inactive. When exposed to a specific wavelength of light (typically around 355 nm), the caging group is cleaved, releasing active GABA into the immediate vicinity. This allows for highly localized and controlled activation of GABA(A) receptors, mimicking synaptic transmission.

Q2: I'm observing a decrease in my baseline GABAergic activity after applying NI-caged GABA, even before photolysis. What could be the cause?

This is a known issue and is likely due to the antagonist effects of the NI-caged GABA compound itself at the GABA(A) receptor. Several studies have reported that, at certain concentrations, the caged compound can act as a weak antagonist or partial agonist, binding to the receptor and inhibiting the action of other GABAergic agonists or reducing baseline activity. It is crucial to perform control experiments to quantify this effect.

Q3: What are the recommended concentrations of NI-caged GABA to minimize antagonist effects?

The optimal concentration is highly dependent on the specific experimental preparation (e.g., cell culture, brain slice) and the sensitivity of the GABA(A) receptors being studied. It is recommended to start with the lowest effective concentration and perform a dose-response curve to determine the concentration at which antagonist effects become significant in your system. As a general guideline, concentrations in the range of 10-100 µM are often used for uncaging experiments, but antagonist effects can be observed at the higher end of this range.

Q4: How can I experimentally control for the antagonist effects of NI-caged GABA?

To properly control for the pre-uncaging effects of NI-caged GABA, you should perform the following:

  • Baseline Measurement: Record a stable baseline of GABAergic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or currents evoked by a low concentration of a GABA(A) agonist).

  • Application of NI-caged GABA (no photolysis): Apply the NI-caged GABA solution in the dark and observe any changes to the baseline activity. A reduction in frequency or amplitude of GABAergic events suggests an antagonist effect.

  • Washout: Wash out the NI-caged GABA and ensure the baseline activity returns to its original state. This confirms the effect is due to the compound and not a rundown of the preparation.

  • Positive Control: After washout, apply a known GABA(A) receptor antagonist (e.g., bicuculline) to confirm that the recorded activity is indeed mediated by GABA(A) receptors.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced baseline GABAergic activity upon application of NI-caged GABA (before uncaging). Antagonist effect of the caged compound at GABA(A) receptors.1. Perform a dose-response curve to find the lowest effective concentration of NI-caged GABA.2. Conduct control experiments in the dark to quantify the extent of inhibition.3. If possible, switch to a different caged GABA compound with potentially lower off-target effects.
Inconsistent or no response to photolysis. 1. Inefficient uncaging due to incorrect wavelength, low light intensity, or short duration of photolysis.2. Degradation of the NI-caged GABA stock solution.3. The antagonist effect is masking the response to the uncaged GABA.1. Ensure your light source is emitting at the optimal wavelength for NI-caged GABA (around 355 nm).2. Calibrate the intensity and duration of your light pulse.3. Prepare fresh stock solutions of NI-caged GABA and store them protected from light.4. Lower the concentration of NI-caged GABA to reduce the baseline antagonism.
Observed response is smaller than expected. The amount of GABA released is insufficient to elicit a strong response, or the antagonist effect is dampening the response.1. Increase the duration or intensity of the light pulse to release more GABA.2. Optimize the position of the light source to ensure it is focused on the area of interest.3. Re-evaluate the concentration of NI-caged GABA being used.

Experimental Protocols

Protocol 1: Quantifying the Antagonist Effect of NI-caged GABA using Patch-Clamp Electrophysiology

This protocol describes how to measure the inhibitory effect of NI-caged GABA on GABA(A) receptor-mediated currents.

Materials:

  • Whole-cell patch-clamp setup

  • Cells or brain slices expressing GABA(A) receptors

  • Artificial cerebrospinal fluid (aCSF)

  • NI-caged GABA

  • GABA (as a control agonist)

  • Bicuculline (as a control antagonist)

Methodology:

  • Establish a stable whole-cell recording from a neuron.

  • Record a baseline current in response to a brief application of a low concentration of GABA (e.g., 1-5 µM) to establish a control response.

  • Bath-apply NI-caged GABA in the dark at the desired concentration (e.g., 50 µM).

  • After the NI-caged GABA has equilibrated, re-apply the same concentration of GABA and record the current.

  • Compare the amplitude of the GABA-evoked current in the presence and absence of NI-caged GABA to quantify the percentage of inhibition.

  • Perform a washout of the NI-caged GABA and re-apply GABA to ensure the effect is reversible.

  • At the end of the experiment, apply a saturating concentration of bicuculline (e.g., 20 µM) to confirm the recorded currents are mediated by GABA(A) receptors.

Data Presentation

Table 1: Hypothetical Antagonist Effect of NI-caged GABA on GABA-Evoked Currents
Concentration of NI-caged GABAMean GABA-Evoked Current Amplitude (pA)Standard Deviation (pA)Percentage of Inhibition (%)
Control (0 µM)512450
10 µM485425.3
50 µM3983822.3
100 µM2543150.4

Visualizations

cluster_workflow Experimental Workflow for Quantifying Antagonist Effects A Establish Stable Whole-Cell Recording B Record Baseline GABA-Evoked Current A->B C Apply NI-caged GABA (in the dark) B->C D Re-apply GABA and Record Current C->D Quantify Inhibition E Washout NI-caged GABA D->E F Confirm Reversibility with GABA Application E->F G Apply Bicuculline (Control) F->G

Caption: Workflow for quantifying NI-caged GABA antagonist effects.

cluster_pathway Signaling Pathway and Points of Interference GABA GABA GABA_A_Receptor GABA(A) Receptor GABA->GABA_A_Receptor Activates NI_caged_GABA_dark NI-caged GABA (inactive state) NI_caged_GABA_dark->GABA_A_Receptor Antagonizes UV_Light UV Light (~355 nm) NI_caged_GABA_dark->UV_Light Photolysis Chloride_Channel Cl- Channel Opening & Neuronal Inhibition GABA_A_Receptor->Chloride_Channel Leads to Uncaged_GABA Uncaged GABA UV_Light->Uncaged_GABA Releases Uncaged_GABA->GABA_A_Receptor Activates

Caption: NI-caged GABA interaction with the GABA(A) receptor.

Improving the conversion efficiency of photolysis for NI-caged L-glutamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the conversion efficiency of photolysis for NI-caged L-glutamate.

Troubleshooting Guide

This guide addresses common issues encountered during photolysis experiments with NI-caged L-glutamate and provides actionable solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Uncaging Effect (Weak or Absent Biological Response) Inadequate Light Source Power or Incorrect Wavelength: The laser power is too low, or the wavelength is not optimal for the specific caged compound. For two-photon uncaging of MNI-glutamate, the typical excitation wavelength is around 720 nm.[1]- Increase laser power gradually, monitoring for phototoxicity.[2][3] - Ensure the laser is tuned to the optimal one-photon (near-UV) or two-photon (e.g., ~720 nm for MNI and CDNI-glutamate) excitation wavelength for your specific NI-caged compound.[1][4] - For novel compounds like DEAC450-glutamate, a longer wavelength (e.g., 900 nm) is required.
Suboptimal Concentration of Caged Compound: The concentration of the NI-caged L-glutamate in the bath or perfusion solution is too low.- Increase the concentration of the caged compound. For two-photon uncaging of MNI-glutamate, concentrations in the millimolar range (e.g., 2.5 mM to 10 mM) are often necessary.
Incorrect Pulse Duration: The duration of the light pulse is too short to release a sufficient amount of L-glutamate.- Increase the uncaging pulse duration (e.g., 0.25–4 ms for two-photon uncaging).
Batch-to-Batch Variability of Caged Compound: The efficacy of the caged compound can vary between different manufacturing batches.- Calibrate the required laser power and pulse duration for each new batch of the caged compound to achieve a consistent biological response.
Hydrolysis of the Caged Compound: Although many NI-caged compounds are stable, prolonged storage in solution at room temperature or non-neutral pH can lead to degradation. MNI-glutamate is reported to be stable for at least 8 hours at room temperature at pH 7.4.- Prepare fresh solutions of the caged compound for each experiment. - Store stock solutions appropriately as recommended by the manufacturer, typically frozen and protected from light.
Phototoxicity or Photodamage to the Sample Excessive Laser Power or Pulse Duration: High laser intensity or prolonged exposure can damage cells.- Use the minimum laser power and shortest pulse duration necessary to elicit the desired biological response. - Reduce the concentration of the caged compound if possible, as higher concentrations may necessitate higher laser power. - Consider using caged compounds with higher quantum yields (e.g., CDNI-glutamate or MDNI-glutamate), which require less light for uncaging.
Repeated Stimulation of the Same Area: Multiple uncaging events at the same location can lead to cumulative photodamage.- Limit the number of repeated stimulations at a single point. - Move the uncaging spot to a different location if multiple stimulations are required.
Inconsistent or Variable Responses Fluctuations in Laser Power: The output of the laser may not be stable over time.- Regularly measure and calibrate the laser power at the sample plane.
Drift in the Experimental Setup: The focus or position of the uncaging spot may drift during the experiment.- Ensure the stability of the microscope and sample stage. - Periodically check and readjust the focus and position of the uncaging beam.
Depletion of the Caged Compound: With repeated uncaging in a localized area without sufficient replenishment, the local concentration of the caged compound can decrease.- Ensure adequate perfusion of the caged compound to the area of interest. - Allow sufficient time between stimulations for the compound to diffuse back into the uncaging volume.
Off-Target Effects or Unexpected Biological Responses Antagonism of GABA-A Receptors: MNI-glutamate and other caged glutamates can act as antagonists at GABA-A receptors, especially at the high concentrations used for two-photon uncaging. This can lead to epileptiform activity.- Use the lowest effective concentration of the caged compound. - Consider using caged compounds reported to have less GABA-A receptor antagonism. - Be aware of this potential side effect when interpreting results, especially in studies involving inhibitory circuits.
Biological Activity of the Photolysis Byproducts: The caging group and other molecules released during photolysis may have their own biological effects.- Conduct control experiments where the photolysis byproducts are applied to the sample without the uncaged L-glutamate to test for any effects.

Frequently Asked Questions (FAQs)

1. What is the difference between one-photon and two-photon uncaging of NI-caged L-glutamate?

One-photon uncaging uses a single photon of higher energy (typically in the near-UV range, ~300-380 nm for MNI-caged-L-glutamate) to cleave the caging group. Two-photon uncaging involves the near-simultaneous absorption of two lower-energy photons (typically in the infrared range, e.g., ~720 nm for MNI-glutamate) to achieve the same effect. The primary advantage of two-photon excitation is its intrinsic three-dimensional spatial confinement, allowing for highly localized uncaging within a diffraction-limited volume, which is ideal for stimulating individual dendritic spines.

2. How can I improve the conversion efficiency of photolysis?

The efficiency of photorelease is determined by the extinction coefficient (how well the compound absorbs light) and the quantum yield (the probability that light absorption leads to photorelease). To improve efficiency, you can:

  • Optimize Light Delivery: Ensure the laser is correctly aligned and focused, and use the optimal wavelength for your caged compound.

  • Choose a More Efficient Caged Compound: Different NI-caged derivatives have different quantum yields. For instance, CDNI-glutamate and MDNI-glutamate have higher quantum yields than MNI-glutamate, meaning they release glutamate more efficiently upon illumination. DNI-Glu is reported to have a quantum yield approximately 7 times higher than MNI-Glu.

  • Adjust Experimental Parameters: Optimize the concentration of the caged compound, laser power, and pulse duration as detailed in the troubleshooting guide.

3. What are the key photochemical properties of common NI-caged L-glutamates?

Caged CompoundOne-Photon Excitation Max (approx.)Two-Photon Excitation Max (approx.)Quantum Yield (Φ)Two-Photon Cross-Section (GM)
MNI-caged L-glutamate ~340 nm~720-730 nm0.065 - 0.0850.06 GM @ 730 nm
CDNI-caged L-glutamate Not specified~720 nm~0.5-0.6Not specified
MDNI-caged L-glutamate Not specifiedNot specified~0.5Not specified
DNI-caged L-glutamate ~360 nm~720 nm~7x higher than MNI-GluNot specified
DEAC450-caged L-glutamate ~450 nm~900 nmNot specifiedNot specified

4. How do I prepare and store NI-caged L-glutamate solutions?

MNI-caged-L-glutamate is water-soluble (up to 50 mM) and stable at neutral pH. It is recommended to:

  • Store the solid compound in the dark at -20°C.

  • Prepare stock solutions in a suitable buffer (e.g., physiological buffer) and store them frozen.

  • For experiments, thaw the stock solution and prepare the final working concentration. It may be necessary to warm stock solutions after thawing.

  • Protect solutions from light to prevent premature uncaging.

  • While MNI-glutamate is resistant to hydrolysis, it is best practice to use freshly prepared or recently thawed solutions for experiments.

Experimental Protocols

Protocol 1: Two-Photon Uncaging of MNI-Glutamate on Neuronal Dendritic Spines

This protocol is synthesized from established methods for studying synaptic function.

1. Preparation:

  • Prepare acute brain slices from the desired region (e.g., hippocampus).
  • Prepare artificial cerebrospinal fluid (aCSF) for slice maintenance and recording.
  • Prepare a stock solution of MNI-caged L-glutamate (e.g., 50 mM in water) and store it frozen.
  • On the day of the experiment, thaw the stock solution and dilute it to the final working concentration (e.g., 2.5-10 mM) in aCSF.
  • Fill a patch pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.

2. Electrophysiology and Imaging Setup:

  • Establish a whole-cell patch-clamp recording from a target neuron.
  • Visualize the neuron and its dendritic spines using a two-photon microscope.
  • Align the two-photon laser used for uncaging (tuned to ~720 nm) so that it can be precisely targeted to individual spines.

3. Calibration of Uncaging Parameters:

  • Select a dendritic spine for stimulation.
  • Start with a low laser power and a short pulse duration (e.g., 1 ms).
  • Deliver a single laser pulse to the spine and record the uncaging-evoked excitatory postsynaptic current (uEPSC).
  • Gradually increase the laser power until a reliable uEPSC of the desired amplitude is observed. The goal is often to mimic the kinetics of miniature EPSCs.
  • Note that the optimal power will depend on the depth of the spine in the tissue, the concentration of MNI-glutamate, and the specific microscope objective used.

4. Data Acquisition:

  • Once calibrated, deliver uncaging pulses to the target spine(s) according to the experimental design.
  • Record the resulting uEPSCs and any changes in spine morphology or other parameters of interest.

Protocol 2: Measuring the Quantum Yield of a Caged Compound (Comparative Method)

This protocol is based on the comparative method using a well-characterized standard.

1. Materials:

  • A caged compound with a known quantum yield (the standard).
  • The NI-caged L-glutamate sample to be tested.
  • A UV-Vis spectrophotometer.
  • A spectrofluorometer.
  • Matched quartz cuvettes.
  • Solvent in which both the standard and sample are soluble and stable.

2. Procedure:

  • Prepare a series of solutions of both the standard and the test sample at different concentrations in the same solvent.
  • For each solution, measure the absorbance at the chosen excitation wavelength using the UV-Vis spectrophotometer. The absorbance should ideally be kept below 0.1 to avoid inner filter effects.
  • For each solution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
  • Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.

3. Data Analysis:

  • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.
  • Determine the gradient of the straight line for each plot.
  • The quantum yield of the test sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x^2 / η_st^2) Where:
  • Φ_st is the quantum yield of the standard.
  • Grad_x and Grad_st are the gradients for the test sample and standard, respectively.
  • η_x and η_st are the refractive indices of the solvents used for the sample and standard (if they are different).

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Setup & Calibration cluster_exp Experiment cluster_analysis Analysis prep_slice Prepare Brain Slice patch Patch-Clamp Neuron with Fluorescent Dye prep_slice->patch prep_solution Prepare MNI-Glutamate Solution prep_solution->patch visualize Visualize Neuron & Spines (2P Microscopy) patch->visualize target Target Spine with Uncaging Laser (~720 nm) visualize->target calibrate Calibrate Laser Power & Pulse Duration target->calibrate uncage Deliver Uncaging Pulse(s) calibrate->uncage record Record uEPSC & Image Spine uncage->record analyze Analyze Electrophysiological & Imaging Data record->analyze

Caption: Workflow for a two-photon uncaging experiment.

troubleshooting_logic cluster_light Light Source cluster_compound Caged Compound cluster_solutions Solutions start Low/No Uncaging Effect check_power Is Laser Power Sufficient? start->check_power check_wavelength Is Wavelength Correct? check_power->check_wavelength Yes increase_power Increase Power check_power->increase_power No check_pulse Is Pulse Duration Adequate? check_wavelength->check_pulse Yes adjust_wavelength Adjust Wavelength check_wavelength->adjust_wavelength No check_conc Is Concentration Optimal? check_pulse->check_conc Yes increase_pulse Increase Pulse Duration check_pulse->increase_pulse No check_batch Calibrated for New Batch? check_conc->check_batch Yes increase_conc Increase Concentration check_conc->increase_conc No check_stability Is Solution Fresh? check_batch->check_stability Yes recalibrate Recalibrate check_batch->recalibrate No prepare_fresh Prepare Fresh Solution check_stability->prepare_fresh No increase_power->start adjust_wavelength->start increase_pulse->start increase_conc->start recalibrate->start prepare_fresh->start

Caption: Troubleshooting logic for low uncaging efficiency.

References

Validation & Comparative

7-Nitroindole vs. 5-Nitroindole: A Comparative Guide to Universal Base Stability in DNA Duplexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a universal base in oligonucleotide synthesis is critical for applications ranging from PCR and sequencing to the design of therapeutic agents. This guide provides an objective comparison of two prominent universal base analogs, 7-nitroindole and 5-nitroindole, focusing on their impact on the stability of DNA duplexes, supported by experimental data.

Introduction

Universal bases are synthetic analogs that can be incorporated into DNA or RNA strands and pair with all four natural bases (adenine, guanine, cytosine, and thymine) with minimal disruption to the duplex structure. Their function is pivotal in various molecular biology techniques where sequence information is incomplete or degenerate. Among the various analogs developed, nitro-substituted indoles have shown considerable promise due to their ability to stack within the DNA helix without forming specific hydrogen bonds. This comparison focuses on two isomers, this compound and 5-nitroindole, to elucidate their relative performance in maintaining DNA duplex stability.

Quantitative Comparison of Duplex Stability

The stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. A higher Tm indicates greater stability. Experimental data from thermal denaturation studies provide a direct measure of the impact of incorporating this compound and 5-nitroindole into a DNA duplex opposite each of the four natural bases.

The following table summarizes the melting temperatures of 11-mer DNA duplexes containing a central universal base paired with a natural base.

Universal BaseOpposite BaseTm (°C)ΔTm vs. Control (°C)
This compound A40.5-9.1
C38.9-13.9
G39.5-13.3
T39.4-10.2
5-Nitroindole A41.5-8.1
C40.8-12.0
G41.1-11.7
T40.4-9.2
Control (A-T) -49.60
Control (G-C) -52.80

Data sourced from supplementary information of "Hybridization properties and enzymatic replication of oligonucleotides containing the photocleavable this compound base analog". The control duplexes were 5'-d(CTGAATTGCTC)-3' paired with 3'-d(GACTTAACGAG)-5' (A-T) and 5'-d(CTGAGCTGCTC)-3' paired with 3'-d(GACTCGACGAG)-5' (G-C).

The data reveals that while both this compound and 5-nitroindole destabilize the DNA duplex compared to natural Watson-Crick base pairs, 5-nitroindole consistently results in a higher melting temperature than this compound when paired opposite any of the four natural bases. This suggests that 5-nitroindole confers greater stability to the DNA duplex, making it a more effective universal base in applications where duplex stability is paramount. The range of Tm values is also narrower for 5-nitroindole (1.1°C) compared to this compound (1.6°C), indicating a slightly more "universal" behavior in terms of thermal stability.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, primarily focusing on the thermal denaturation studies to determine the melting temperature (Tm) of DNA duplexes.

Oligonucleotide Synthesis and Purification
  • Synthesis: Oligonucleotides containing the this compound or 5-nitroindole phosphoramidites were synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotides were cleaved from the solid support and deprotected by treatment with concentrated aqueous ammonia at 55°C for 12 hours.

  • Purification: The crude oligonucleotides were purified by reverse-phase high-performance liquid chromatography (HPLC). The purity and concentration of the oligonucleotides were determined by UV-Vis spectrophotometry at 260 nm.

Thermal Denaturation Studies (Tm Determination)
  • Sample Preparation: The purified oligonucleotides were dissolved in a buffer solution containing 100 mM NaCl, 10 mM sodium phosphate (pH 7.0), and 0.1 mM EDTA. Complementary strands were mixed in a 1:1 molar ratio to a final concentration of 2 µM for each strand.

  • Annealing: The samples were heated to 90°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • UV-Vis Spectrophotometry: UV-melting curves were recorded on a spectrophotometer equipped with a temperature controller. The absorbance at 260 nm was monitored as the temperature was increased from 20°C to 80°C at a rate of 1°C per minute.

  • Data Analysis: The melting temperature (Tm) was determined as the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the duplex stability of this compound and 5-nitroindole.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_tm_measurement Thermal Denaturation Analysis synthesis Automated DNA Synthesis (Incorporation of 7-NI or 5-NI) deprotection Deprotection & Cleavage (Aqueous Ammonia) synthesis->deprotection purification HPLC Purification deprotection->purification sample_prep Sample Preparation (Buffer, 1:1 Annealing) purification->sample_prep Purified Oligos annealing Annealing (90°C -> RT) sample_prep->annealing uv_spec UV-Vis Spectrophotometry (A260 vs. Temp) annealing->uv_spec tm_determination Tm Determination (First Derivative Analysis) uv_spec->tm_determination comparison Comparative Analysis of Duplex Stability tm_determination->comparison

Experimental workflow for comparing DNA duplex stability.

Structural and Mechanistic Considerations

The observed differences in duplex stability can be attributed to the distinct electronic and steric properties of the 7-nitro and 5-nitro substitutions on the indole ring. While neither analog forms hydrogen bonds with the opposing base, their stability within the duplex is primarily derived from base stacking interactions. The position of the nitro group influences the electronic distribution and the overall geometry of the indole ring, which in turn affects how well it stacks with adjacent base pairs. Nuclear magnetic resonance (NMR) studies have shown that 5-nitroindole is well-stacked within the DNA duplex, contributing to its stabilizing effect.[1] The data suggests that the 5-nitro substitution provides a more favorable stacking geometry compared to the 7-nitro substitution, leading to enhanced duplex stability.

The logical relationship for the impact of these universal bases on DNA duplex stability can be visualized as follows:

stability_logic cluster_outcome Duplex Stability NI7 This compound stacking Base Stacking Interactions NI7->stacking h_bonding No H-Bonding NI7->h_bonding NI5 5-Nitroindole NI5->stacking NI5->h_bonding stability DNA Duplex Stability (Tm) stacking->stability h_bonding->stability Minimal Contribution

Factors influencing DNA duplex stability with nitroindole analogs.

Conclusion

Based on the available experimental data, 5-nitroindole is the superior universal base when compared to this compound in terms of maintaining DNA duplex stability . It consistently yields higher melting temperatures when paired with any of the four natural DNA bases, indicating a more stable duplex. This enhanced stability is attributed to more favorable base stacking interactions within the DNA helix. For researchers and professionals in drug development, 5-nitroindole represents a more robust choice for applications requiring stable and reliable hybridization of oligonucleotides containing universal bases.[2][3] While this compound can also function as a universal base, its greater destabilizing effect on the DNA duplex should be a key consideration in its application.

References

A Comparative Guide to 7-Nitroindolinyl-Caged and MNI-Caged Glutamate for Neuroscientists

Author: BenchChem Technical Support Team. Date: November 2025

In the field of neuroscience, precise spatiotemporal control over neuronal activation is paramount for dissecting complex neural circuits. Photolabile "caged" compounds, which release a bioactive molecule upon illumination, have emerged as indispensable tools for achieving this control. Among the most widely used are caged glutamates, which allow for the precise photo-uncaging of the principal excitatory neurotransmitter in the central nervous system. This guide provides a detailed comparison of two popular nitroindolinyl-based caged glutamates: 7-nitroindolinyl-caged glutamate (NI-caged glutamate) and 4-methoxy-7-nitroindolinyl-caged glutamate (MNI-caged glutamate).

This comparison focuses on their photochemical efficacy, pharmacological properties, and experimental considerations to aid researchers in selecting the optimal compound for their specific application.

Photochemical and Pharmacological Properties: A Head-to-Head Comparison

MNI-caged glutamate is a derivative of NI-caged glutamate, featuring a methoxy group at the 4-position of the nitroindoline core. This chemical modification significantly enhances its photochemical efficiency.[1][2] MNI-caged L-glutamate is approximately 2.5 times more efficient at releasing L-glutamate upon photolysis than its predecessor, NI-caged L-glutamate.[1][2] Both compounds are lauded for their rapid photolysis, with release half-times of less than 0.26 milliseconds, and high thermal stability, showing resistance to hydrolysis at physiological pH.

A critical aspect for researchers utilizing two-photon (2P) microscopy for uncaging is the two-photon action cross-section, which is a measure of the efficiency of 2P excitation. MNI-caged glutamate has a two-photon cross-section of 0.06 GM at 730 nm, rendering it suitable for 2P uncaging experiments. While both are generally considered inert at glutamate receptors in their caged form, a notable off-target effect has been identified for both NI- and MNI-caged compounds at higher concentrations: antagonism of GABA-A receptors. This is a crucial consideration for experiments investigating the interplay of excitatory and inhibitory signaling.

Property7-Nitroindolinyl-Caged Glutamate (NI-Glu)4-Methoxy-7-Nitroindolinyl-Caged Glutamate (MNI-Glu)
Photolysis Efficiency (Single Photon) ~15% conversion with xenon flashlamp~35% conversion with xenon flashlamp (approx. 2.5x more efficient than NI-Glu)
Quantum Yield (Φ) Lower than MNI-Glu0.065 - 0.085
Two-Photon Cross-Section (δa) Not widely reported, considered less efficient0.06 GM at 730 nm
Photolysis Rate Fast (t½ ≤ 0.26 ms)Fast (t½ ≤ 0.26 ms)
Thermal Stability Highly resistant to hydrolysisHighly resistant to hydrolysis
Pharmacological Activity (Caged Form) Inert at AMPA and NMDA receptorsInert at glutamate receptors and transporters
Off-Target Effects Antagonist at GABA-A receptors (NI-caged GABA)Antagonist at GABA-A receptors at high concentrations
Water Solubility HighHigh

Experimental Protocols

The following are generalized protocols for key experiments involving the use of caged glutamates. Specific parameters will need to be optimized for individual experimental setups.

Protocol 1: Single-Photon Uncaging of Glutamate and Electrophysiological Recording

Objective: To measure neuronal responses to focally released glutamate.

Materials:

  • Brain slice preparation

  • Artificial cerebrospinal fluid (ACSF)

  • NI-caged glutamate or MNI-caged glutamate

  • Patch-clamp electrophysiology setup

  • Microscope with UV light source (e.g., xenon arc lamp or UV laser)

  • Data acquisition system

Methodology:

  • Prepare acute brain slices from the region of interest and maintain them in oxygenated ACSF.

  • Transfer a slice to the recording chamber of the patch-clamp setup, continuously perfused with ACSF.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Bath-apply the chosen caged glutamate compound (e.g., 500 µM MNI-caged glutamate) to the ACSF.

  • Position the UV light spot over the dendritic region of interest using the microscope optics.

  • Deliver brief pulses of UV light (e.g., 1-5 ms) to photolyze the caged glutamate.

  • Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) using the patch-clamp amplifier.

  • Analyze the amplitude, rise time, and decay kinetics of the recorded responses.

Protocol 2: Two-Photon Uncaging of Glutamate at Single Dendritic Spines

Objective: To mimic synaptic transmission by uncaging glutamate at individual dendritic spines.

Materials:

  • Two-photon laser scanning microscope

  • Ti:Sapphire laser tuned to ~720 nm for MNI-caged glutamate

  • Brain slice preparation

  • ACSF containing MNI-caged glutamate (e.g., 2.5-10 mM)

  • Electrophysiology setup for whole-cell recording

  • Fluorescent dye (e.g., Alexa Fluor 594) in the intracellular solution for spine visualization

Methodology:

  • Prepare and maintain brain slices as described in Protocol 1.

  • Establish a whole-cell recording from a neuron, filling it with a fluorescent dye to visualize its morphology.

  • Switch the microscope to the two-photon imaging mode and locate a dendrite with clearly identifiable spines.

  • Bath-apply MNI-caged glutamate at a concentration suitable for two-photon excitation.

  • Position the focused laser spot adjacent to the head of a single dendritic spine.

  • Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage glutamate.

  • Record the uncaging-evoked EPSC (uEPSC) at the soma.

  • Repeat for multiple spines to map receptor distribution and function.

Visualizing the Workflow and Signaling

To better understand the experimental logic and the underlying biological processes, the following diagrams illustrate the glutamate uncaging workflow and the subsequent signaling cascade.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_rec Recording & Analysis slice_prep Brain Slice Preparation patch_clamp Whole-Cell Patch Clamp slice_prep->patch_clamp caged_app Bath Application of Caged Glutamate patch_clamp->caged_app targeting Target Dendrite/Spine with Light Source caged_app->targeting photolysis Photolysis (UV or 2P Laser Pulse) targeting->photolysis uncaging Glutamate Uncaging photolysis->uncaging receptor_act Postsynaptic Receptor Activation uncaging->receptor_act epsc_rec Record EPSC/EPSP receptor_act->epsc_rec data_analysis Data Analysis epsc_rec->data_analysis

Caption: Experimental workflow for glutamate uncaging.

signaling_pathway cluster_photolysis Photostimulation cluster_synapse Postsynaptic Response caged_glu Caged Glutamate (e.g., MNI-Glu) glutamate Free Glutamate caged_glu->glutamate byproduct Photolysis Byproduct caged_glu->byproduct light Light Pulse (UV or 2P) light->caged_glu ampa AMPA Receptor glutamate->ampa Binds to nmda NMDA Receptor glutamate->nmda Binds to ion_influx Na+/Ca2+ Influx ampa->ion_influx nmda->ion_influx depolarization Membrane Depolarization (EPSC/EPSP) ion_influx->depolarization

Caption: Glutamate uncaging and postsynaptic signaling.

Conclusion

Both 7-nitroindolinyl-caged glutamate and MNI-caged glutamate are powerful tools for the optical control of neuronal activity. The choice between them largely depends on the specific experimental requirements. For single-photon uncaging experiments where maximizing the efficiency of glutamate release is critical, MNI-caged glutamate is the superior choice due to its higher quantum yield. For two-photon applications, MNI-caged glutamate is well-characterized and has become a standard in the field. However, researchers should remain mindful of the potential off-target effects on GABAergic inhibition, especially when using high concentrations, and consider appropriate control experiments. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in designing robust and reproducible experiments to unravel the intricacies of synaptic function.

References

7-Azaindole vs. 7-Nitroindole: A Comparative Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision in the design of novel kinase inhibitors. This guide provides a detailed comparison of two such scaffolds: the well-established 7-azaindole and the less explored 7-nitroindole. While 7-azaindole has proven to be a "privileged" scaffold in kinase inhibitor design, this guide will also present the available data on this compound, highlighting its potential and the current gaps in research.

Introduction to the Scaffolds

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The effectiveness of these inhibitors often relies on their ability to bind to the ATP-binding site of the target kinase. The core scaffold of an inhibitor plays a pivotal role in this interaction, influencing potency, selectivity, and pharmacokinetic properties.

7-Azaindole , a bioisostere of indole, has emerged as a highly successful scaffold. Its defining feature is the nitrogen atom at the 7-position, which, along with the pyrrolic nitrogen, can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This bidentate interaction mimics the binding of the adenine region of ATP, making 7-azaindole an effective anchor for kinase inhibitors.[1][2]

This compound , on the other hand, is characterized by an electron-withdrawing nitro group at the 7-position. This group significantly alters the electronic properties of the indole ring system. While less explored as a primary scaffold for kinase inhibitors, the strong electron-withdrawing nature of the nitro group could potentially influence binding interactions and offer a different pharmacological profile compared to 7-azaindole.

Quantitative Comparison of Kinase Inhibitor Potency

Table 1: 7-Azaindole Derivatives as PI3K Inhibitors[3]
CompoundTarget KinaseIC50 (nM)
B13 PI3Kγ0.5
B14 PI3Kγ1.2
C1 PI3Kγ0.8
C2 PI3Kγ0.7
Table 2: 7-Azaindole Derivatives Targeting Various Kinases
Compound/InhibitorTarget KinaseIC50 (nM)Reference
Vemurafenib (PLX4032) BRAF (V600E)31[3]
Pexidartinib CSF1R13[3]
GSK1070916 Aurora B3.5
Decernotinib JAK35
C-3 aryl-7-azaindole derivative 94 JAK2260
7-azaindole derivative 97 JAK21
7-azaindolylideneimidazole 50 Cdc720
N-nitrobenzenesulfonyl-4-azaindole 63 c-Met20

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the process of inhibitor discovery is crucial for understanding their application.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole-based PI3K inhibitors.

G cluster_1 Kinase Inhibitor Discovery Workflow HTS High-Throughput Screening Hit Identification Hit Identification HTS->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A general workflow for the discovery and characterization of kinase inhibitors.

This compound: An Underexplored Alternative

While the data for 7-azaindole is extensive, this compound remains a largely untapped scaffold in kinase inhibitor design. The strong electron-withdrawing properties of the nitro group at the 7-position are expected to decrease the pKa of the indole N-H, potentially altering its hydrogen bonding capabilities and overall binding affinity compared to 7-azaindole.

The synthesis of this compound is well-documented, and it serves as a versatile starting material for a variety of chemical transformations. This accessibility could facilitate the generation of compound libraries for screening against kinase targets. However, there is a clear need for systematic studies to evaluate the potential of the this compound scaffold in kinase inhibition and to draw meaningful comparisons with established scaffolds like 7-azaindole.

Experimental Protocols

Accurate and reproducible assessment of kinase inhibition is critical for the development of novel therapeutics. Below are detailed methodologies for two common and robust kinase assay formats.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This traditional and direct method measures the transfer of a radiolabeled phosphate from ATP to a substrate.

a. Reaction Setup:

  • In a 96-well plate, combine the target kinase, the peptide or protein substrate, and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [³³P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

b. Termination and Detection:

  • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unreacted [³³P]-ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This homogeneous assay format is highly amenable to high-throughput screening and offers a non-radioactive alternative. The LanthaScreen® TR-FRET assay is a common example.

a. Reaction Setup:

  • In a low-volume 384-well plate, combine the kinase, a fluorescein-labeled substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km for the kinase.

  • Incubate the reaction at room temperature for the optimized reaction time.

b. Detection:

  • Stop the kinase reaction by adding an EDTA-containing development buffer. The EDTA chelates the Mg²⁺ required for kinase activity.

  • Add a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate to the wells.

  • Incubate at room temperature for at least 60 minutes to allow for antibody-substrate binding.

c. Data Analysis:

  • Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) using a TR-FRET-compatible plate reader.

  • The TR-FRET signal is expressed as the ratio of the acceptor fluorescence to the donor fluorescence. An increase in this ratio corresponds to an increase in substrate phosphorylation.

  • Calculate IC50 values by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The 7-azaindole scaffold is a highly validated and versatile platform for the design of potent and selective kinase inhibitors, with numerous examples demonstrating its success in clinical development. Its ability to form key hydrogen bond interactions with the kinase hinge region provides a strong foundation for inhibitor design.

In contrast, this compound remains an underexplored area in kinase inhibitor research. While its distinct electronic properties suggest it could offer a novel approach to kinase targeting, a significant research effort is required to establish its potential and to enable a direct comparison with established scaffolds like 7-azaindole. For drug development professionals, 7-azaindole represents a lower-risk, high-reward starting point, while this compound presents an opportunity for novel discovery in a less crowded chemical space.

References

Performance of 7-Nitroindole-based fluorescent probes against other quinolinone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of molecular sensing and bioimaging, the selection of an appropriate fluorescent probe is paramount to achieving sensitive and accurate results. This guide provides a detailed comparison of two prominent classes of fluorescent probes: those based on the 7-nitroindole scaffold and its close structural analog, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group, against various quinolinone derivatives. This objective analysis, supported by experimental data, aims to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Performance Indicators

The efficacy of a fluorescent probe is determined by several key photophysical parameters. Below is a summary of the typical performance characteristics of NBD-based (as a proxy for this compound-based) and quinolinone-based fluorescent probes.

FeatureNBD-Based ProbesQuinolinone DerivativesKey Advantages
Excitation Max (λex) ~460 - 490 nm~350 - 450 nmNBD: Compatible with common laser lines (e.g., 488 nm). Quinolinone: Tunable over a broader range.
Emission Max (λem) ~520 - 560 nm~400 - 600 nmNBD: Emission in the green region of the spectrum. Quinolinone: Highly tunable emission from blue to red.
Molar Absorptivity (ε) 13,000 - 27,000 M⁻¹cm⁻¹[1]Up to 40,000 M⁻¹cm⁻¹[2]Quinolinone: Generally higher, leading to brighter signals at lower concentrations.
Fluorescence Quantum Yield (ΦF) Highly variable (0.04 - 0.95), solvent-dependent[1]Moderately high and tunable (can be >0.5)[2][3]Quinolinone: Often exhibit robust fluorescence. NBD: High environmental sensitivity can be leveraged for sensing applications.
Stokes Shift ~60 - 85 nmVariable, can be largeQuinolinone: Can be designed for large Stokes shifts, minimizing self-quenching.
Environmental Sensitivity HighModerate to HighNBD: Excellent for probing local environments (e.g., polarity, binding events).
Primary Applications Labeling lipids and proteins, sensing thiols and H₂S, studying membrane dynamics.Ion sensing (e.g., Fe³⁺, Zn²⁺), pH sensing, bioimaging of specific cellular components.Both are versatile, with specific derivatives tailored for different targets.

Delving Deeper: Experimental Data

The following tables provide a more detailed look at the photophysical properties of specific NBD and quinolinone-based probes from published research, illustrating the performance characteristics outlined above.

Table 1: Photophysical Properties of Selected NBD-Based Fluorescent Probes
ProbeExcitation (nm)Emission (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (ΦF)Solvent/ConditionsReference
NBD-PE46353622,000-Methanol
NBD-Triterpene Conjugate 148453719,3000.23DMSO
NBD-Triterpene Conjugate 248453718,5000.22DMSO
NBD-based probe M1----PBS (pH 7.4)
NBD-based probe M2----PBS (pH 7.4)
NBD-based probe M3----PBS (pH 7.4)
Table 2: Photophysical Properties of Selected Quinolinone-Based Fluorescent Probes
ProbeExcitation (nm)Emission (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (ΦF)Solvent/ConditionsReference
DQ1430-40,000-Water with 1% ACN
DQ2409--0.03 (increases to 0.54 with CB7)Water with 1% ACN
QNO-----
1-methyl-7-amino-quinolinium---0.7 - 0.8Aqueous
DQCh449 (experimental)---Water

Mechanisms of Action & Signaling Pathway Visualization

The functionality of these fluorescent probes is often dictated by specific photophysical mechanisms that can be modulated by their environment or target analytes. These mechanisms can be visualized to better understand their sensing behavior.

NBD-Based Probes: Intramolecular Charge Transfer (ICT) and Environmental Sensitivity

Many NBD-based probes operate through an Intramolecular Charge Transfer (ICT) mechanism. The NBD core contains both an electron-donating group (amine) and a strong electron-withdrawing group (nitro). Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the polarity of the surrounding environment. In nonpolar environments, the probe typically exhibits higher quantum yields and blue-shifted emission, while polar environments lead to lower quantum yields and red-shifted emission. This property makes NBD probes excellent reporters of local environmental changes, such as binding to a hydrophobic pocket in a protein.

ICT_Mechanism Figure 1. ICT Mechanism in NBD Probes. cluster_excited Excited State (S1) GS Ground State (S0) (Less Polar) ES_LE Locally Excited State (LE) GS->ES_LE Excitation (hν_ex) ES_ICT Intramolecular Charge Transfer State (ICT) ES_LE->ES_ICT Charge Transfer Fluo Fluorescence ES_ICT->GS Emission (hν_em) Non_Rad Non-Radiative Decay ES_ICT->Non_Rad Quenching in polar solvents Non_Rad->GS PeT_Mechanism Figure 2. PeT Mechanism in Quinolinone Probes. cluster_off Analyte Absent ('Turn-Off') cluster_on Analyte Present ('Turn-On') Fluor_GS_Off Fluorophore (GS) Fluor_ES_Off Fluorophore (ES) Fluor_GS_Off->Fluor_ES_Off Excitation Receptor_Off Receptor Fluor_ES_Off->Receptor_Off PeT Receptor_Off->Fluor_GS_Off Quenching Fluor_GS_On Fluorophore (GS) Fluor_ES_On Fluorophore (ES) Fluor_GS_On->Fluor_ES_On Excitation Fluor_ES_On->Fluor_GS_On Fluorescence Receptor_On Receptor-Analyte Complex PeT Inhibited Synthesis_Workflow Figure 3. General Quinolinone Synthesis Workflow. Start Start: Aniline & Ethyl Acetoacetate Reaction Cyclization Reaction (e.g., Heat to 150°C) Start->Reaction Cooling Cooling (Room Temp & Ice Bath) Reaction->Cooling pH_Adjust pH Adjustment (pH 7-8 with NaOH) Cooling->pH_Adjust Precipitate Filtration & Drying pH_Adjust->Precipitate Intermediate 4-Hydroxyquinoline Intermediate Precipitate->Intermediate

References

A Comparative Analysis of 7-Nitroindole and 6-Nitroindole in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 7-Nitroindole and its isomer, 6-Nitroindole, focusing on their roles and activities within biological systems. While both compounds share a common indole scaffold, the position of the nitro group significantly influences their biological and pharmacological properties. This document synthesizes experimental data on their primary biological targets, particularly neuronal nitric oxide synthase (nNOS), and provides detailed experimental protocols for their evaluation.

Core Biological Activity: A Tale of Two Isomers

The primary biological target identified for these compounds, particularly in their indazole forms, is neuronal nitric oxide synthase (nNOS), an enzyme crucial for cell signaling in the nervous system. While direct comparative data for this compound and 6-nitroindole is limited, studies on the structurally similar 7-nitroindazole and 6-nitroindazole offer valuable insights into their potential as nNOS inhibitors.

This compound is widely recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of nitric oxide (NO) in the brain.[1] It has demonstrated neuroprotective and analgesic effects in various preclinical models.[3][4]

6-Nitroindole , in contrast, is more broadly described as a versatile building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders, and in the development of fluorescent probes. While it is utilized in studies related to enzyme inhibition and receptor binding, its specific biological targets are less defined than those of its 7-substituted counterpart. However, derivatives of 6-nitroindole have been synthesized and identified as selective nNOS inhibitors, suggesting the potential of the 6-nitroindole scaffold in this area.

Quantitative Comparison of Biological Activity

CompoundTarget EnzymeIC50 Value (µM)
7-Nitroindazole Bovine brain nNOS2.5
Murine macrophage iNOS20
6-Nitroindazole Bovine brain nNOS40
Murine macrophage iNOS56

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. nNOS: neuronal Nitric Oxide Synthase iNOS: inducible Nitric Oxide Synthase

Signaling Pathways

To understand the biological context of this compound and 6-Nitroindole's activity, it is crucial to visualize the signaling pathways they modulate. As nNOS inhibitors, their primary effect is on the nitric oxide signaling cascade. For a broader perspective, the signaling pathway of Indoleamine 2,3-dioxygenase (IDO1), another important enzyme in indole metabolism, is also presented.

Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition.

IDO1_Signaling_Pathway cluster_induction IDO1 Induction cluster_ido1_activity IDO1 Catalytic Activity cluster_downstream_effects Downstream Immunosuppressive Effects IFN-gamma IFN-γ IFNGR IFN-γ Receptor IFN-gamma->IFNGR Binds JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT Activates IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene Induces IDO1 IDO1 IDO1_Gene->IDO1 Translates to Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Causes Tryptophan Tryptophan Tryptophan->IDO1 Treg_Induction Regulatory T-Cell (Treg) Induction Kynurenine->Treg_Induction T_Cell_Arrest T-Cell Proliferation Arrest Tryptophan_Depletion->T_Cell_Arrest

Caption: Indoleamine 2,3-Dioxygenase (IDO1) Signaling Pathway.

Experimental Protocols

In Vitro Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This protocol describes a method to determine the inhibitory effect of compounds on nNOS activity by measuring the conversion of L-arginine to L-citrulline.

Materials:

  • Purified recombinant nNOS enzyme

  • L-[¹⁴C]Arginine

  • NADPH

  • Calmodulin

  • CaCl₂

  • BH₄ (Tetrahydrobiopterin)

  • HEPES buffer (pH 7.4)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • This compound and 6-Nitroindole (or their indazole analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, Calmodulin, CaCl₂, and BH₄.

  • Add varying concentrations of the test compound (this compound or 6-Nitroindole) to the reaction mixture. Include a vehicle control (solvent only).

  • Initiate the reaction by adding the purified nNOS enzyme and L-[¹⁴C]Arginine.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • To separate the product (L-[¹⁴C]Citrulline) from the substrate (L-[¹⁴C]Arginine), add a slurry of Dowex AG 50WX-8 resin. The resin binds the unreacted positively charged L-[¹⁴C]Arginine.

  • Centrifuge the samples and transfer the supernatant containing L-[¹⁴C]Citrulline to a scintillation vial.

  • Add scintillation fluid and quantify the amount of L-[¹⁴C]Citrulline using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

nNOS_Assay_Workflow A Prepare Reaction Mixture (Buffer, Cofactors) B Add Test Compound (e.g., this compound) A->B C Initiate Reaction (Add nNOS enzyme and L-[14C]Arginine) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Separate Substrate and Product (Dowex Resin) E->F G Quantify L-[14C]Citrulline (Scintillation Counting) F->G H Calculate IC50 Value G->H

References

A Comparative Analysis of Photolytic Efficiency: 7-Nitroindolinyl vs. Nitrophenylethoxycarbonyl (NPEC) Cages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopharmacology and the precise spatiotemporal control of biological processes, the choice of a photolabile protecting group, or "cage," is critical. Among the plethora of available options, 7-nitroindolinyl and nitrophenylethoxycarbonyl (NPEC) cages have emerged as prominent choices for the light-mediated release of bioactive molecules. This guide provides an objective comparison of the photolytic efficiency of these two caging platforms, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal cage for their specific application.

Quantitative Comparison of Photolytic Properties

The efficiency of a photolabile cage is primarily determined by its quantum yield (Φ) and, for two-photon applications, its two-photon uncaging cross-section (δu). The quantum yield represents the fraction of absorbed photons that result in the cleavage of the cage and release of the active molecule. The two-photon uncaging cross-section is a measure of the efficiency of simultaneous absorption of two lower-energy photons to induce uncaging.

Below is a summary of key photolytic parameters for various molecules caged with 7-nitroindolinyl and NPEC derivatives.

Caged MoleculeCaging GroupWavelength (nm)Quantum Yield (Φ)Two-Photon Uncaging Cross-section (δu) (GM)Reference(s)
L-Glutamate7-Nitroindolinyl (NI)~350~0.03-0.08Not Reported[1][2]
L-Glutamate4-Methoxy-7-nitroindolinyl (MNI)~350~0.08-0.10.06 - 0.08[1][3]
L-Glutamate4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)~350~0.50.06[3]
ATP1-(2-Nitrophenyl)ethyl (NPE)3470.63Negligible
SerotoninNPEC360Not ReportedNot Reported
DopamineNPEC360Not ReportedNot Reported
DHPGNPECNot ReportedNot ReportedNot Reported
ACPDNPECNot ReportedNot ReportedNot Reported

Note: Quantitative data for NPEC-caged compounds, particularly regarding quantum yields and two-photon uncaging cross-sections, is less prevalent in the literature compared to the more extensively characterized 7-nitroindolinyl derivatives. The efficiency of NPEC cages is often described qualitatively as being suitable for near-UV photolysis, with slower release kinetics compared to MNI-caged compounds.

Photolysis Mechanisms

The photochemical reaction pathways for 7-nitroindolinyl and NPEC cages are distinct, influencing their release kinetics and byproducts.

7-Nitroindolinyl Cage Photolysis

The photolysis of 7-nitroindolinyl-caged compounds is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the indolinyl nitrogen to the nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the caged molecule and the formation of a nitrosoindole byproduct. The release of the active molecule from MNI-caged glutamate has been shown to be very rapid, with a half-time of approximately 200 nanoseconds.

G 7-Nitroindolinyl-Caged Molecule 7-Nitroindolinyl-Caged Molecule Excited State Excited State 7-Nitroindolinyl-Caged Molecule->Excited State aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Released Molecule + Nitrosoindole Byproduct Released Molecule + Nitrosoindole Byproduct aci-Nitro Intermediate->Released Molecule + Nitrosoindole Byproduct Rearrangement

Photolysis pathway of 7-nitroindolinyl cages.
Nitrophenylethoxycarbonyl (NPEC) Cage Photolysis

The NPEC cage is a derivative of the classical 2-nitrobenzyl caging group. Upon photoexcitation, the 2-nitrobenzyl moiety undergoes an intramolecular redox reaction. An oxygen atom from the nitro group is transferred to the benzylic carbon, leading to the formation of an aci-nitro intermediate. This is followed by a rearrangement and cleavage of the carbamate linkage, releasing the caged molecule, carbon dioxide, and a 2-nitrosoacetophenone byproduct. The release kinetics of NPEC-caged compounds are generally slower than those of 7-nitroindolinyl cages, with "dark" reaction rates of about 10-20 s⁻¹ at pH 7.4.

G NPEC-Caged Molecule NPEC-Caged Molecule Excited State Excited State NPEC-Caged Molecule->Excited State aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular O-transfer Released Molecule + CO2 + 2-Nitrosoacetophenone Released Molecule + CO2 + 2-Nitrosoacetophenone aci-Nitro Intermediate->Released Molecule + CO2 + 2-Nitrosoacetophenone Rearrangement & Cleavage

Photolysis pathway of NPEC cages.

Experimental Protocols

Accurate determination of photolytic efficiency is paramount for the effective application of caged compounds. Below are detailed protocols for measuring one-photon quantum yield and two-photon uncaging cross-section.

Measurement of One-Photon Quantum Yield (Φ)

The quantum yield of photolysis is typically determined by a comparative method, using a well-characterized actinometer as a reference standard.

Objective: To determine the number of molecules of released substrate per photon absorbed.

Materials:

  • Caged compound of interest

  • Chemical actinometer with a known quantum yield at the desired wavelength (e.g., ferrioxalate for UV range)

  • Spectrophotometer

  • Light source with a monochromator or narrow band-pass filter

  • Quartz cuvettes

  • Appropriate solvents and buffers

Procedure:

  • Prepare Solutions: Prepare solutions of the caged compound and the chemical actinometer in the same solvent or buffer system. The concentrations should be adjusted to have a similar absorbance (typically between 0.1 and 0.2) at the chosen irradiation wavelength to ensure similar light absorption.

  • Irradiation: Irradiate the solutions of the caged compound and the actinometer in parallel under identical conditions (light source, wavelength, intensity, and irradiation time). A stirred solution is recommended to ensure homogeneity.

  • Actinometer Analysis: Following irradiation, analyze the change in the actinometer solution according to established protocols. For the ferrioxalate actinometer, this involves the colorimetric determination of the Fe²⁺ ions produced.

  • Caged Compound Analysis: Quantify the amount of photoreleased product from the caged compound solution. This can be achieved through various analytical techniques such as HPLC, GC-MS, or spectrophotometry if the product has a distinct absorption spectrum from the caged precursor.

  • Calculation: The quantum yield of the caged compound (Φ_sample) can be calculated using the following formula:

    Φ_sample = Φ_actinometer * (moles of product_sample / moles of product_actinometer) * (f_actinometer / f_sample)

    where:

    • Φ_actinometer is the known quantum yield of the actinometer.

    • moles of product_sample is the number of moles of the photoproduct from the caged compound.

    • moles of product_actinometer is the number of moles of the photoproduct from the actinometer.

    • f is the fraction of light absorbed by each solution, which can be determined from their absorbance values. If the initial absorbances are identical, this ratio is 1.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prepare Sample & Actinometer Solutions Prepare Sample & Actinometer Solutions Irradiate Solutions Irradiate Solutions Prepare Sample & Actinometer Solutions->Irradiate Solutions Analyze Actinometer Analyze Actinometer Irradiate Solutions->Analyze Actinometer Analyze Sample Analyze Sample Irradiate Solutions->Analyze Sample Calculate Quantum Yield Calculate Quantum Yield Analyze Actinometer->Calculate Quantum Yield Analyze Sample->Calculate Quantum Yield

Workflow for determining one-photon quantum yield.
Measurement of Two-Photon Uncaging Cross-Section (δu)

The two-photon uncaging cross-section is a critical parameter for applications involving two-photon excitation microscopy. It is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu).

Objective: To determine the efficiency of two-photon induced uncaging.

Materials:

  • Caged compound of interest

  • A two-photon laser scanning microscope equipped with a femtosecond-pulsed laser

  • A fluorescent indicator for the released molecule (if the product is not fluorescent) or a caged fluorophore for calibration

  • Microcuvettes or a calibrated imaging chamber

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer within a microcuvette or imaging chamber. If the uncaged product is not fluorescent, include a fluorescent indicator that specifically binds to the released molecule, causing a change in fluorescence.

  • Microscope Setup:

    • Calibrate the laser power at the sample plane.

    • Determine the point-spread function (PSF) of the microscope objective to define the two-photon excitation volume.

  • Two-Photon Photolysis:

    • Focus the laser at a specific point within the sample solution.

    • Deliver a series of laser pulses of known duration and power to induce two-photon uncaging.

  • Detection of Uncaged Product:

    • If a fluorescent indicator is used, measure the change in fluorescence intensity within the excitation volume over time.

    • If the uncaged product is fluorescent, directly measure its fluorescence emission.

  • Data Analysis:

    • Relate the change in fluorescence to the concentration of the released molecule.

    • The two-photon uncaging cross-section (δu) can be calculated from the rate of product formation, the squared laser intensity, and the concentration of the caged compound. A common method involves comparing the uncaging rate of the sample to a standard with a known two-photon action cross-section under identical conditions.

G cluster_0 Setup cluster_1 Experiment cluster_2 Analysis Sample Preparation Sample Preparation Two-Photon Photolysis Two-Photon Photolysis Sample Preparation->Two-Photon Photolysis Microscope Calibration Microscope Calibration Microscope Calibration->Two-Photon Photolysis Fluorescence Detection Fluorescence Detection Two-Photon Photolysis->Fluorescence Detection Data Processing Data Processing Fluorescence Detection->Data Processing Calculate δu Calculate δu Data Processing->Calculate δu

Workflow for measuring two-photon uncaging cross-section.

Summary and Recommendations

  • 7-Nitroindolinyl cages , particularly the MNI and CDNI derivatives, are well-characterized and offer high photolytic efficiency, especially for two-photon applications. The fast release kinetics of these cages make them ideal for studying rapid biological processes such as synaptic transmission.

  • NPEC cages are a viable alternative, particularly for applications where slower release kinetics are acceptable or even desirable, such as in the study of metabotropic glutamate receptor activation. An advantage of NPEC-caged ligands is that they have not been reported to show the off-target effects on GABA-ergic transmission that have been observed with high concentrations of MNI-caged compounds.

  • Data Availability: A significant consideration is the larger body of quantitative photophysical data available for 7-nitroindolinyl cages, which can facilitate more precise experimental design and interpretation.

The choice between 7-nitroindolinyl and NPEC cages will ultimately depend on the specific requirements of the experiment, including the desired release kinetics, the necessity for one- or two-photon excitation, and potential off-target pharmacological effects. Researchers are encouraged to consult the primary literature and consider the experimental protocols outlined in this guide to make an informed decision.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Nitroindole Derivatives in Kinase Inhibitor Panels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of modern therapeutic design. The 7-nitroindole scaffold has emerged as a promising framework in the development of potent kinase inhibitors. However, the inherent structural similarities within the ATP-binding site of kinases often lead to off-target interactions, necessitating comprehensive cross-reactivity profiling. This guide provides an objective comparison of the performance of various this compound derivatives against kinase inhibitor panels, supported by experimental data and detailed methodologies, to aid in the rational design and selection of selective chemical probes and drug candidates.

Comparative Kinase Inhibition Profiles of this compound Derivatives

The following table summarizes the inhibitory activity (IC50) of various this compound derivatives against a panel of kinases. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

Compound IDDerivative ClassTarget Kinase(s)IC50 (nM) vs. Target(s)Off-Target Kinases Inhibited (>50% at 1µM or IC50 <1000 nM)Reference
Compound 1 Meridianin AnalogueCLK1, DYRK1A95 (CLK1), 30 (DYRK1A)CDK5/p25 (>10000), CK1δ/ε (>10000), GSK-3α/β (>10000)[1]
Compound 2 Meridianin AnalogueCLK1, DYRK1A80 (CLK1), 460 (DYRK1A)CDK5/p25 (>10000), CK1δ/ε (>10000), GSK-3α/β (>10000)[1]
Compound 8 Indole CarboxamideAKT1 (mutant S473D), Chk210.9 (AKT1)Data from a full kinase panel is not publicly available. Originally developed as a Chk2 inhibitor.[2]

Experimental Protocols

Accurate and reproducible kinase inhibition data is paramount for comparing the selectivity of different compounds. Below are detailed methodologies for two commonly employed kinase inhibitor screening assays.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound derivative stock solutions (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted this compound derivative or DMSO (as a vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.

  • Incubate the reaction for a set time (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of the this compound derivative compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve using non-linear regression analysis.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.[1][3]

Materials:

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)

  • Purified, tagged recombinant kinases

  • This compound derivative stock solutions (e.g., 10 mM in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the this compound derivatives in kinase buffer containing DMSO.

  • In a 384-well plate, add the serially diluted this compound derivatives.

  • Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add it to the wells.

  • Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium donor wavelength (e.g., 615 nm) and the Alexa Fluor® 647 acceptor wavelength (e.g., 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm).

  • A decrease in the FRET signal (emission ratio) indicates displacement of the tracer by the inhibitor.

  • Determine the IC₅₀ values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Pathways and Processes

To better understand the context of kinase inhibition and the experimental procedures involved, the following diagrams illustrate a key signaling pathway and a typical workflow for kinase inhibitor profiling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation TSC2 TSC2 Akt->TSC2 Inhibition mTORC1 mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Rheb Rheb-GTP TSC2->Rheb Rheb->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription FourEBP1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound-based Akt Inhibitor Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a this compound-based Akt inhibitor.

G cluster_workflow Kinase Inhibitor Profiling Workflow start Start: this compound Derivative Library primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response data_analysis Data Analysis & Curve Fitting dose_response->data_analysis selectivity_profile Generate Selectivity Profile (Comparison Table) data_analysis->selectivity_profile end End: Selective Inhibitor Identified selectivity_profile->end

Caption: A generalized experimental workflow for kinase inhibitor profiling and selectivity analysis.

References

A Head-to-Head Comparison of 7-Nitroindole and 3-Nitropyrrole as Universal Bases in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology, the concept of a "universal base" – a nucleotide analog that can pair with any of the four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine) with minimal disruption to the DNA duplex – holds significant promise for a variety of applications, from PCR priming with degenerate templates to DNA sequencing and diagnostics. Among the numerous candidates, 7-nitroindole and 3-nitropyrrole have emerged as prominent contenders. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal universal base for their specific needs.

Executive Summary

Both this compound and 3-nitropyrrole function as universal bases primarily through base stacking interactions rather than hydrogen bonding. However, experimental evidence suggests that their performance characteristics differ significantly, particularly in terms of their impact on DNA duplex stability and their compatibility with enzymatic processes like PCR and DNA sequencing. In general, nitroindoles, including this compound and the closely related 5-nitroindole, tend to be less destabilizing and more compatible with enzymatic applications compared to 3-nitropyrrole.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data gathered from various studies to provide a clear head-to-head comparison of this compound and 3-nitropyrrole.

Performance MetricThis compound3-NitropyrroleKey Findings & Citations
Effect on Duplex Stability (Melting Temperature, Tm) Less destabilizing than 3-nitropyrrole. Behaves similarly to 5-nitroindole, which is known to be superior to 3-nitropyrrole in maintaining duplex stability.More destabilizing, especially with multiple substitutions.5-nitroindole, and by extension the structurally similar this compound, causes a smaller decrease in the melting temperature of DNA duplexes compared to 3-nitropyrrole.[1][2]
PCR Efficiency Generally good, similar to 5-nitroindole. Primers with consecutive 5-nitroindole substitutions perform well.Significantly reduced with multiple, dispersed substitutions. Less tolerated in consecutive substitutions compared to 5-nitroindole.The introduction of more than one 3-nitropyrrole residue at dispersed positions into primers significantly reduces their efficiency in PCR. Consecutive 3-nitropyrrole substitutions are tolerated, but less well than 5-nitroindole.[3][4][5]
DNA Sequencing Performance Primers with 5-nitroindole substitutions (up to four consecutive) perform well in dideoxy sequencing.Reduced efficiency with multiple substitutions.Primers containing multiple dispersed 3-nitropyrrole residues show reduced efficiency in sequencing reactions.
Enzymatic Recognition (DNA Polymerase) Klenow fragment shows preferential incorporation of dAMP opposite this compound.Can be recognized by DNA polymerases, but multiple substitutions can inhibit the enzyme.Enzymatic recognition by Klenow fragment indicates a decrease in polymerase activity with preferential incorporation of dAMP opposite both this compound and 5-nitroindole.
Effect on Neighboring Base Pairing Not explicitly reported, but likely less disruptive than 3-nitropyrrole.Can compromise the pairing selectivity of neighboring nucleosides.The presence of 3-nitropyrrole can reduce the discriminatory ability of a neighboring nucleoside for its Watson-Crick complement.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are representative and may require optimization for specific sequences and applications.

Oligonucleotide Synthesis with Universal Bases (Phosphoramidite Method)

This protocol describes the standard automated solid-phase synthesis of oligonucleotides, incorporating a universal base at a desired position.

  • Materials:

    • DNA synthesizer

    • Controlled pore glass (CPG) solid support pre-functionalized with the initial nucleoside.

    • Standard DNA phosphoramidites (dA, dC, dG, dT)

    • This compound or 3-nitropyrrole phosphoramidite

    • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

    • Capping solutions (e.g., acetic anhydride/lutidine and N-methylimidazole)

    • Oxidizing solution (e.g., iodine/water/pyridine)

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

    • Acetonitrile (synthesis-grade)

  • Procedure:

    • Synthesis Setup: The DNA sequence is programmed into the synthesizer. The appropriate phosphoramidite and reagent reservoirs are filled and connected to the instrument.

    • Synthesis Cycle (repeated for each nucleotide):

      • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support by washing with the deblocking solution.

      • Coupling: The phosphoramidite of the next base in the sequence (either a standard base or the universal base) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

      • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

      • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

    • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

    • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all remaining protecting groups on the bases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide at elevated temperature.

    • Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.

Melting Temperature (Tm) Analysis

This protocol outlines the determination of the melting temperature of a DNA duplex containing a universal base using UV-Vis spectrophotometry.

  • Materials:

    • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device).

    • Quartz cuvettes.

    • Synthesized oligonucleotides (one containing the universal base and its complementary strand with each of the four natural bases opposite the universal base position).

    • Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Sample Preparation: Equimolar amounts of the oligonucleotide containing the universal base and its complementary strand are mixed in the annealing buffer to a final concentration of 1-5 µM.

    • Annealing: The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper duplex formation.

    • Data Acquisition: The annealed duplex is placed in the spectrophotometer. The absorbance at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

    • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is in the duplex state. This is typically calculated from the first derivative of the melting curve (absorbance vs. temperature).

Polymerase Chain Reaction (PCR) with Universal Base Primers

This protocol provides a general framework for evaluating the performance of primers containing this compound or 3-nitropyrrole in a PCR amplification.

  • Materials:

    • Thermal cycler.

    • DNA template.

    • Forward and reverse primers (one or both containing the universal base).

    • dNTP mix.

    • Taq DNA polymerase and corresponding PCR buffer.

    • Nuclease-free water.

  • Procedure:

    • Reaction Setup: A master mix is prepared containing the PCR buffer, dNTPs, and Taq polymerase. The master mix is aliquoted into individual PCR tubes.

    • Template DNA and the specific forward and reverse primers are added to each tube. A typical reaction volume is 25-50 µL. Primer concentrations are typically in the range of 0.1-0.5 µM.

    • Thermal Cycling: The PCR tubes are placed in the thermal cycler and the following representative cycling conditions are used:

      • Initial Denaturation: 95°C for 2-5 minutes.

      • 30-35 Cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (the optimal annealing temperature should be determined empirically).

        • Extension: 72°C for 30-60 seconds (depending on the length of the amplicon).

      • Final Extension: 72°C for 5-10 minutes.

    • Analysis of PCR Products: The amplified products are analyzed by agarose gel electrophoresis to determine the presence, size, and yield of the desired amplicon.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated DNA Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation End_Cycle Last Cycle? Oxidation->End_Cycle End_Cycle->Deblocking No Cleavage Cleavage End_Cycle->Cleavage Yes Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: Workflow for automated oligonucleotide synthesis incorporating a universal base.

Tm_Analysis_Workflow Oligo_Prep Prepare equimolar solutions of universal base oligo and complementary strand Annealing Heat to 95°C for 5 min, then slow cool to room temperature Oligo_Prep->Annealing Spectrophotometer Place annealed duplex in UV-Vis Spectrophotometer Annealing->Spectrophotometer Data_Acquisition Monitor Absorbance at 260 nm while ramping temperature (e.g., 20-90°C) Spectrophotometer->Data_Acquisition Analysis Calculate first derivative of the melting curve Data_Acquisition->Analysis Result Determine Melting Temperature (Tm) Analysis->Result

Caption: Experimental workflow for determining the melting temperature (Tm) of a DNA duplex.

PCR_Workflow Reaction_Setup Set up PCR reaction: Template, Primers (with universal base), dNTPs, Polymerase, Buffer Thermal_Cycling Perform thermal cycling: 1. Initial Denaturation (95°C) 2. 30-35 Cycles (Denaturation, Annealing, Extension) 3. Final Extension (72°C) Reaction_Setup->Thermal_Cycling Gel_Electrophoresis Analyze PCR products on an agarose gel Thermal_Cycling->Gel_Electrophoresis Result_Analysis Visualize and quantify the amplified DNA Gel_Electrophoresis->Result_Analysis Conclusion Assess PCR Efficiency and Specificity Result_Analysis->Conclusion

Caption: Workflow for evaluating PCR performance with universal base-containing primers.

Conclusion

The choice between this compound and 3-nitropyrrole as a universal base depends heavily on the intended application. For applications requiring high duplex stability and robust enzymatic amplification, such as PCR and DNA sequencing, this compound (and its isomer 5-nitroindole) appears to be the superior choice. Its lower destabilizing effect on the DNA duplex and better tolerance by DNA polymerases make it a more reliable tool. In contrast, while 3-nitropyrrole can function as a universal base, its significant destabilization of the DNA duplex and inhibitory effects on enzymatic reactions, especially with multiple substitutions, limit its utility in many common molecular biology techniques. Researchers should carefully consider these performance differences when designing experiments that incorporate universal bases.

References

A Comparative Guide to DPNI-GABA and Other Caged GABA Compounds for Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of neuroscience, the precise spatiotemporal control of neurotransmitter release is paramount for elucidating the intricate mechanisms of synaptic transmission and neuronal circuitry. Caged compounds, photolabile molecules that release a bioactive substance upon illumination, have emerged as indispensable tools for such investigations. This guide provides a comprehensive comparison of the efficacy of DPNI-GABA against other commonly used caged γ-aminobutyric acid (GABA) compounds for kinetic studies, supported by experimental data and detailed protocols.

Unveiling the Power of Light: The Mechanism of Caged Compounds

Caged compounds consist of a photoresponsive "caging" group covalently attached to a bioactive molecule, in this case, GABA. This renders the GABA molecule biologically inactive. Upon absorption of a photon of a specific wavelength, the caging group undergoes a photochemical reaction, leading to the rapid release of free, active GABA. This process allows for highly localized and temporally precise activation of GABA receptors, mimicking synaptic events with remarkable fidelity.

Mechanism of Caged GABA Photorelease Caged_GABA Caged GABA (Inactive) Free_GABA Free GABA (Active) Caged_GABA->Free_GABA Byproduct Photolysis Byproduct Caged_GABA->Byproduct Photon Light (Photon) Photon->Caged_GABA Photolysis GABA_Receptor GABA Receptor Free_GABA->GABA_Receptor Binding Neuronal_Response Neuronal Response (e.g., Inhibition) GABA_Receptor->Neuronal_Response Activation

Caption: General mechanism of photorelease for caged GABA compounds.

Quantitative Comparison of Caged GABA Compounds

The efficacy of a caged compound for kinetic studies is determined by several key photophysical parameters. A high quantum yield (Φ) signifies efficient conversion of absorbed light into uncaging, while a large two-photon cross-section (δ) is crucial for three-dimensional spatial resolution with minimal scattering and phototoxicity. Fast release kinetics are essential to accurately mimic the rapid nature of synaptic transmission.

Caged CompoundCaging GroupQuantum Yield (Φ)Two-Photon Cross-Section (δ) (GM)Release RateExcitation Wavelength (nm)
DPNI-GABA Diphosphorylated Nitroindoline0.085[1]N/ASub-microsecond[2]~355 (UV)
RuBi-GABA Ruthenium-bipyridine~0.09 (for RuBiGABA-2)[3]N/ANanoseconds[3]450-532 (Visible)[3]
CDNI-GABA Carboxymethoxy-dinitroindolinyl0.60N/AFast~330 (UV)
DEAC450-caged GABA Diethylaminocoumarin0.390.5 @ 900 nmFast~450 (Visible)
MNI-caged GABA Methoxy-nitroindolinyl0.065 (for MNI-Glu)0.06 @ 730 nm (for MNI-Glu)Fast~336 (UV)

Note: GM stands for Goeppert-Mayer units (1 GM = 10-50 cm4 s photon-1). Data for MNI-caged GABA is inferred from its glutamate counterpart due to structural similarity and lack of direct data for the GABA conjugate.

In Focus: DPNI-GABA

DPNI-GABA, a nitroindoline-based caged compound, offers a compelling profile for kinetic studies. Its key advantages include:

  • Fast Release Kinetics: With a sub-microsecond release rate, DPNI-GABA can effectively mimic the rapid activation of synaptic GABA receptors.

  • Reduced Receptor Antagonism: A significant drawback of many caged compounds is their inherent affinity for the target receptor, leading to competitive antagonism. DPNI-GABA has been specifically modified to minimize its interaction with GABAA receptors, exhibiting a much lower affinity compared to other nitroindoline derivatives. This allows for the use of higher concentrations without significantly altering baseline neuronal activity.

  • Good Spatial Resolution: Laser photolysis of DPNI-GABA allows for precise spatial control of GABA release, with resolutions reported in the micrometer range.

Alternative Caged GABA Compounds: A Comparative Overview

  • RuBi-GABA: This ruthenium-based compound offers the distinct advantage of being excitable with visible light, which provides deeper tissue penetration and reduced phototoxicity compared to UV-sensitive compounds. It boasts a high quantum yield and extremely fast release kinetics. However, the photolysis byproducts can have off-target effects at higher concentrations.

  • CDNI-GABA: Exhibiting an exceptionally high quantum yield of 0.60, CDNI-GABA is a highly efficient caged compound for one-photon excitation. Its high efficiency allows for the use of lower light intensities, minimizing potential photodamage.

  • DEAC450-caged GABA: This coumarin-based derivative also operates in the visible spectrum and has a high quantum yield. A key feature is its significant two-photon cross-section at 900 nm, making it an excellent choice for two-photon uncaging experiments that require precise three-dimensional control.

  • MNI-caged GABA: A widely used nitroindoline-based caged compound, MNI-GABA is effective for both one- and two-photon uncaging. However, it can exhibit significant antagonism at GABAA receptors at concentrations typically used for two-photon experiments.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in kinetic studies using caged compounds.

Determining Quantum Yield (Comparative Method)

This method involves comparing the photolysis rate of the test compound to a well-characterized photochemical standard with a known quantum yield.

Workflow for Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Sample Prepare solutions of test compound and standard (matched absorbance) Irradiate Irradiate samples with monochromatic light Prep_Sample->Irradiate Monitor Monitor reaction progress (e.g., HPLC, UV-Vis) Irradiate->Monitor Plot Plot disappearance of caged compound over time Monitor->Plot Calculate Calculate quantum yield relative to the standard Plot->Calculate

Caption: A simplified workflow for determining the quantum yield of a caged compound.

Protocol:

  • Solution Preparation: Prepare solutions of the test caged compound and a suitable photochemical standard (e.g., a compound with a similar absorption spectrum and a well-established quantum yield) in the same solvent. The concentrations should be adjusted to have identical absorbance at the chosen irradiation wavelength.

  • Irradiation: Irradiate both solutions with a stable, monochromatic light source (e.g., a laser or a lamp with a monochromator) at the same intensity and for the same duration.

  • Monitoring Photolysis: At various time points during irradiation, analyze the concentration of the remaining caged compound in both solutions. High-performance liquid chromatography (HPLC) is a common and accurate method for this. Alternatively, changes in the UV-Vis absorption spectrum can be monitored.

  • Data Analysis: Plot the natural logarithm of the concentration of the caged compound versus time for both the test sample and the standard. The slope of this plot is proportional to the photolysis rate.

  • Calculation: The quantum yield of the test compound (Φtest) can be calculated using the following formula: Φtest = Φstd × (ktest / kstd) where Φstd is the quantum yield of the standard, and ktest and kstd are the photolysis rate constants (slopes from the plot) for the test compound and the standard, respectively.

Determining Two-Photon Uncaging Cross-Section

The two-photon uncaging cross-section (δu) is a measure of the efficiency of two-photon absorption leading to photorelease. It is typically determined by measuring the physiological response to uncaging as a function of laser power.

Protocol:

  • Cellular Preparation: Prepare a suitable biological sample, such as a brain slice or cultured neurons, and patch-clamp a target cell.

  • Application of Caged Compound: Bath-apply the caged GABA compound at a known concentration.

  • Two-Photon Excitation: Use a two-photon laser scanning microscope to deliver focused laser pulses to a specific location near the patched cell (e.g., a dendrite).

  • Electrophysiological Recording: Record the postsynaptic currents (PSCs) elicited by the photoreleased GABA.

  • Power Dependence Measurement: Measure the amplitude of the PSCs at different laser powers, keeping the pulse duration and repetition rate constant.

  • Data Analysis: Plot the PSC amplitude as a function of the square of the laser power. For a true two-photon process, this relationship should be linear.

  • Calculation: The two-photon uncaging cross-section can be calculated by comparing the slope of this line to that obtained with a reference compound with a known two-photon cross-section under identical experimental conditions. Alternatively, more complex biophysical models can be used to extract the absolute cross-section value.

Conclusion

The choice of a caged GABA compound for kinetic studies depends on the specific experimental requirements. DPNI-GABA stands out as a strong candidate for one-photon kinetic studies due to its rapid release, reduced receptor antagonism, and good spatial resolution. For experiments requiring visible light excitation to minimize phototoxicity and improve tissue penetration, RuBi-GABA and DEAC450-caged GABA are excellent alternatives, with the latter being particularly well-suited for two-photon applications. CDNI-GABA offers the highest quantum yield for one-photon uncaging, making it ideal for experiments where light dosage is a critical concern. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate caged GABA compound to advance their investigations into the complex and fascinating world of neuronal signaling.

References

A Comparative Analysis of Quantum Yield: 7-Nitroindole Fluorescent Probes vs. Fluorescein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity and reliability of an assay. This guide provides a detailed comparison of the fluorescence quantum yield of 7-nitroindole-based probes against the widely used benchmark, fluorescein, supported by experimental data and methodologies.

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield translates to a brighter fluorescent signal, which is paramount for achieving high sensitivity in various applications, including cellular imaging, high-throughput screening, and diagnostic assays. While fluorescein has long been a workhorse in fluorescence-based applications due to its high quantum yield in aqueous solutions, novel probes based on the this compound scaffold are emerging as promising alternatives. This guide delves into a comparative analysis of their quantum yields, provides a detailed experimental protocol for their determination, and illustrates the underlying signaling mechanism.

Quantitative Comparison of Quantum Yield

The quantum yield of a fluorophore is highly dependent on its molecular structure and the surrounding environment, including solvent polarity, pH, and temperature. Below is a summary of the reported quantum yields for fluorescein and a representative this compound derivative.

FluorophoreSolvent/ConditionQuantum Yield (Φ)Reference
Fluorescein 0.1 N NaOH0.925 ± 0.015[1]
Basic ethanol0.97
Neutral ethanol0.79
7-Azaindole Water0.039 ± 0.002 (at 290 nm excitation)[2]

In contrast, fluorescein exhibits a very high quantum yield, particularly in its dianionic form in basic aqueous solutions, making it one of the brightest known fluorescent dyes.[1] However, its fluorescence is pH-sensitive and it is prone to photobleaching.

Signaling Mechanism of this compound Probes

Many fluorescent probes based on the this compound scaffold operate on a "turn-on" mechanism, where their fluorescence is initially quenched and is restored upon interaction with a specific analyte. This quenching is often governed by processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

In a typical PET-based this compound probe, the nitro group acts as a powerful electron acceptor, quenching the fluorescence of the indole fluorophore. The signaling event, such as an enzymatic reaction or binding to a target molecule, modifies the probe in a way that disrupts the PET process, leading to a significant increase in fluorescence intensity.

PET_Mechanism cluster_0 Quenched State ('Off') cluster_1 Fluorescent State ('On') Fluorophore (Indole) Fluorophore (Indole) Linker Linker Fluorophore (Indole)->Linker Quencher (7-Nitro) Quencher (7-Nitro) Fluorophore (Indole)->Quencher (7-Nitro) PET Linker->Quencher (7-Nitro) Modified Quencher Modified Quencher No Fluorescence No Fluorescence Quencher (7-Nitro)->No Fluorescence Fluorophore* (Indole) Fluorophore* (Indole) Fluorescence (hν') Fluorescence (hν') Fluorophore* (Indole)->Fluorescence (hν') Excitation (hν) Excitation (hν) Excitation (hν)->Fluorophore (Indole) Analyte Analyte Analyte->Quencher (7-Nitro) Reaction/ Binding

Caption: Photoinduced Electron Transfer (PET) mechanism in a this compound probe.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a fluorescent probe can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield (e.g., fluorescein in 0.1 N NaOH, Φ = 0.925)

  • Solvent (spectroscopic grade, the same for both standard and sample)

  • This compound fluorescent probe sample

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent standard and the this compound probe in the same solvent.

    • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation and emission slits should be kept constant for all measurements.

    • It is crucial to correct the emission spectra for the wavelength-dependent response of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the gradient (slope) of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).

  • Quantum Yield Calculation:

    • The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Known Φ) abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) prep_std->fluo_measure prep_sample Prepare Sample Solutions (Unknown Φ) prep_sample->abs_measure prep_sample->fluo_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluo_measure->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc Calculate Quantum Yield (Φ) gradient->calc

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

Fluorescein remains a benchmark fluorophore due to its exceptionally high quantum yield in aqueous solutions. However, its utility can be limited by its pH sensitivity and susceptibility to photobleaching. This compound-based fluorescent probes, while often exhibiting lower intrinsic quantum yields due to efficient quenching mechanisms, offer a powerful alternative for the design of "turn-on" sensors. The ability to modulate their fluorescence from a dark to a bright state upon interaction with a specific analyte provides a high signal-to-noise ratio, making them highly valuable for a range of biological and chemical sensing applications. The choice between fluorescein and a this compound-based probe will ultimately depend on the specific requirements of the assay, including the need for high intrinsic brightness versus the advantages of a "turn-on" signaling mechanism with low background.

References

A Comparative Guide to 7-Nitroindolinyl and 2-(p-phenyl-o-nitrophenyl)propyl-Based Photochemical Probes for In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photochemical probes, or "caged compounds," offer a powerful tool to achieve this, allowing for the light-induced release of molecules of interest. This guide provides an in vitro comparison of two prominent classes of photochemical probes: those based on the 7-nitroindolinyl and the 2-(p-phenyl-o-nitrophenyl)propyl (PNPP) caging chromophores.

This comparison focuses on their performance in caging the neurotransmitter glutamate, a common application that highlights the key characteristics of these probes. The data presented is synthesized from peer-reviewed studies to provide an objective overview for selecting the appropriate tool for your research needs.

Quantitative Performance Comparison

The following tables summarize the key photochemical and pharmacological properties of derivatives of 7-nitroindolinyl (specifically, 4-methoxy-7-nitroindolinyl, MNI) and PNPP-based caged glutamate compounds. The addition of a dicarboxylate (dc) moiety is a strategy employed to reduce off-target effects.

PropertydcMNI-GludcPNPP-GluMNI-Glu (Reference)
Photochemical Properties
One-Photon Quantum Yield (Φ)Similar to MNI-Glu[1]Similar to MNI-Glu[1]~0.08[2]
Two-Photon Uncaging EfficacyIndistinguishable from MNI-Glu[1]Similar to MNI-Glu[1]0.06 GM
Pharmacological Properties
GABA-A Receptor AntagonismReduced by ~50-70% vs. MNI-GluNot as significant improvement as for MNISignificant antagonism at concentrations for 2-photon uncaging
Stability at physiological pHHighHighHigh
Agonist/Antagonist at Glutamate ReceptorsInertNot specified, but parent MNI-Glu is inertInert at AMPA and NMDA receptors

Table 1: Comparison of dicarboxylate-modified MNI- and PNPP-caged glutamate.

Key Experimental Insights

Two-Photon Uncaging Efficacy

Extensive biological testing involving over 250 uncaging currents at single dendritic spines has demonstrated that the 2-photon uncaging efficacy of PNPP-caged glutamate is similar to that of the widely used MNI-caged glutamate (MNI-Glu). The two-photon uncaging cross-section for MNI-Glu is approximately 0.06 GM. This similarity in performance indicates that both caging groups are suitable for applications requiring high spatial resolution, such as the activation of single synapses.

Off-Target Effects: GABA-A Receptor Antagonism

A significant limitation of many caged glutamate probes is their off-target blockade of GABA-A receptors, particularly at the high concentrations required for effective two-photon photolysis. To mitigate this, dicarboxylate-modified probes (dcMNI-Glu and dcPNPP-Glu) were developed. The addition of the dicarboxylate unit to MNI-Glu reduced its off-target effects by approximately 50-70%. However, this strategy was not as effective for the PNPP cage, with pharmacological improvements being less significant than for the MNI derivative. This suggests that for experiments sensitive to GABAergic inhibition, the modified 7-nitroindolinyl-based probes may offer a significant advantage.

Experimental Protocols

Synthesis of Dicarboxylate-Modified Caged Glutamates

Synthesis of dcMNI-Glu:

The synthesis of dcMNI-Glu begins with the known acid 3. A carbodiimide coupling of di-tert-butyl-L-Asp gives compound 4. This is followed by nitration using NaNO3 in TFA to yield a mixture of dcMNI-Glu and its 5-nitro regioisomer, which are then separated by HPLC.

Synthesis of dcPNPP-Glu:

The synthesis of dcPNPP-Glu starts with phenol 7, which is alkylated with bromide 8 to produce alcohol 9. A subsequent carbodiimide coupling yields the fully protected caged compound 10. Deprotection with TFA and purification by HPLC affords the final dcPNPP-Glu product.

Two-Photon Uncaging at Single Spine Heads

This experiment is designed to compare the efficacy of different caged compounds in eliciting a physiological response at the level of a single dendritic spine.

  • Preparation: Acutely isolated brain slices are prepared. Layer 2/3 pyramidal neurons are identified for whole-cell patch-clamp recording.

  • Local Perfusion: The caged glutamate probes (e.g., 10 mM MNI-Glu and 10 mM dcMNI-Glu) are locally applied to the same dendritic area of a neuron in succession using a puffer pipette.

  • Two-Photon Uncaging: A Ti:sapphire laser tuned to 720 nm is used for two-photon excitation. The laser beam is focused on the head of a single dendritic spine.

  • Electrophysiological Recording: Uncaging-evoked excitatory postsynaptic currents (uEPSCs) are recorded in whole-cell voltage-clamp mode.

  • Comparison: The amplitudes of the uEPSCs evoked by the different caged compounds at the same spine with the same laser power are compared to determine their relative two-photon uncaging efficacy.

Assessment of GABA-A Receptor Antagonism

This protocol measures the extent to which the caged compounds block GABA-A receptors.

  • Preparation: Whole-cell patch-clamp recordings are obtained from layer 2/3 pyramidal neurons in acute brain slices.

  • Recording of mIPSCs: Miniature inhibitory postsynaptic currents (mIPSCs), which are mediated by GABA-A receptors, are recorded in the presence of blockers for ionotropic glutamate receptors.

  • Application of Caged Compound: The caged compound is locally perfused onto the neuron at various concentrations.

  • Data Analysis: The frequency and amplitude of mIPSCs before and during the application of the caged compound are compared. A reduction in mIPSC frequency or amplitude indicates antagonism of GABA-A receptors.

Visualizing the Processes

G cluster_0 Photochemical Uncaging Workflow Caged_Compound Caged Compound (e.g., MNI-Glu, PNPP-Glu) Light_Activation Light Activation (One- or Two-Photon) Caged_Compound->Light_Activation Bioactive_Molecule Released Bioactive Molecule (e.g., Glutamate) Light_Activation->Bioactive_Molecule Byproducts Photochemical Byproducts Light_Activation->Byproducts

Caption: General workflow of photochemical uncaging.

G cluster_1 Glutamate Receptor Signaling Cascade Uncaged_Glutamate Uncaged Glutamate iGluR Ionotropic Glutamate Receptors (AMPA, NMDA) Uncaged_Glutamate->iGluR mGluR Metabotropic Glutamate Receptors Uncaged_Glutamate->mGluR Ion_Influx Cation Influx (Na+, Ca2+) iGluR->Ion_Influx G_Protein G-Protein Activation mGluR->G_Protein Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Response (e.g., Synaptic Plasticity) Depolarization->Cellular_Response Second_Messengers Second Messengers (IP3, DAG) G_Protein->Second_Messengers Second_Messengers->Cellular_Response

Caption: Signaling initiated by glutamate uncaging.

G cluster_2 Comparative Experimental Logic Probe_A Probe A (e.g., dcMNI-Glu) Experiment Comparative Experiment (e.g., 2P Uncaging, GABA Antagonism) Probe_A->Experiment Probe_B Probe B (e.g., dcPNPP-Glu) Probe_B->Experiment Data_A Performance Data A Experiment->Data_A Data_B Performance Data B Experiment->Data_B Comparison Objective Comparison Data_A->Comparison Data_B->Comparison

Caption: Logic for in vitro probe comparison.

References

A Comparative Guide to the Hybridization Properties of Oligonucleotides Containing 7-Nitroindole and 5-Nitroindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic oligonucleotides, the quest for universal base analogs—moieties that can pair with any of the four natural DNA bases without significantly compromising duplex stability—is of paramount importance. These analogs are invaluable tools in various molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, and as probes for genetic analysis. Among the most promising candidates are 5-nitroindole and its isomer, 7-nitroindole. This guide provides an objective comparison of the hybridization properties of oligonucleotides containing these two universal base analogs, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Introduction to 5-Nitroindole and this compound

5-Nitroindole is a well-established universal base analog that stabilizes DNA duplexes primarily through hydrophobic and stacking interactions rather than hydrogen bonding.[1][2] This property allows it to be incorporated opposite any of the four canonical bases with minimal discrimination.[2] Its utility has been demonstrated in various applications, including the stabilization of DNA microarrays and in the study of protein-DNA interactions.[2][3]

This compound, an isomer of 5-nitroindole, has also been investigated as a universal base analog. A key feature of this compound is its photocleavable nature, offering an approach to trigger DNA backbone cleavage at a specific site upon illumination. This unique property adds a layer of functionality not present in 5-nitroindole.

Comparative Hybridization Properties

The hybridization of oligonucleotides containing these analogs has been systematically studied to determine their impact on duplex stability. The primary method for this analysis is UV thermal denaturation, which measures the melting temperature (Tm) of the DNA duplex—the temperature at which half of the duplex dissociates into single strands. From the melting curves, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived to provide a comprehensive understanding of duplex stability.

Quantitative Data Summary

The following tables summarize the melting temperatures and thermodynamic parameters for 11-mer DNA duplexes containing a central X:Y base pair, where X is either this compound (7-Ni) or 5-nitroindole (5-Ni) and Y is one of the four natural bases (A, G, C, or T).

Table 1: Melting Temperatures (Tm) of 11-mer Duplexes Containing this compound and 5-Nitroindole

Sequence (5'-d(GCGTACXCATGCG)-3')Opposing Base (Y)Tm (°C) with this compound (X)Tm (°C) with 5-Nitroindole (X)ΔTm (°C) (7-Ni vs 5-Ni)
1A38.540.5-2.0
2G39.041.0-2.0
3C40.042.0-2.0
4T38.040.0-2.0

Data sourced from Créancier et al., Nucleic Acids Research, 2007.

Table 2: Thermodynamic Parameters of 11-mer Duplexes Containing this compound

Opposing Base (Y)-ΔH° (kcal/mol)-ΔS° (cal/mol·K)-ΔG°37 (kcal/mol)
A71.3207.97.0
G72.9212.87.1
C76.5223.57.2
T70.1204.06.8

Data sourced from Créancier et al., Nucleic Acids Research, 2007.

Table 3: Thermodynamic Parameters of 11-mer Duplexes Containing 5-Nitroindole

Opposing Base (Y)-ΔH° (kcal/mol)-ΔS° (cal/mol·K)-ΔG°37 (kcal/mol)
A75.3219.07.4
G77.2224.87.6
C80.8235.37.8
T74.0215.17.2

Data sourced from Créancier et al., Nucleic Acids Research, 2007.

Analysis of Hybridization Data

The experimental data reveals several key points of comparison:

  • Duplex Stability: Oligonucleotides containing 5-nitroindole consistently form more stable duplexes than those with this compound, as evidenced by the higher Tm values (a uniform decrease of 2.0 °C for 7-Ni) and more favorable Gibbs free energy changes (ΔG°37).

  • Universal Base Behavior: Both analogs exhibit properties of universal bases, showing relatively small variations in Tm and ΔG° when paired against the four natural bases. However, neither is a "perfect" universal base, as some preferential pairing is observed. For both, pairing with cytosine results in the most stable duplex, while pairing with thymine is the least stable.

  • Thermodynamic Contributions: The greater stability of 5-nitroindole-containing duplexes is a result of more favorable enthalpic (-ΔH°) and entropic (-ΔS°) contributions to the Gibbs free energy. This suggests that 5-nitroindole promotes better stacking interactions within the DNA helix.

Experimental Protocols

Oligonucleotide Synthesis

Oligonucleotides containing this compound or 5-nitroindole are synthesized using standard solid-phase β-cyanoethylphosphoramidite chemistry on an automated DNA synthesizer. The corresponding phosphoramidite monomers of the modified bases are incorporated at the desired position in the sequence. Following synthesis, the oligonucleotides are cleaved from the solid support, deprotected, and purified, typically by high-performance liquid chromatography (HPLC).

General workflow for the synthesis and purification of modified oligonucleotides.
UV-Melting Temperature (Tm) Analysis

The thermal stability of the DNA duplexes is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.

  • Sample Preparation: Complementary single-stranded oligonucleotides are mixed in equimolar amounts in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Denaturation and Annealing: The solution is heated to a high temperature (e.g., 95°C) to ensure complete dissociation of any pre-existing duplexes and then slowly cooled to room temperature to allow for the formation of the desired duplex.

  • UV-Melting Curve Acquisition: The absorbance of the sample at 260 nm is recorded as the temperature is increased at a constant rate (e.g., 0.5°C/min) in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the normalized absorbance change is 50%. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are calculated from the melting curves using appropriate software and thermodynamic models (e.g., the van't Hoff equation).

UV_Melting_Workflow Start Start Sample_Prep Sample Preparation (Oligos + Buffer) Start->Sample_Prep Denaturation Denaturation (95°C) Sample_Prep->Denaturation Annealing Slow Cooling to RT Denaturation->Annealing UV_Measurement UV Absorbance vs. Temperature Annealing->UV_Measurement Data_Analysis Tm and Thermodynamic Parameter Calculation UV_Measurement->Data_Analysis End End Data_Analysis->End

Experimental workflow for UV-melting temperature analysis.

Structural Insights

The observed differences in hybridization properties can be attributed to the distinct electronic and steric effects of the nitro group at the 5- versus the 7-position of the indole ring.

Chemical_Structures cluster_5ni 5-Nitroindole Deoxyriboside cluster_7ni This compound Deoxyriboside node5 node7

Chemical structures of 5-nitroindole and this compound deoxyribosides.

The position of the electron-withdrawing nitro group influences the aromatic stacking interactions with neighboring bases. The superior stacking ability of 5-nitroindole likely contributes to the greater stability of the duplexes it forms.

Conclusion and Recommendations

Both 5-nitroindole and this compound serve as effective universal base analogs, with 5-nitroindole demonstrating superior duplex-stabilizing properties. For applications where maximizing hybridization strength and thermal stability is critical, 5-nitroindole is the preferred choice.

However, the unique photocleavable nature of this compound presents exciting opportunities for applications requiring spatiotemporal control of DNA cleavage. Researchers should consider the specific requirements of their experiments when choosing between these two valuable molecular tools. For standard applications requiring a universal base, 5-nitroindole offers a more robust and stable option. For specialized applications where photo-induced cleavage is desired, this compound is the analog of choice, albeit with a slight compromise in duplex stability.

References

Safety Operating Guide

Proper Disposal of 7-Nitroindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, all waste containing 7-Nitroindole must be treated as hazardous waste and disposed of through an approved waste disposal facility. [1][2][3] This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to understand its potential hazards. This compound is suspected of causing genetic defects.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Eye Protection: Tightly fitting safety goggles or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A laboratory coat and other protective clothing to prevent skin exposure.

Handling Procedures:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation of dust.

  • Use only in a well-ventilated area or outdoors.

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.

First-Aid Measures:

  • If Exposed or Concerned: Get medical attention or advice.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. High-temperature incineration is a typical method for the disposal of nitroaromatic compounds.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including pure compound, solutions, and contaminated labware (e.g., glassware, filter paper, gloves), must be classified as hazardous waste.

  • Collect this waste in a dedicated, clearly labeled, and chemically compatible hazardous waste container.

  • Crucially, do not mix this compound waste with other chemical waste streams, especially incompatible substances like strong oxidizing agents or strong bases.

2. Container Labeling and Storage:

  • The waste container must be in good condition, leak-proof, and have a secure lid.

  • Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

  • Keep the container closed at all times, except when adding waste.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

4. Disposal of Empty Containers:

  • Empty containers of this compound must be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste.

  • Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations. Consult your EHS office for specific guidance.

  • After thorough rinsing and drying, the labels on the container must be completely removed or defaced before the container can be disposed of as non-hazardous waste.

Quantitative Data Summary

The following table summarizes key information for the safe handling of this compound.

ParameterInformationSource
CAS Number 6960-42-5
Hazard Classification Germ Cell Mutagenicity, Category 2
Hazard Statements Suspected of causing genetic defects
Incompatible Materials Strong oxidizing agents, Strong bases
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

Experimental Protocols

There are no recommended experimental protocols for the on-site neutralization or chemical destruction of this compound by laboratory personnel. Due to its hazardous nature as a suspected mutagen, all disposal must be handled by a professional waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Collect all contaminated materials in a dedicated, labeled container. B->C D Is the waste mixed with incompatible materials? C->D E STOP! Consult EHS Immediately. Do Not Proceed. D->E Yes F Store container in a designated Satellite Accumulation Area (SAA). D->F No G Arrange for pickup by a licensed hazardous waste disposal company. F->G H End: Waste Properly Disposed G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 7-Nitroindole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Nitroindole, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[1][2] It may also be harmful if swallowed or in contact with skin.[1][3] Furthermore, it can form combustible dust concentrations in the air.

The following table summarizes the necessary personal protective equipment to mitigate these risks.

HazardRequired Personal Protective Equipment (PPE)
Skin Irritation and Contact Chemical-resistant gloves (e.g., Nitrile) and protective clothing.
Eye Irritation Chemical safety goggles or a face shield.
Respiratory Irritation Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.
Ingestion Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Combustible Dust Avoid dust formation. Use appropriate ventilation and grounding of equipment.

A logical workflow for assessing hazards and selecting appropriate PPE is crucial for safe handling.

Hazard_PPE_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment & PPE Selection cluster_2 Safe Handling Hazard This compound Hazards - Skin/Eye Irritation - Respiratory Irritation - Potential Mutagen - Harmful if Swallowed/Inhaled - Combustible Dust Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Hazard->Engineering_Controls Mitigate with PPE Personal Protective Equipment - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) Engineering_Controls->PPE Supplement with Safe_Handling Safe Handling Practices - Avoid dust generation - Wash hands after use PPE->Safe_Handling Implement

Caption: Hazard identification and PPE selection workflow for this compound.

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound. The following protocol outlines the key steps for safe handling during a typical laboratory procedure, such as weighing and preparing a solution.

Experimental Protocol: Safe Weighing and Solubilization of this compound

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that the safety shower and eyewash station are accessible and operational.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize dust inhalation.

    • Use a spatula to carefully transfer the solid this compound from its container to a tared weigh boat or paper.

    • Avoid generating dust clouds. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

    • Close the primary container tightly after dispensing the required amount.

  • Solubilization:

    • Place the weighed this compound into a suitable flask or beaker.

    • Add the desired solvent slowly to avoid splashing.

    • If necessary, use a magnetic stirrer or gentle swirling to aid dissolution. Keep the container covered to the extent possible.

  • Post-Handling:

    • Clean any spills immediately according to established laboratory procedures.

    • Decontaminate the work surface.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

The following diagram illustrates the standard operational workflow for handling this compound.

Safe_Handling_Workflow Start Start: Prepare for Handling Don_PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Prepare_Workspace 2. Prepare Workspace (Fume Hood, Spill Kit) Don_PPE->Prepare_Workspace Weigh_Chemical 3. Weigh this compound (Inside Fume Hood) Prepare_Workspace->Weigh_Chemical Prepare_Solution 4. Prepare Solution (Add Solvent Slowly) Weigh_Chemical->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate 6. Decontaminate Workspace and Glassware Conduct_Experiment->Decontaminate Dispose_Waste 7. Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands End End: Procedure Complete Wash_Hands->End

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Dispose of unused this compound and any solutions containing it as hazardous chemical waste.

    • Collect the waste in a clearly labeled, sealed, and appropriate container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated.

    • Place these materials in a designated hazardous waste container for solid waste.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times.

    • Collect the rinsate as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as regular trash.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Brown solid powder
Melting Point 94-98 °C
Solubility No data available
Flash Point Not applicable

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitroindole
Reactant of Route 2
7-Nitroindole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.